Product packaging for 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine(Cat. No.:CAS No. 23596-28-3)

2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine

Cat. No.: B1281487
CAS No.: 23596-28-3
M. Wt: 120.15 g/mol
InChI Key: UPZFJNRJKUKWGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine is a useful research compound. Its molecular formula is C7H8N2 and its molecular weight is 120.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2 B1281487 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine CAS No. 23596-28-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-4-9-7-2-3-8-5-6(1)7/h2-3,5,9H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZFJNRJKUKWGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601286485
Record name 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601286485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23596-28-3
Record name 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23596-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601286485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,2H,3H-pyrrolo[3,2-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental physicochemical and biological properties of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine, a heterocyclic scaffold of interest in medicinal chemistry. Due to the limited availability of experimental data for the parent compound, this document leverages computational predictions and experimental findings for its derivatives and isomers to offer a thorough profile.

Core Physicochemical Properties

The basic properties of a molecule, such as its acidity (pKa) and lipophilicity (logP), are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for this compound is scarce, computational methods provide valuable estimates.

PropertyValueMethodSource
Molecular Formula C₇H₈N₂---INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Weight 120.15 g/mol ---INVALID-LINK--[1]
logP 1.0496Computational--INVALID-LINK--[1]
pKa (Predicted for isomer) 7.18 ± 0.20Computational (for 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine)--INVALID-LINK--
Topological Polar Surface Area (TPSA) 24.92 ŲComputational--INVALID-LINK--[1]

Experimental Protocols for Property Determination

Accurate determination of pKa and logP is essential for drug development. Standard experimental protocols applicable to this compound are detailed below.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound.[3]

Methodology:

  • Preparation of Solutions:

    • Prepare a 1 mM solution of the test compound in water or a suitable co-solvent if solubility is low.

    • Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[3][4]

  • Titration Procedure:

    • Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[3][4]

    • Take a known volume (e.g., 20 mL) of the test compound solution and add the KCl solution.

    • If the compound is a base, titrate with the standardized HCl solution. If it is an acid, titrate with NaOH.

    • Add the titrant in small increments and record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration until a sharp change in pH is observed, indicating the equivalence point.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to obtain a titration curve.

    • The pKa is determined from the pH at the half-equivalence point. For polyprotic compounds, multiple inflection points may be observed.

G cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare 1 mM Compound Solution E Add Compound and KCl to Beaker A->E B Prepare 0.1 M HCl and 0.1 M NaOH F Titrate with Acid/Base B->F C Prepare 0.15 M KCl C->E D Calibrate pH Meter D->E E->F G Record pH vs. Volume F->G H Plot Titration Curve G->H I Determine pKa from Half-Equivalence Point H->I

Figure 1: Workflow for pKa determination by potentiometric titration.
Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).[5][6]

Methodology:

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water (or a suitable buffer, typically pH 7.4) with n-octanol by shaking them together for 24 hours and then allowing the layers to separate.[5]

  • Partitioning:

    • Dissolve a known amount of the test compound in one of the pre-saturated phases.

    • Add a known volume of the other pre-saturated phase to a flask.

    • Add the solution of the test compound to the flask.

    • Shake the flask for a set period (e.g., 1-24 hours) to allow for partitioning equilibrium to be reached.

    • Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification:

    • Carefully separate the two phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

    • The logP is the base-10 logarithm of P.

G A Pre-saturate n-octanol and aqueous phase B Dissolve compound in one phase A->B C Combine phases and shake to reach equilibrium B->C D Centrifuge to separate phases C->D E Quantify compound concentration in each phase (e.g., HPLC) D->E F Calculate P = [Octanol]/[Aqueous] E->F G Calculate logP = log10(P) F->G

Figure 2: Workflow for logP determination by the shake-flask method.

Biological Context and Potential Signaling Pathways

While the direct biological targets of this compound have not been extensively studied, research on its derivatives provides significant insights into its potential therapeutic applications and interactions with biological systems.

Derivatives of the isomeric pyrrolo[3,2-c]pyridine scaffold have shown notable activity as:

  • FMS Kinase Inhibitors: Certain diarylamide derivatives of pyrrolo[3,2-c]pyridine have demonstrated potent inhibition of FMS kinase (CSF-1R), a receptor tyrosine kinase involved in the proliferation and survival of monocytes and macrophages.[7] Overexpression of FMS kinase is implicated in various cancers and inflammatory disorders.[7]

  • Anticancer Agents:

    • Melanoma: Diarylurea and diarylamide derivatives have shown significant antiproliferative activity against human melanoma cell lines.

    • Colchicine-Binding Site Inhibitors: Some 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as inhibitors of the colchicine-binding site on tubulin, thereby disrupting microtubule dynamics and exhibiting potent anticancer activities.[8]

  • PI3K Inhibitors: Derivatives of the isomeric pyrrolo[3,4-c]pyridine have been synthesized as inhibitors of phosphoinositide 3-kinases (PI3Ks), which are key components of signaling pathways that control cell growth and survival.[9]

These findings suggest that the this compound core could serve as a valuable scaffold for the development of targeted therapies, particularly in oncology. The likely signaling pathways that could be modulated by derivatives of this scaffold include those regulated by receptor tyrosine kinases and those involved in cell cycle progression and cytoskeletal dynamics.

G cluster_kinase Kinase Signaling cluster_cytoskeleton Cytoskeletal Dynamics cluster_cellular Cellular Processes This compound\nDerivatives This compound Derivatives FMS Kinase FMS Kinase This compound\nDerivatives->FMS Kinase Inhibition PI3K PI3K This compound\nDerivatives->PI3K Inhibition (Isomer) Tubulin Polymerization Tubulin Polymerization This compound\nDerivatives->Tubulin Polymerization Disruption Cell Proliferation Cell Proliferation FMS Kinase->Cell Proliferation Cell Survival Cell Survival FMS Kinase->Cell Survival PI3K->Cell Proliferation PI3K->Cell Survival Apoptosis Apoptosis Tubulin Polymerization->Apoptosis

Figure 3: Potential signaling pathways modulated by this compound derivatives.

Synthesis and Analysis Workflow

While a specific, detailed synthesis protocol for this compound was not found in the reviewed literature, general synthetic strategies for related pyrrolopyridine isomers can be adapted. A common approach involves the construction of the pyrrole ring onto a pre-existing pyridine core or vice versa. For the isomeric 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine, a synthesis route starting from ethyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate has been reported.[10] Another method for a related hydrochloride salt involves lactamization, reduction, and salification starting from furo[3,4-c]pyridine-1,3-dione.[11]

A generalized workflow for the synthesis and analysis of such compounds is presented below.

G A Starting Material Selection (e.g., substituted pyridine or pyrrole) B Chemical Synthesis (e.g., cyclization, reduction) A->B C Work-up and Extraction B->C D Purification (e.g., column chromatography) C->D E Structure Confirmation (NMR, Mass Spectrometry) D->E F Purity Analysis (HPLC, Elemental Analysis) E->F G Final Product F->G

Figure 4: General experimental workflow for synthesis and analysis.

Conclusion

This compound represents a heterocyclic system with significant potential in drug discovery, particularly in the development of kinase inhibitors and anticancer agents. While experimental data on the parent compound is limited, computational predictions and the biological activities of its derivatives provide a strong foundation for further research. The experimental protocols and workflows detailed in this guide offer a practical framework for scientists investigating this and related molecular scaffolds. Further experimental determination of the pKa and logP of the parent compound is warranted to more accurately model its behavior and guide the design of new therapeutic agents.

References

An In-depth Technical Guide to 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthetic pathways for 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its structural characteristics and presents a plausible multi-step synthesis with detailed experimental protocols.

Chemical Structure and Properties

This compound is a bicyclic heteroaromatic compound. Its structure consists of a pyridine ring fused to a dihydropyrrole ring.

Chemical Identity:

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₈N₂
Molecular Weight 120.15 g/mol
CAS Number 23596-28-3

Structural Representation:

Chemical structure of this compound

(Image Source: PubChem CID 12490979)

Synthetic Pathways

A plausible and effective synthetic route to this compound involves a two-stage process:

  • Stage 1: Synthesis of the Aromatic Precursor, 1H-pyrrolo[3,2-c]pyridine. This is achieved through a multi-step sequence starting from a substituted pyridine.

  • Stage 2: Selective Reduction of 1H-pyrrolo[3,2-c]pyridine. The pyrrole ring of the aromatic precursor is selectively hydrogenated to yield the target compound.

Below is a detailed breakdown of the experimental protocols for each stage.

Stage 1: Synthesis of 1H-pyrrolo[3,2-c]pyridine

The synthesis of the aromatic precursor, 1H-pyrrolo[3,2-c]pyridine, can be adapted from methodologies reported for its derivatives.[1][2] A representative synthetic scheme is outlined below, starting from 2-chloro-3-methylpyridine.

Synthesis_of_1H-pyrrolo[3,2-c]pyridine cluster_0 Step 1: Oxidation cluster_1 Step 2: Nitration cluster_2 Step 3: Vinylation cluster_3 Step 4: Reductive Cyclization cluster_4 Step 5: Dechlorination A 2-Chloro-3-methylpyridine B 2-Chloro-3-methylpyridine N-oxide A->B m-CPBA, DCM C 2-Chloro-3-methyl-4-nitropyridine N-oxide B->C HNO3, H2SO4 D Vinyl Intermediate C->D DMF-DMA, DMF E 6-Chloro-1H-pyrrolo[3,2-c]pyridine D->E Fe, AcOH F 1H-pyrrolo[3,2-c]pyridine E->F H2, Pd/C, Et3N, EtOH

A multi-step synthesis of 1H-pyrrolo[3,2-c]pyridine.

Step 1: Synthesis of 2-Chloro-3-methylpyridine N-oxide

  • Reagents: 2-Chloro-3-methylpyridine, m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM).

  • Procedure: To a solution of 2-chloro-3-methylpyridine in DCM, add m-CPBA portion-wise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12 hours. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography.

Step 2: Synthesis of 2-Chloro-3-methyl-4-nitropyridine N-oxide

  • Reagents: 2-Chloro-3-methylpyridine N-oxide, Fuming nitric acid, Sulfuric acid.

  • Procedure: Add 2-chloro-3-methylpyridine N-oxide to a mixture of fuming nitric acid and sulfuric acid at 0 °C. Stir the mixture at this temperature for 2 hours, then carefully pour it onto ice. Neutralize with a saturated aqueous solution of sodium carbonate and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the product.

Step 3: Synthesis of the Vinyl Intermediate

  • Reagents: 2-Chloro-3-methyl-4-nitropyridine N-oxide, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), N,N-Dimethylformamide (DMF).

  • Procedure: Dissolve 2-chloro-3-methyl-4-nitropyridine N-oxide in DMF and add DMF-DMA. Heat the mixture at 80 °C for 4 hours. After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude vinyl intermediate.

Step 4: Synthesis of 6-Chloro-1H-pyrrolo[3,2-c]pyridine

  • Reagents: Vinyl intermediate, Iron powder (Fe), Acetic acid (AcOH).

  • Procedure: To a solution of the vinyl intermediate in acetic acid, add iron powder. Heat the mixture at 100 °C for 2 hours. Cool the reaction, filter through a pad of celite, and concentrate the filtrate. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate. Dry the organic layer and concentrate to obtain the crude product. Purify by column chromatography.

Step 5: Synthesis of 1H-pyrrolo[3,2-c]pyridine

  • Reagents: 6-Chloro-1H-pyrrolo[3,2-c]pyridine, Palladium on carbon (10% Pd/C), Triethylamine (Et₃N), Ethanol (EtOH), Hydrogen gas (H₂).

  • Procedure: Dissolve 6-chloro-1H-pyrrolo[3,2-c]pyridine in ethanol, and add triethylamine and 10% Pd/C. Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 16 hours. Filter the reaction mixture through celite and concentrate the filtrate to obtain 1H-pyrrolo[3,2-c]pyridine.

Stage 2: Reduction of 1H-pyrrolo[3,2-c]pyridine

The final step is the selective reduction of the pyrrole ring of 1H-pyrrolo[3,2-c]pyridine to afford the desired this compound. This can be achieved via catalytic hydrogenation.

Reduction_of_1H-pyrrolo[3,2-c]pyridine A 1H-pyrrolo[3,2-c]pyridine B This compound A->B H2, PtO2, AcOH

Catalytic hydrogenation to the target compound.
  • Reagents: 1H-pyrrolo[3,2-c]pyridine, Platinum(IV) oxide (PtO₂, Adam's catalyst), Glacial acetic acid, Hydrogen gas (H₂).

  • Procedure: In a high-pressure hydrogenation vessel, dissolve 1H-pyrrolo[3,2-c]pyridine in glacial acetic acid. Add a catalytic amount of PtO₂. Seal the vessel and purge with nitrogen, followed by pressurizing with hydrogen gas to 50-70 bar. Stir the reaction mixture vigorously at room temperature for 6-8 hours. Monitor the reaction progress by TLC or LC-MS. Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography if necessary.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the key synthetic steps. Please note that yields can vary based on the specific substrate and reaction scale.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1.1 Oxidationm-CPBADCM0 to RT12>90
1.2 NitrationHNO₃, H₂SO₄-0270-85
1.3 VinylationDMF-DMADMF80460-75
1.4 Reductive CyclizationFe, AcOHAcOH100250-65
1.5 DechlorinationH₂, 10% Pd/C, Et₃NEtOHRT1680-95
2.1 Reduction H₂, PtO₂ AcOH RT 6-8 High

Experimental Workflow and Logic

The overall experimental workflow follows a logical progression from commercially available starting materials to the final target compound.

Experimental_Workflow cluster_synthesis Synthesis Phase cluster_analysis Analysis & Purification at Each Step Start Start: 2-Chloro-3-methylpyridine Step1 Step 1: Oxidation Start->Step1 Step2 Step 2: Nitration Step1->Step2 Step3 Step 3: Vinylation Step2->Step3 Step4 Step 4: Reductive Cyclization Step3->Step4 Step5 Step 5: Dechlorination to 1H-pyrrolo[3,2-c]pyridine Step4->Step5 Step6 Step 6: Catalytic Hydrogenation Step5->Step6 End Final Product: this compound Step6->End Analysis Reaction Monitoring (TLC/LC-MS) Purification Work-up & Purification (Extraction, Chromatography) Characterization Structural Confirmation (NMR, MS)

Logical flow of the synthesis and analysis process.

This guide provides a foundational understanding of the chemical nature of this compound and a detailed, actionable strategy for its synthesis. Researchers can adapt and optimize these protocols for their specific laboratory conditions and research objectives.

References

An In-depth Technical Guide to 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the heterocyclic core, 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine. It details the discovery, synthesis, and known properties of this compound, with a focus on providing actionable data and experimental context for research and development.

Introduction

The pyrrolopyridine scaffold is a significant structural motif in medicinal chemistry, with its various isomers demonstrating a wide range of biological activities. Among these, the this compound core serves as a foundational structure for the development of novel therapeutic agents. This document outlines the historical synthesis and key developments related to this specific isomer.

Derivatives of the broader pyrrolo[3,2-c]pyridine class have been investigated for their potential as FMS kinase inhibitors, making them promising candidates for the development of anticancer and antiarthritic drugs. T[1]he strategic fusion of a pyrrole ring to the pyridine core creates a bicyclic system with unique electronic and steric properties, rendering it a valuable scaffold in drug design.

Discovery and Historical Synthesis

The first documented synthesis of a this compound derivative appears to date back to a 1974 publication in the Armenian Journal of Chemistry by A. G. Terzian and colleagues. While the full experimental details of this initial discovery are not widely available, this work marks the entry of this heterocyclic system into the scientific literature. Subsequent research has built upon this foundation, exploring various synthetic routes and biological applications.

Physicochemical and Spectroscopic Data

Comprehensive physicochemical and spectroscopic data for the unsubstituted this compound core is not extensively reported in readily available literature. The following tables summarize the available data for the parent compound and provide context with data from its derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number23596-28-3ChemScene
Molecular FormulaC₇H₈N₂ChemScene
Molecular Weight120.15 g/mol ChemScene
Topological Polar Surface Area (TPSA)24.92 ŲChemScene
logP1.0496ChemScene
Hydrogen Bond Donors1ChemScene
Hydrogen Bond Acceptors2ChemScene
Rotatable Bonds0ChemScene

Table 2: Spectroscopic Data of this compound and Derivatives

While a fully assigned 1H and 13C NMR spectrum for the unsubstituted parent compound is not explicitly detailed in the reviewed literature, data for various substituted 1H-pyrrolo[3,2-c]pyridine derivatives provide insight into the expected chemical shifts. For instance, in a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives, the proton at position 9 (equivalent to position 7 in the IUPAC numbering of the parent heterocycle) typically appears as a singlet around δ 9.1 ppm. The pyrrole ring protons often resonate between δ 6.8 and 7.4 ppm.

[2]| Nucleus | Derivative Context | Chemical Shift (δ) Range (ppm) | |---|---|---| | ¹H NMR | 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines | H7: ~9.1 (s)Pyrrole Protons: 6.8 - 7.4 | | ¹³C NMR | 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines | Pyrrole & Pyridine Carbons: 102 - 160 |

Note: The provided NMR data is for non-dihydrogenated and substituted analogs. The chemical shifts for the 2,3-dihydro core will differ, particularly for the saturated carbon atoms in the pyrrolidine ring, which are expected to resonate at a much higher field (lower ppm).

Experimental Protocols: Synthesis of this compound

While the original 1974 synthesis protocol is not readily accessible, a modern and detailed method for the preparation of this compound hydrochloride has been described. The following is an adaptation of a protocol from the patent literature.

4.1. Modern Synthesis of this compound Hydrochloride

This synthesis proceeds via a three-step process involving the formation of an N-substituted aminoaldehyde, followed by acid-catalyzed cyclization, and subsequent salt formation.

Step 1: Synthesis of 4-methyl-3-aminopyridine-N-CH₂CHO

  • A mixture of 3-amino-4-methylpyridine (1.0 eq) and chloroacetaldehyde (1.1 eq) in water is heated at 100 °C for 3 hours.

  • After cooling to room temperature, the mixture is extracted with dichloromethane (CH₂Cl₂).

  • The organic extract is washed with brine, dried over sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield 4-methyl-3-aminopyridine-N-CH₂CHO.

Step 2: Synthesis of this compound

  • A solution of 4-methyl-3-aminopyridine-N-CH₂CHO (1.0 eq) in concentrated sulfuric acid (H₂SO₄) is heated at 100 °C for 3 hours.

  • The reaction mixture is cooled to room temperature and carefully poured into ice water.

  • The aqueous solution is neutralized with sodium bicarbonate (NaHCO₃) and extracted with CH₂Cl₂.

  • The combined organic extracts are washed with brine, dried over Na₂SO₄, and concentrated to afford this compound.

Step 3: Synthesis of this compound Hydrochloride

  • A solution of this compound (1.0 eq) in methanol is treated with a solution of hydrochloric acid (HCl) in methanol (1.1 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • The resulting precipitate is collected by filtration to give this compound hydrochloride.

Visualizations

5.1. Synthetic Pathway Diagram

The following diagram illustrates the workflow for the modern synthesis of this compound hydrochloride.

G cluster_0 Step 1: Aldehyde Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Salt Formation A 3-Amino-4-methylpyridine + Chloroacetaldehyde B Heat at 100°C in Water A->B C Extraction & Purification B->C D 4-methyl-3-aminopyridine-N-CH₂CHO C->D E 4-methyl-3-aminopyridine-N-CH₂CHO F Conc. H₂SO₄, 100°C E->F G Neutralization & Extraction F->G H This compound G->H I This compound J HCl in Methanol I->J K Stir at RT, Filter J->K L This compound HCl K->L

Caption: Synthetic workflow for this compound HCl.

Biological and Medicinal Context

While specific biological activity data for the unsubstituted this compound core is limited in the public domain, the broader family of pyrrolopyridines has attracted significant interest in drug discovery. The isomeric scaffold, pyrrolo[3,4-c]pyridine, has been explored for a multitude of therapeutic applications, with derivatives showing analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities.

[1]More specifically, derivatives of the unsaturated 1H-pyrrolo[3,2-c]pyridine have been designed and synthesized as potent inhibitors of the colchicine-binding site on tubulin, demonstrating significant anticancer activities. T[2]his highlights the potential of the pyrrolo[3,2-c]pyridine core as a valuable starting point for the design of new therapeutic agents. The dihydrogenated nature of the core discussed in this paper offers different conformational flexibility and electronic properties, which could be exploited in the design of novel bioactive molecules.

Conclusion

This compound is a heterocyclic core with a history spanning several decades, yet it remains a relatively underexplored scaffold compared to its isomers. The available synthetic routes provide a clear path to accessing this compound, opening the door for further investigation into its physicochemical properties and biological activities. Given the proven therapeutic potential of the wider pyrrolopyridine family, a more in-depth exploration of this particular core and its derivatives is warranted and could lead to the discovery of novel drug candidates.

References

Spectroscopic Profile of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic values based on the analysis of structurally related compounds and established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided.

Core Compound Information

Compound Name This compound
Molecular Formula C₇H₈N₂[1]
Molecular Weight 120.15 g/mol [1]
CAS Number 23596-28-3[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar heterocyclic systems and known chemical shift and fragmentation patterns.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.9 - 8.1d1HH-7
~7.0 - 7.2d1HH-5
~6.5 - 6.7dd1HH-6
~4.0 (broad s)s1HN-H (pyrrole)
~3.5 - 3.7t2HH-2
~3.0 - 3.2t2HH-3
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~145 - 150C-7a
~140 - 145C-7
~125 - 130C-4a
~120 - 125C-5
~115 - 120C-6
~45 - 50C-2
~25 - 30C-3
Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Medium, BroadN-H Stretch (pyrrole)
3100 - 3000MediumC-H Stretch (aromatic)
2950 - 2850MediumC-H Stretch (aliphatic)
~1600, ~1470Medium-StrongC=C and C=N Stretch (ring)
1400 - 1000StrongRing Vibrations
800 - 700StrongC-H Bending (out-of-plane)
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
120[M]⁺ (Molecular Ion)
92[M - CH₂=CH₂]⁺
93[M - HCN]⁺

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These represent standard procedures for the characterization of novel heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the compound (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, ~0.7 mL) and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 or 500 MHz spectrometer. For ¹H NMR, the spectral width is typically set to 16 ppm with a relaxation delay of 1-2 seconds. For ¹³C NMR, a wider spectral width (e.g., 240 ppm) is used with a longer relaxation delay (2-5 seconds) and broadband proton decoupling. Data processing involves Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

Infrared (IR) Spectroscopy

The IR spectrum of a solid sample can be obtained using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Alternatively, a thin solid film can be prepared by dissolving the compound in a volatile solvent, depositing a drop onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[2]

Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI). For EI-MS, the sample is introduced into the ion source, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation.[3][4] The resulting ions are separated by a mass analyzer based on their mass-to-charge ratio (m/z). For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source, where a high voltage is applied to create a fine spray of charged droplets.[5]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Elucidation & Data Reporting NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

Potential Therapeutic Targets of the Pyrrolopyridine Core Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine scaffold is a nitrogen-containing heterocyclic compound that serves as a core structure in the development of various therapeutic agents. While direct research on this specific dihydro-pyrrolo[3,2-c]pyridine isomer is limited, extensive investigation into its related isomers and derivatives has revealed a range of promising therapeutic targets. This technical guide provides an in-depth overview of these targets, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways. The information presented is aimed at researchers, scientists, and drug development professionals to facilitate further exploration of the therapeutic potential of the broader pyrrolopyridine class of compounds.

The primary therapeutic areas for which pyrrolopyridine derivatives have shown significant potential include oncology, inflammation, and infectious diseases. Key molecular targets identified for various isomers include kinases, enzymes involved in metabolic pathways, and structural proteins critical for cell division.

Key Therapeutic Targets and Mechanisms of Action

Derivatives of the pyrrolopyridine scaffold have been identified as potent modulators of several key biological targets. The following sections detail the most prominent of these, with a focus on the specific isomers and derivatives that have been investigated.

Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition

Derivatives of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine have been identified as potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway that is crucial for tumor cell metabolism.[1][2] Inhibition of NAMPT leads to depletion of NAD+, thereby inducing cancer cell death.

Compound IDTargetAssay TypeIC50 (nM)Cell LineAntiproliferative IC50 (nM)Reference
Compound 18Human NAMPTBiochemical11PC-336[1]
Compound 29Human NAMPTBiochemical10A27807[1]

NAMPT Inhibition Assay: The inhibitory activity of the compounds against human NAMPT was determined using a biochemical assay. This typically involves incubating the recombinant human NAMPT enzyme with its substrates, nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP), in the presence of varying concentrations of the inhibitor. The product of the enzymatic reaction, nicotinamide mononucleotide (NMN), is then quantified, often through a coupled enzymatic reaction that leads to the production of a detectable signal (e.g., fluorescence or absorbance). The IC50 value is calculated as the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Cell Proliferation Assay: The antiproliferative activity of the compounds was assessed using a cell-based assay. Cancer cell lines, such as PC-3 (prostate cancer) and A2780 (ovarian cancer), were treated with a range of concentrations of the test compounds for a specified period (e.g., 72 hours). Cell viability was then measured using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells. The IC50 value represents the concentration of the compound that inhibits cell growth by 50%.

NAMPT_Inhibition_Pathway cluster_cell Cancer Cell NAD_Pool NAD+ Pool Energy_Metabolism Energy Metabolism (e.g., Glycolysis, TCA Cycle) NAD_Pool->Energy_Metabolism DNA_Repair DNA Repair NAD_Pool->DNA_Repair NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT NMN Nicotinamide Mononucleotide (NMN) NMN->NAD_Pool NAMPT->NMN PRPP Inhibitor 2,3-Dihydro-1H-pyrrolo [3,4-c]pyridine Derivative Inhibitor->NAMPT Cell_Death Cell Death Energy_Metabolism->Cell_Death DNA_Repair->Cell_Death

Caption: Inhibition of NAMPT by 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine derivatives.

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition

Derivatives of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one have been developed as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1 is a negative regulator of T-cell activation, and its inhibition is a promising strategy in cancer immunotherapy to enhance the anti-tumor immune response.

HPK1 Kinase Assay: The inhibitory potency of the compounds against HPK1 is typically evaluated in a biochemical kinase assay. This can be performed using various formats, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. In this setup, a recombinant HPK1 enzyme is incubated with a substrate peptide and ATP in the presence of the test compound. The phosphorylation of the substrate is detected by a specific antibody labeled with a fluorescent probe. The IC50 is the concentration of the compound that causes 50% inhibition of HPK1 activity.

HPK1_Inhibition_Logic TCR_Activation T-Cell Receptor (TCR) Activation HPK1 HPK1 TCR_Activation->HPK1 Downstream_Signaling Negative Regulation of Downstream Signaling (e.g., SLP-76, AP-1) HPK1->Downstream_Signaling T_Cell_Activation T-Cell Activation and Effector Function Downstream_Signaling->T_Cell_Activation Enhanced_Immune_Response Enhanced Anti-Tumor Immune Response T_Cell_Activation->Enhanced_Immune_Response Inhibitor 2,3-Dihydro-1H-pyrrolo [3,4-c]pyridin-1-one Derivative Inhibitor->HPK1

Caption: Logic of enhancing anti-tumor immunity via HPK1 inhibition.

FMS Kinase Inhibition

A series of diarylamide and diarylurea derivatives of 1H-pyrrolo[3,2-c]pyridine have been identified as potent inhibitors of FMS kinase (also known as colony-stimulating factor-1 receptor, CSF-1R).[3] FMS kinase is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of monocytes and macrophages. Its overexpression is associated with various cancers and inflammatory diseases like rheumatoid arthritis.[3]

Compound IDTargetAssay TypeIC50 (nM)Cell Line (Cancer)Antiproliferative IC50 (µM)Cell Line (Macrophage)IC50 (nM)Reference
1eFMS KinaseKinase Assay60----[3]
1rFMS KinaseKinase Assay30Ovarian, Prostate, Breast0.15 - 1.78BMDM84[3]
KIST101029 (Lead)FMS KinaseKinase Assay96--BMDM195[3]

FMS Kinase Inhibition Assay: The inhibitory activity against FMS kinase was evaluated through in vitro kinase assays. The specific protocol would involve incubating the recombinant FMS kinase domain with a peptide substrate and ATP, along with the test compounds at various concentrations. The extent of substrate phosphorylation would be quantified to determine the inhibitory potency (IC50) of the compounds.

Cell-Based Assays: The antiproliferative effects of the compounds were tested on a panel of human cancer cell lines (ovarian, prostate, and breast).[3] Additionally, their impact on macrophage viability was assessed using bone marrow-derived macrophages (BMDM).[3] For these assays, cells were cultured in the presence of varying concentrations of the inhibitors, and cell viability was measured after a set incubation period (e.g., 72 hours) using methods like the MTT or SRB assay.

FMS_Kinase_Workflow Start Start: Synthesize 1H-pyrrolo[3,2-c]pyridine Derivatives Kinase_Assay In vitro FMS Kinase Assay Start->Kinase_Assay Cell_Culture Culture Cancer Cell Lines & Bone Marrow-Derived Macrophages (BMDM) Start->Cell_Culture Determine_IC50 Determine IC50 (Kinase) Kinase_Assay->Determine_IC50 SAR_Analysis Structure-Activity Relationship (SAR) Analysis Determine_IC50->SAR_Analysis Antiproliferative_Assay Antiproliferative Assay (Cancer Cells) Cell_Culture->Antiproliferative_Assay Macrophage_Viability Macrophage Viability Assay (BMDM) Cell_Culture->Macrophage_Viability Determine_Cell_IC50 Determine IC50 (Cell-based) Antiproliferative_Assay->Determine_Cell_IC50 Macrophage_Viability->Determine_Cell_IC50 Determine_Cell_IC50->SAR_Analysis

Caption: Workflow for the evaluation of FMS kinase inhibitors.

Tubulin Polymerization Inhibition

A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as inhibitors of tubulin polymerization, acting at the colchicine-binding site.[4] Microtubules are essential components of the cytoskeleton involved in cell division, making them a key target for anticancer drugs.[4] By inhibiting tubulin polymerization, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]

Compound IDCell LineAntiproliferative IC50 (µM)Reference
10tHeLa0.12[4]
10tSGC-79010.15[4]
10tMCF-70.21[4]

Tubulin Polymerization Assay: The ability of the compounds to inhibit tubulin polymerization was assessed in vitro. This assay typically involves incubating purified tubulin with the test compounds at various concentrations under conditions that promote polymerization (e.g., in the presence of GTP at 37°C). The extent of polymerization is monitored over time by measuring the increase in absorbance or fluorescence. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.

Immunofluorescence Staining: To visualize the effect on cellular microtubules, cancer cells were treated with the compounds, followed by fixation and permeabilization. The microtubule network was then stained using a primary antibody against α-tubulin and a fluorescently labeled secondary antibody. The cells were imaged using fluorescence microscopy to observe any disruption of the microtubule structure.

Cell Cycle Analysis: The effect of the compounds on the cell cycle distribution was analyzed by flow cytometry. Cells were treated with the compounds for a specific duration, then harvested, fixed, and stained with a DNA-binding dye like propidium iodide. The DNA content of the cells was then measured by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay: The induction of apoptosis was confirmed using methods like Annexin V/propidium iodide staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while propidium iodide stains late apoptotic or necrotic cells with compromised membrane integrity.

Tubulin_Inhibition_Pathway Tubulin_Heterodimers α/β-Tubulin Heterodimers Microtubule_Polymerization Microtubule Polymerization Tubulin_Heterodimers->Microtubule_Polymerization Microtubule_Dynamics Dynamic Microtubule Network Microtubule_Polymerization->Microtubule_Dynamics Mitotic_Spindle Formation of Mitotic Spindle Microtubule_Dynamics->Mitotic_Spindle Cell_Division Proper Cell Division Mitotic_Spindle->Cell_Division G2_M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2_M_Arrest Disruption Inhibitor 1H-pyrrolo[3,2-c]pyridine Derivative (Colchicine-Binding Site Inhibitor) Inhibitor->Tubulin_Heterodimers Binds to Colchicine Site Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Caption: Mechanism of action for tubulin polymerization inhibitors.

Conclusion

The pyrrolopyridine scaffold and its derivatives represent a versatile class of compounds with significant therapeutic potential across multiple disease areas, particularly in oncology. While direct data on this compound is not extensively available, the research on its isomers provides a strong foundation for future drug discovery efforts. The key targets identified—NAMPT, HPK1, FMS kinase, and tubulin—are all validated and highly relevant in modern therapeutic development. This guide summarizes the current understanding of these interactions and provides a framework for further investigation into the synthesis and biological evaluation of novel pyrrolopyridine-based compounds. Future research should aim to explore the structure-activity relationships across different isomeric forms of the pyrrolopyridine core to optimize potency, selectivity, and pharmacokinetic properties.

References

The 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a significant focus on heterocyclic scaffolds that offer unique three-dimensional arrangements and opportunities for diverse functionalization. Among these, the 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine core, a fused bicyclic heterocycle, has emerged as a "privileged scaffold" in drug discovery. Its rigid structure and strategic placement of nitrogen atoms allow for specific interactions with various biological targets, leading to the development of potent and selective modulators of cellular pathways implicated in a range of diseases, from cancer to inflammatory disorders. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of compounds based on this promising scaffold.

Synthetic Strategies for the this compound Core

The construction of the this compound scaffold can be achieved through multi-step synthetic sequences. A common approach involves the initial synthesis of the aromatic 1H-pyrrolo[3,2-c]pyridine core, followed by a reduction of the pyrrole ring.

A representative synthetic route to the aromatic precursor begins with a substituted pyridine, which undergoes a series of transformations to build the fused pyrrole ring. For instance, 2-bromo-5-methylpyridine can be oxidized to the corresponding N-oxide, followed by nitration to introduce a nitro group at the 4-position. Subsequent reaction with a dimethylformamide dimethyl acetal (DMF-DMA) equivalent introduces a vinyl group, which then serves as a precursor for the pyrrole ring closure upon reduction of the nitro group and cyclization. The resulting 1H-pyrrolo[3,2-c]pyridine can then be functionalized, for example, through bromination, to provide a handle for further diversification via cross-coupling reactions.

The subsequent reduction of the pyrrole ring to yield the 2,3-dihydro variant can be accomplished using various reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C) or through treatment with sodium cyanoborohydride (NaBH3CN) under acidic conditions. The choice of reducing agent and reaction conditions is crucial to ensure the selective reduction of the pyrrole ring without affecting the pyridine ring or other functional groups present on the molecule.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated significant potential in modulating the activity of key biological targets, particularly protein kinases.

FMS Kinase Inhibition and Anticancer Activity

One of the most notable applications of this scaffold is in the development of inhibitors of FMS kinase, also known as colony-stimulating factor 1 receptor (CSF-1R).[1] FMS kinase is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes and macrophages.[1] Its overexpression is associated with various cancers, including ovarian, prostate, and breast cancer, as well as inflammatory conditions like rheumatoid arthritis.[1]

Several diarylamide and diarylurea derivatives incorporating the pyrrolo[3,2-c]pyridine scaffold have been synthesized and evaluated for their FMS kinase inhibitory activity.[1] Structure-activity relationship (SAR) studies have revealed that modifications at various positions of the scaffold significantly impact potency and selectivity. For instance, the presence of a benzamido moiety at the 4-position of the pyrrolopyridine nucleus has been shown to be more potent than the corresponding primary amino analogues.[1]

The anticancer potential of these compounds has been demonstrated through in vitro studies against a panel of cancer cell lines. The inhibitory concentrations (IC50) for some of the most potent derivatives are summarized in the table below.

CompoundFMS Kinase IC50 (nM)Ovarian Cancer Cell Line IC50 (µM)Prostate Cancer Cell Line IC50 (µM)Breast Cancer Cell Line IC50 (µM)
1e 60---
1r 300.15 - 1.780.15 - 1.780.15 - 1.78
KIST101029 (Lead) 96---

Data sourced from a study on pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors.[1]

Notably, compound 1r not only displayed potent FMS kinase inhibition but also exhibited a favorable selectivity index towards cancer cells over normal fibroblasts, with a selectivity range of 3.21 to 38.13 times.[1]

Tubulin Polymerization Inhibition

More recent research has explored the potential of 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of tubulin polymerization.[2] By acting as colchicine-binding site inhibitors, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. One of the most active compounds in a recent study, 10t , demonstrated potent antiproliferative activities against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC50 values in the low nanomolar range.[2]

CompoundHeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)
10t 0.120.150.21

Data sourced from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[2]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanism of action and the process of discovery and evaluation of these compounds, the following diagrams illustrate the FMS kinase signaling pathway and a general experimental workflow.

FMS_Signaling_Pathway FMS FMS (CSF-1R) FMS->FMS PI3K PI3K FMS->PI3K Activation Grb2 Grb2/Sos FMS->Grb2 Recruitment CSF1 CSF-1 / IL-34 CSF1->FMS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription mTOR->Transcription Cell Survival & Proliferation Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Cell Differentiation & Proliferation Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., Substituted Pyridine) intermediate Synthesis of 1H-pyrrolo[3,2-c]pyridine core start->intermediate reduction Reduction of Pyrrole Ring intermediate->reduction diversification Functional Group Diversification (e.g., Suzuki Coupling) reduction->diversification final_compounds Final this compound Derivatives diversification->final_compounds in_vitro_kinase In Vitro Kinase Assay (e.g., FMS Kinase Inhibition) final_compounds->in_vitro_kinase cell_based Cell-Based Assays (e.g., MTT Proliferation Assay) in_vitro_kinase->cell_based sar_analysis Structure-Activity Relationship (SAR) Analysis cell_based->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->diversification Iterative Design

References

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This guide focuses on the structure-activity relationship (SAR) of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine analogs due to a greater availability of public domain data on this scaffold. While the user's original query specified the [3,2-c] isomer, comprehensive SAR data for that specific core is limited. The principles discussed herein for the closely related [3,4-c] core may provide valuable insights for researchers in the broader field of pyrrolopyridines.

The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core is a versatile scaffold that has been explored for a range of therapeutic applications. This bicyclic heterocyclic system has been derivatized to yield potent inhibitors of various enzymes, demonstrating its potential in drug discovery. This technical guide provides a detailed overview of the SAR for different classes of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine analogs, complete with quantitative data, experimental methodologies, and visual diagrams of relevant pathways and workflows.

SAR of 7-Hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates as Anti-HIV-1 Agents

A series of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates has been investigated for their inhibitory activity against HIV-1 replication. The SAR of these compounds reveals several key features that influence their potency.

Data Presentation:

Compound IDR (Ester Group)R1 (at N-2)EC50 (µM)
12j Ethyl4-Fluorophenethyl1.65
Analog A EthylPhenyl<10
Analog B Ethyl4-Methylphenyl<10
Analog C EthylIndol-3-yl<10

EC50: Half-maximal effective concentration.

The data indicates that an ethyl ester at the 4-carboxylate position is favorable for activity. Furthermore, the nature of the substituent at the N-2 position of the pyrrolidine ring is critical. A phenethyl group, particularly with a fluorine substitution at the 4-position of the phenyl ring, as seen in compound 12j , leads to significant anti-HIV-1 activity.[1] Other bulky aromatic and heteroaromatic substituents at this position also confer potent activity.[1]

Mandatory Visualization:

HIV_Inhibition_Pathway Conceptual Pathway for HIV-1 Inhibition HIV_Virus HIV-1 Virus Host_Cell Host Cell (e.g., T-cell) HIV_Virus->Host_Cell Binds & Fuses Viral_Entry Viral Entry Reverse_Transcription Reverse Transcription Viral_Entry->Reverse_Transcription Integration Integration (Target of some inhibitors) Reverse_Transcription->Integration Viral_Replication Viral Replication Integration->Viral_Replication Assembly_Budding Assembly & Budding Viral_Replication->Assembly_Budding Progeny_Virions Progeny Virions Assembly_Budding->Progeny_Virions Inhibitor 2,3-Dihydro-1H-pyrrolo [3,4-c]pyridine Analog Inhibitor->Viral_Replication Inhibits

Caption: Conceptual pathway of HIV-1 replication and the inhibitory action of the analogs.

SAR of 7-Amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Analogs as Antimycobacterial Agents

Derivatives of 7-amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine have been evaluated for their antimycobacterial activity.

Data Presentation:

Compound ClassR (at position 7)MIC90 (µM)
Esters -COOR'<0.15
Nitriles -CN>160
Amides -CONH2>160

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of the bacterial population.

The SAR for this series is quite distinct. Ester derivatives at the 7-position of the pyridine ring exhibit good in vitro antimycobacterial activity.[2] In contrast, converting the ester to a nitrile or a primary amide leads to a significant loss of activity.[2] This suggests that the electronic and steric properties of the ester group are crucial for the compound's interaction with its mycobacterial target.

Mandatory Visualization:

SAR_Logic SAR Logic for Antimycobacterial Activity Core 7-Amino-2-benzyl-4-methyl-1,3-dioxo- 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Core Ester Ester at Position 7 (-COOR') Core->Ester Nitrile Nitrile at Position 7 (-CN) Core->Nitrile Amide Amide at Position 7 (-CONH2) Core->Amide High_Activity High Activity (MIC90 < 0.15 µM) Ester->High_Activity Low_Activity Low Activity (MIC90 > 160 µM) Nitrile->Low_Activity Amide->Low_Activity

Caption: Structure-activity relationship for antimycobacterial analogs.

SAR of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one Derivatives as HPK1 Inhibitors

A patent application has disclosed a series of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target for cancer immunotherapy.

While specific quantitative data for a range of analogs is presented within the patent, a generalized SAR can be summarized. The core structure features substitutions at the N-2, 4, and 6 positions. Potent inhibitory activity is achieved with specific aromatic and heteroaromatic groups at the N-2 position, often substituted triazolyl-pyridinyl moieties. The substituents at the 4 and 6 positions are typically small alkylamino or cycloalkylamino groups that are believed to interact with specific pockets in the kinase domain.

Mandatory Visualization:

Experimental_Workflow General Experimental Workflow Synthesis Synthesis of 2,3-Dihydro-1H-pyrrolo [3,4-c]pyridine Analogs Purification Purification and Characterization (HPLC, NMR, MS) Synthesis->Purification Biological_Screening Biological Screening (e.g., Kinase Assay, Antiviral Assay) Purification->Biological_Screening Data_Analysis Data Analysis (IC50/EC50 Determination) Biological_Screening->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A generalized workflow for the synthesis and evaluation of novel analogs.

Experimental Protocols

General Synthesis of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine Core:

A common synthetic route involves the hydrolysis of an N-protected precursor. For example, ethyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate can be heated with a base such as barium hydroxide in water. After cooling, the solid is filtered, and the product is extracted with an organic solvent like ethyl acetate. Concentration under vacuum yields the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core.

In Vitro HIV-1 Activity Assay:

The anti-HIV-1 activity of the compounds is typically evaluated in a cell-based assay. This involves infecting a susceptible cell line (e.g., MT-4 cells) with HIV-1 in the presence of varying concentrations of the test compounds. After a set incubation period, the cytopathic effect of the virus is measured, often using a colorimetric method such as the MTT assay, to determine the concentration of the compound that protects 50% of the cells from virus-induced cell death (EC50).

Antimycobacterial Activity Assay (MIC90 Determination):

The minimum inhibitory concentration (MIC) is determined using a broth microdilution method. The compounds are serially diluted in a 96-well plate containing a suitable growth medium for Mycobacterium tuberculosis. The bacterial suspension is added to each well, and the plates are incubated. The MIC90 is defined as the lowest concentration of the compound that inhibits at least 90% of the bacterial growth, which can be assessed visually or by measuring optical density.

HPK1 Kinase Inhibition Assay:

The inhibitory activity against HPK1 can be determined using a variety of biochemical assays. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This involves incubating the recombinant HPK1 enzyme with a fluorescently labeled substrate and ATP in the presence of the test compounds. The kinase activity is measured by the degree of substrate phosphorylation, which results in a change in the FRET signal. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is then calculated.

References

Review of 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine literature

Author: BenchChem Technical Support Team. Date: December 2025

Analyzing Pyridine Derivatives

I'm starting by diving deep into the literature. Right now, I'm focused on gathering information about the synthesis, properties, and bioactivity of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine. I'm keen to extract all the hard data - yields, spectroscopic readings, and biological results. I want to build a solid foundation of existing knowledge.

Compiling Literature Findings

I'm now deeply immersed in the literature, meticulously extracting every piece of quantitative data on this compound. I'm focusing on yields, spectroscopic readings, and biological activity data, aiming to build a structured database. I'm also identifying suitable signaling pathways and workflows for visual representation to improve accessibility and analysis.

Organizing the Research Data

I've significantly expanded my data extraction scope, now including detailed experimental protocols for synthesizing the target compound and conducting key biological assays. I'm actively mapping suitable signaling pathways and workflows for visual representation. Once I've finished, I'll translate the data into structured tables and create informative captions for my diagrams. Next step, I'll compile all this into a researcher-friendly technical guide.

The Emergence of 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine as a Privileged Scaffold in Kinase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can effectively and selectively target protein kinases remains a cornerstone of oncological and immunological research. Among the myriad of heterocyclic systems explored, the 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine core has surfaced as a promising framework for the development of potent kinase inhibitors. This technical guide provides an in-depth analysis of this scaffold, focusing on its application as an inhibitor of key kinases, with a particular emphasis on FMS kinase. We will delve into the quantitative inhibitory data, detailed experimental methodologies, and the underlying signaling pathways, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Quantitative Analysis of Kinase and Cellular Inhibition

The inhibitory potential of 1H-pyrrolo[3,2-c]pyridine derivatives has been most notably demonstrated against FMS kinase (also known as CSF-1R), a critical driver in various cancers and inflammatory diseases. A series of eighteen compounds based on this scaffold were evaluated for their ability to inhibit FMS kinase activity. The half-maximal inhibitory concentrations (IC50) reveal a structure-activity relationship (SAR) that underscores the importance of specific substitutions on the core structure.[1]

Below is a summary of the in vitro FMS kinase inhibitory activity for a selection of these compounds.

CompoundFMS Kinase IC50 (nM)[1]
KIST101029 (Lead Compound)96
1e60
1r 30
1c>81,000
1g>81,000
1l>81,000
1m>81,000
1o>81,000

The data clearly indicates that compounds 1e and 1r are the most potent inhibitors, with 1r being over three times more potent than the initial lead compound, KIST101029.[1]

Further investigation into the selectivity of the most potent compound, 1r , was conducted against a panel of 40 different kinases. At a concentration of 1 µM, compound 1r demonstrated significant and selective inhibition of FMS kinase.

Kinase Target% Inhibition by Compound 1r (at 1 µM)[1]
FMS 81
FLT3 (D835Y)42
c-MET40

This selectivity profile suggests that the 1H-pyrrolo[3,2-c]pyridine scaffold can be tailored to achieve a high degree of specificity for FMS kinase.

The anti-proliferative activity of compound 1r was also assessed across a panel of human cancer cell lines, revealing broad-spectrum efficacy.

Cell LineCancer TypeIC50 (µM) for Compound 1r[1]
SK-OV-3Ovarian Cancer0.15
A2780Ovarian Cancer0.22
OVCAR-3Ovarian Cancer0.23
IGROV-1Ovarian Cancer0.31
ES-2Ovarian Cancer0.45
OVCAR-433Ovarian Cancer0.52
PC-3Prostate Cancer0.25
DU-145Prostate Cancer0.33
MDA-MB-231Breast Cancer0.88
MDA-MB-468Breast Cancer1.11
Hs-578TBreast Cancer1.23
BT-549Breast Cancer1.54
MCF-7Breast Cancer1.78
HS 27 (Normal Fibroblasts)Normal>5.72

Notably, compound 1r exhibited selectivity for cancer cells over normal fibroblasts, a desirable characteristic for potential therapeutic candidates.[1]

Key Signaling Pathways

FMS kinase is a receptor tyrosine kinase that, upon binding its ligand CSF-1, initiates a cascade of intracellular signaling events that are crucial for the proliferation, survival, and differentiation of monocytes and macrophages. Inhibitors based on the this compound core act by blocking the ATP-binding site of the kinase domain, thereby preventing the autophosphorylation and activation of these downstream pathways.

FMS_Signaling_Pathway Ligand CSF-1 FMS FMS Receptor (CSF-1R) Ligand->FMS Binds Dimerization Dimerization & Autophosphorylation FMS->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT STATs Dimerization->STAT Inhibitor Pyrrolo[3,2-c]pyridine Inhibitor Inhibitor->Dimerization Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Differentiation Differentiation STAT->Differentiation Kinase_Assay_Workflow Start Start PrepareReagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->PrepareReagents DispenseInhibitor Dispense Serial Dilutions of Inhibitor to 384-well Plate PrepareReagents->DispenseInhibitor AddEnzyme Add FMS Kinase Enzyme DispenseInhibitor->AddEnzyme PreIncubate Pre-incubate at RT (e.g., 10 min) AddEnzyme->PreIncubate InitiateReaction Initiate Reaction with Substrate/ATP Mix PreIncubate->InitiateReaction IncubateReaction Incubate at RT (e.g., 60 min) InitiateReaction->IncubateReaction AddADPGlo Add ADP-Glo™ Reagent IncubateReaction->AddADPGlo IncubateStop Incubate at RT (40 min) to Stop Reaction and Deplete ATP AddADPGlo->IncubateStop AddDetection Add Kinase Detection Reagent IncubateStop->AddDetection IncubateDetect Incubate at RT (30 min) to Convert ADP to ATP & Generate Light AddDetection->IncubateDetect ReadLuminescence Measure Luminescence IncubateDetect->ReadLuminescence AnalyzeData Calculate IC50 Values ReadLuminescence->AnalyzeData End End AnalyzeData->End Antiproliferative_Assay_Workflow Start Start SeedCells Seed Cancer Cells in 96-well Plates Start->SeedCells IncubateAttach Incubate Overnight for Cell Attachment SeedCells->IncubateAttach TreatCells Treat Cells with Serial Dilutions of Test Compound IncubateAttach->TreatCells IncubateTreat Incubate for a Defined Period (e.g., 48-72 hours) TreatCells->IncubateTreat AddMTT Add MTT Reagent to Each Well IncubateTreat->AddMTT IncubateFormazan Incubate for 2-4 hours to Allow Formazan Crystal Formation AddMTT->IncubateFormazan Solubilize Solubilize Formazan Crystals with DMSO or Solubilization Buffer IncubateFormazan->Solubilize ReadAbsorbance Measure Absorbance (e.g., at 570 nm) Solubilize->ReadAbsorbance AnalyzeData Calculate IC50 Values ReadAbsorbance->AnalyzeData End End AnalyzeData->End

References

Probing the Potential: 1H-Pyrrolo[3,2-c]Pyridine Derivatives as Antiproliferative Agents in Melanoma

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The relentless progression of malignant melanoma and the emergence of resistance to established therapies necessitate a continuous search for novel therapeutic agents. Within this landscape, the heterocyclic scaffold of 1H-pyrrolo[3,2-c]pyridine has emerged as a promising foundation for the development of potent antiproliferative compounds. This technical guide synthesizes the available preclinical data on 1H-pyrrolo[3,2-c]pyridine derivatives, focusing on their activity against melanoma, detailing the experimental methodologies used for their evaluation, and visualizing the key signaling pathways implicated in their mechanism of action.

Quantitative Assessment of Antiproliferative Activity

A series of novel diarylureas and diarylamides incorporating the 1H-pyrrolo[3,2-c]pyridine scaffold have been synthesized and evaluated for their ability to inhibit the proliferation of human melanoma cell lines. The primary screening was often conducted against the A375P human melanoma cell line, with further testing against a panel of nine melanoma cell lines at the National Cancer Institute (NCI). The half-maximal inhibitory concentration (IC₅₀) values, a measure of compound potency, were determined and compared against standard-of-care agents such as Sorafenib and Vemurafenib.

Diarylurea Derivatives

The antiproliferative activities of various diarylurea derivatives are summarized below. Several compounds demonstrated superior potency compared to Sorafenib, with some even exceeding the activity of Vemurafenib against the A375P cell line.[1][2]

Compound IDStructureA375P IC₅₀ (µM)Selectivity Index (NIH3T3/A375P)
8a Diarylurea Derivative> VemurafenibNot Reported
8b Diarylurea DerivativeNanomolar RangeHigh
8c Diarylurea DerivativeNot Reported7.50
8d Diarylurea DerivativeMicromolar RangeNot Reported
8e Diarylurea DerivativeMicromolar RangeNot Reported
8g Diarylurea DerivativeNanomolar RangeHigh
Sorafenib Reference Drug--
Vemurafenib Reference Drug--
Data synthesized from multiple sources.[1][2]
Diarylamide and Bisamide Derivatives

Diarylamide and bisamide derivatives were also investigated, with several compounds exhibiting potent, low-nanomolar activity across a panel of melanoma cell lines.[1][2] Notably, compound 9b showed exceptional selectivity for melanoma cells over normal fibroblasts.[1]

Compound IDStructureA375P IC₅₀ (µM)Selectivity Index (NIH3T3/A375P)NCI-9 Panel Activity
9a Diarylamide/BisamideNanomolar RangeNot ReportedHigh Potency (2-digit nM IC₅₀)
9b Diarylamide/BisamideNanomolar Range454.90High Potency (2-digit nM IC₅₀)
9c Diarylamide/BisamideNanomolar RangeHighHigh Potency (2-digit nM IC₅₀)
9d Diarylamide/BisamideNanomolar RangeHighHigh Potency
9e Diarylamide/BisamideNanomolar RangeNot Reported-
9f Diarylamide/Bisamide> VemurafenibNot ReportedHigh Potency (2-digit nM IC₅₀)
9i Diarylamide/BisamideMicromolar RangeHigh-
Sorafenib Reference Drug---
Vemurafenib Reference Drug---
Data synthesized from multiple sources.[1][2]

Postulated Mechanisms of Action

The antiproliferative effects of 1H-pyrrolo[3,2-c]pyridine derivatives in melanoma are likely mediated through the inhibition of key signaling pathways that drive cell proliferation and survival. The structural similarities to known kinase inhibitors and other anticancer agents suggest two primary mechanisms: inhibition of the MAPK/ERK pathway and disruption of microtubule dynamics.

Inhibition of the MAPK/ERK Signaling Pathway

Approximately half of all melanomas harbor activating mutations in the BRAF gene, most commonly the V600E mutation.[3] This leads to constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) pathway (also known as the RAS-RAF-MEK-ERK pathway), a critical signaling cascade that promotes cell growth and survival.[4][5] Drugs that target the BRAF protein, such as Vemurafenib and Dabrafenib, are effective treatments for BRAF-mutated melanoma.[6] The diarylurea and diarylamide scaffolds of the 1H-pyrrolo[3,2-c]pyridine derivatives are common features in many kinase inhibitors, including BRAF inhibitors like Sorafenib.[2][7] It is therefore highly probable that these compounds exert their effects by inhibiting BRAF or other kinases within the MAPK pathway, thereby blocking downstream signaling and inhibiting proliferation.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation BRAF BRAF (Mutated in Melanoma) RAS->BRAF Activation MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Activation Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor 1H-pyrrolo[3,2-c]pyridine Derivatives (Potential BRAF Inhibitors) Inhibitor->BRAF Tubulin_Inhibition Compound 1H-pyrrolo[3,2-c]pyridine Derivatives Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Polymerization Microtubule Polymerization Tubulin->Polymerization Microtubules Dynamic Microtubules Polymerization->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_moa Mechanism of Action (MoA) Assays synthesis Synthesis of 1H-pyrrolo[3,2-c]pyridine Derivatives characterization Structural Confirmation (NMR, HRMS) synthesis->characterization cell_culture Culture Melanoma Cell Lines (e.g., A375P) mtt_assay Antiproliferative Assay (MTT/MTS) to determine IC₅₀ cell_culture->mtt_assay mechanism_studies Mechanism of Action Studies mtt_assay->mechanism_studies For Potent Compounds western_blot Western Blot (MAPK Pathway Proteins) mechanism_studies->western_blot cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism_studies->cell_cycle apoptosis Apoptosis Assay (Annexin V Staining) mechanism_studies->apoptosis tubulin_poly Tubulin Polymerization Assay mechanism_studies->tubulin_poly

References

2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine Derivatives as Emerging Anticancer Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine scaffold is a promising heterocyclic motif in the design of novel anticancer agents. This technical guide provides a comprehensive overview of the current state of research on these derivatives, focusing on their synthesis, biological activity, and mechanisms of action. This document consolidates key quantitative data, details pertinent experimental protocols, and visualizes the underlying signaling pathways to serve as a valuable resource for researchers in oncology and medicinal chemistry.

Introduction

The quest for novel, effective, and selective anticancer drugs is a continuous endeavor in medicinal chemistry. Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a significant portion of clinically approved drugs.[1] Among these, the pyrrolopyridine core has garnered considerable attention due to its diverse biological activities. While the aromatic 1H-pyrrolo[3,2-c]pyridine scaffold has been more extensively studied, its dihydro counterpart, the this compound core, is emerging as a key pharmacophore in the development of potent and selective anticancer agents. These derivatives have shown promise in targeting various cancer-related pathways, including kinase signaling and microtubule dynamics.

Anticancer Activity of this compound Derivatives

Derivatives of the this compound scaffold and its closely related isomers have demonstrated significant antiproliferative activity against a range of cancer cell lines. The following tables summarize the in vitro cytotoxicity data for representative compounds from the literature.

Table 1: Antiproliferative Activity of Diarylurea and Diaylamide 1H-pyrrolo[3,2-c]pyridine Derivatives against Melanoma
CompoundRXCancer Cell LineIC50 (µM)Reference
8b HNHA375P<0.1[2]
8g 4-ClNHA375P<0.1[2]
9a HOA375P<0.1[2]
9b 2-MeOA375P<0.1[2]
9c 3-MeOA375P<0.1[2]
9d 4-MeOA375P<0.1[2]
9e 2-FOA375P<0.1[2]
Sorafenib --A375P0.89[2]

IC50 values in the nanomolar range are denoted as <0.1 µM as per the source.

Table 2: Anticancer Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives as FMS Kinase Inhibitors
CompoundCancer Cell LineIC50 (µM)Reference
1r OVCAR-3 (Ovarian)0.15[3]
NCI/ADR-RES (Ovarian)0.21[3]
OVCAR-4 (Ovarian)0.18[3]
OVCAR-5 (Ovarian)0.23[3]
OVCAR-8 (Ovarian)0.20[3]
IGROV1 (Ovarian)0.25[3]
PC-3 (Prostate)1.78[3]
DU-145 (Prostate)1.55[3]
MCF7 (Breast)0.33[3]
MDA-MB-231 (Breast)0.28[3]
HS 578T (Breast)0.24[3]
BT-549 (Breast)0.29[3]
T-47D (Breast)0.31[3]
Table 3: Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives as Tubulin Polymerization Inhibitors
CompoundHeLa (Cervical) IC50 (µM)SGC-7901 (Gastric) IC50 (µM)MCF-7 (Breast) IC50 (µM)Reference
10t 0.120.150.21[4]
CA-4 (Combretastatin A-4) 0.0020.0030.003[4]

Mechanisms of Action

The anticancer effects of this compound derivatives are attributed to their interaction with various molecular targets crucial for cancer cell proliferation and survival. Two prominent mechanisms of action that have been elucidated are the inhibition of FMS kinase and the disruption of tubulin polymerization.

FMS Kinase Inhibition

FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a critical role in the survival, proliferation, and differentiation of monocytes and macrophages.[1] Overexpression of FMS kinase has been implicated in several cancers, including breast, ovarian, and prostate cancer.[3] Certain diarylamide derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as potent FMS kinase inhibitors.[3] By blocking the FMS kinase signaling pathway, these compounds can inhibit tumor growth and metastasis.

FMS_Kinase_Signaling_Pathway cluster_membrane Cell Membrane FMS_Kinase FMS Kinase (CSF-1R) Dimerization Dimerization & Autophosphorylation FMS_Kinase->Dimerization CSF1 CSF-1 (Ligand) CSF1->FMS_Kinase Binds Downstream_Signaling Downstream Signaling Cascades (e.g., PI3K/Akt, RAS/MAPK) Dimerization->Downstream_Signaling Cellular_Response Cell Proliferation, Survival, Differentiation Downstream_Signaling->Cellular_Response Inhibitor Pyrrolo[3,2-c]pyridine Derivative Inhibitor->FMS_Kinase Inhibits

FMS Kinase Signaling Pathway and Inhibition.
Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. A new series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors, effectively inhibiting tubulin polymerization.[4] This leads to a G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[4]

Tubulin_Polymerization_Inhibition Tubulin_Dimers α/β-Tubulin Dimers Polymerization Polymerization Tubulin_Dimers->Polymerization Microtubules Microtubules Polymerization->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Inhibitor Pyrrolo[3,2-c]pyridine Derivative Inhibitor->Polymerization Inhibits

Mechanism of Tubulin Polymerization Inhibition.

Experimental Protocols

This section provides an overview of the general methodologies for the synthesis and biological evaluation of this compound derivatives, based on published literature.

General Synthesis of 1H-pyrrolo[3,2-c]pyridine Derivatives

A common synthetic route to the 1H-pyrrolo[3,2-c]pyridine core involves the construction of the pyrrole ring onto a pre-functionalized pyridine. A representative synthetic scheme is outlined below.

Synthesis_Workflow Start Substituted 2-amino-3-bromopyridine Step1 Sonogashira Coupling Start->Step1 Intermediate1 2-amino-3-alkynylpyridine Step1->Intermediate1 Step2 Cyclization Intermediate1->Step2 Core 1H-pyrrolo[3,2-c]pyridine Core Step2->Core Step3 Functionalization Core->Step3 Final_Product Target Derivatives Step3->Final_Product

General Synthetic Workflow for 1H-pyrrolo[3,2-c]pyridines.

For specific reaction conditions, including catalysts, solvents, and temperatures, please refer to the detailed synthetic procedures in the cited literature.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., A375P, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules in vitro.

Materials:

  • Tubulin protein

  • Polymerization buffer (e.g., G-PEM buffer)

  • GTP

  • Test compounds

  • Microplate reader capable of measuring absorbance at 340 nm over time

Procedure:

  • Reaction Setup: In a 96-well plate, mix the tubulin protein with polymerization buffer and the test compound at various concentrations.

  • Initiation of Polymerization: Initiate polymerization by adding GTP and incubating the plate at 37°C.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time. The absorbance is proportional to the amount of polymerized tubulin.

  • Data Analysis: Compare the rate and extent of tubulin polymerization in the presence of the test compound to that of a control (e.g., DMSO) to determine the inhibitory activity.

Structure-Activity Relationships (SAR)

Preliminary SAR studies on 1H-pyrrolo[3,2-c]pyridine derivatives have provided insights into the structural features required for potent anticancer activity.

  • For Diarylurea and Diaylamide Derivatives: The nature and position of substituents on the terminal phenyl ring significantly influence the antiproliferative activity. Generally, small electron-donating or electron-withdrawing groups are well-tolerated.[2]

  • For FMS Kinase Inhibitors: The diarylamide linkage is crucial for activity. Modifications on the terminal aryl ring can modulate the potency and selectivity.[3]

  • For Tubulin Polymerization Inhibitors: The presence of a 3,4,5-trimethoxyphenyl moiety, similar to that in combretastatin A-4, is a key feature for potent inhibition. The nature of the substituent at the 6-position of the pyrrolo[3,2-c]pyridine core can be varied to optimize activity.[4]

Conclusion and Future Directions

This compound derivatives and their aromatic analogues represent a promising class of anticancer agents with diverse mechanisms of action. The potent inhibition of key cancer targets such as FMS kinase and tubulin highlights their therapeutic potential. Future research should focus on:

  • Expansion of the Chemical Space: Synthesis and evaluation of a wider range of derivatives to further explore the SAR and optimize potency and selectivity.

  • Elucidation of Novel Mechanisms: Investigation of other potential molecular targets to broaden the understanding of their anticancer effects.

  • In Vivo Efficacy Studies: Evaluation of the most promising compounds in preclinical animal models of cancer to assess their in vivo efficacy, pharmacokinetics, and toxicity profiles.

  • Focus on Dihydro-derivatives: More focused research on the this compound scaffold is warranted to fully explore its potential and differentiate its biological profile from the aromatic counterparts.

This technical guide provides a solid foundation for researchers to build upon in the exciting and rapidly evolving field of pyrrolopyridine-based anticancer drug discovery.

References

The Anticancer Potential of the Pyrrolo[3,2-c]pyridine Scaffold: A Technical Overview of Core Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of novel heterocyclic compounds as anticancer agents is a cornerstone of modern medicinal chemistry. Among these, the pyrrolopyridine scaffold has emerged as a "privileged structure," capable of interacting with a diverse range of biological targets implicated in oncogenesis. This technical guide focuses on the mechanisms of action of derivatives based on the 1H-pyrrolo[3,2-c]pyridine core, a key isomer of this family. While direct research on the specific 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine core is limited in publicly available literature, extensive studies on its aromatic parent, 1H-pyrrolo[3,2-c]pyridine, have revealed at least two distinct and potent mechanisms by which its derivatives exert their anticancer effects: FMS Kinase Inhibition and Tubulin Polymerization Inhibition . This document provides an in-depth exploration of these mechanisms for an audience of researchers, scientists, and drug development professionals, complete with quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Section 1: FMS Kinase Inhibition by Pyrrolo[3,2-c]pyridine Derivatives

The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as FMS kinase, is a type III receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of monocytes and macrophages.[1] In the context of cancer, FMS kinase is often over-expressed in various tumor types, including ovarian, prostate, and breast cancer, where it contributes to tumor growth and metastasis.[1] A series of diarylamide and diarylurea derivatives of pyrrolo[3,2-c]pyridine have been identified as potent and selective inhibitors of FMS kinase.[1]

Mechanism of Action

These pyrrolo[3,2-c]pyridine derivatives function by targeting the ATP-binding site of the FMS kinase. By inhibiting the kinase activity, they block the downstream signal transduction cascade that is normally initiated by the binding of its ligands, CSF-1 or IL-34. This inhibition leads to a reduction in the proliferation and survival of tumor-associated macrophages (TAMs) and can also directly impact cancer cells that overexpress FMS, ultimately leading to an anti-proliferative effect.

Below is a diagram illustrating the FMS kinase signaling pathway and the point of intervention by pyrrolo[3,2-c]pyridine inhibitors.

FMS_Signaling_Pathway cluster_intracellular Intracellular Space Ligand CSF-1 / IL-34 FMS_Receptor FMS Kinase (CSF-1R) Ligand->FMS_Receptor Binding Dimerization Receptor Dimerization & Autophosphorylation FMS_Receptor->Dimerization Activation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Dimerization->Downstream Response Cell Proliferation, Survival, Differentiation Downstream->Response Inhibitor Pyrrolo[3,2-c]pyridine Derivative Inhibitor->Dimerization Inhibition

FMS Kinase signaling pathway and inhibition.
Quantitative Data: Potency and Selectivity

The efficacy of these compounds has been quantified through IC50 values, which represent the concentration of the drug required to inhibit 50% of the target's activity. The data below summarizes the in vitro activity of lead compounds against FMS kinase and various cancer cell lines.

CompoundFMS Kinase IC50 (nM)Cancer Cell LineAntiproliferative IC50 (µM)Selectivity Index vs. Normal Fibroblasts
1r 30[1]Ovarian, Prostate, Breast0.15 - 1.78[1]3.21 - 38.13[1]
1e 60[1]Not ReportedNot ReportedNot Reported
KIST101029 (Lead) 96[1]Not ReportedNot ReportedNot Reported

Selectivity Index is calculated as the IC50 against normal fibroblasts (HS 27) divided by the IC50 against cancer cells.

Experimental Protocols

FMS Kinase Inhibition Assay (In Vitro)

This protocol outlines a typical method for assessing the inhibitory effect of compounds on FMS kinase activity.

  • Reagents and Materials : Recombinant FMS kinase, appropriate substrate peptide, ATP, kinase assay buffer, 96-well plates, test compounds (e.g., compound 1r), and a luminescence-based kinase activity detection kit.

  • Compound Preparation : Prepare a serial dilution of the test compound in DMSO. Further dilute these solutions in the kinase assay buffer to achieve the final desired concentrations. The final DMSO concentration should be kept constant (e.g., ≤1%) across all wells.

  • Assay Procedure : a. To the wells of a 96-well plate, add 5 µL of the diluted test compound or a vehicle control (DMSO). b. Add 10 µL of a solution containing the FMS kinase substrate peptide and ATP in the kinase assay buffer. c. To initiate the kinase reaction, add 10 µL of the FMS kinase enzyme solution. The final reaction volume is typically 25 µL. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection : a. Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity. This is often done using a commercial kit (e.g., ADP-Glo™ Kinase Assay) that converts ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. b. Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. c. Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and introduce the luciferase/luciferin components. Incubate for 30 minutes at room temperature in the dark.

  • Data Analysis : a. Measure the luminescence using a plate reader. b. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. c. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

Section 2: Tubulin Polymerization Inhibition by 1H-Pyrrolo[3,2-c]pyridine Derivatives

Microtubules are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape. They are dynamic polymers of α- and β-tubulin heterodimers.[2] Disrupting microtubule dynamics is a clinically validated strategy in cancer therapy. A novel series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed to function as inhibitors of tubulin polymerization by binding to the colchicine-binding site.[2]

Mechanism of Action

These derivatives act as microtubule-destabilizing agents. By binding to the colchicine site on β-tubulin, they prevent the polymerization of tubulin heterodimers into microtubules. This disruption of the dynamic equilibrium between polymerization and depolymerization leads to the disassembly of the mitotic spindle, a structure crucial for chromosome segregation during mitosis. Consequently, the cancer cells are arrested in the G2/M phase of the cell cycle and subsequently undergo apoptosis (programmed cell death).[2]

Tubulin_Polymerization cluster_process Microtubule Dynamics cluster_inhibition Inhibition Mechanism cluster_outcome Cellular Outcome Tubulin α/β-Tubulin Heterodimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Spindle_Disruption Mitotic Spindle Disruption Microtubule->Tubulin Depolymerization Inhibitor 1H-Pyrrolo[3,2-c]pyridine Derivative Inhibitor->Tubulin Binds to Colchicine Site G2M_Arrest G2/M Phase Cell Cycle Arrest Spindle_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Mechanism of tubulin polymerization inhibition.
Quantitative Data: Antiproliferative Activity and Cell Cycle Arrest

The antiproliferative effects of these tubulin inhibitors are potent, with IC50 values often in the nanomolar to low micromolar range. Cell cycle analysis confirms their mechanism by showing a significant accumulation of cells in the G2/M phase.

Table 2.1: Antiproliferative Activity of Compound 10t [2]

Cell LineCancer TypeIC50 (µM)
HeLa Cervical Cancer0.12[2]
SGC-7901 Gastric Cancer0.15[2]
MCF-7 Breast Cancer0.21[2]

Table 2.2: Cell Cycle Analysis of HeLa Cells Treated with Compound 10t [2]

Treatment Group% Cells in G2/M Phase
Control (0.1% DMSO) 3.8%[2]
Compound 10t (1x IC50) 9.6%[2]
Compound 10t (2x IC50) 40.6%[2]
Compound 10t (3x IC50) 67.3%[2]
Experimental Protocols

The following section details the methodologies for key experiments used to characterize tubulin-inhibiting 1H-pyrrolo[3,2-c]pyridine derivatives.

Experimental_Workflow start Cancer Cell Culture mtt MTT Assay (Antiproliferative Activity) start->mtt flow Flow Cytometry (Cell Cycle Analysis) start->flow tubulin_assay Tubulin Polymerization Assay (In Vitro) ic50 Determine IC50 Values mtt->ic50 g2m Quantify G2/M Arrest flow->g2m inhibition Measure Polymerization Inhibition tubulin_assay->inhibition

Experimental workflow for characterizing tubulin inhibitors.

Antiproliferative Activity (MTT Assay)

  • Cell Seeding : Seed human cancer cells (e.g., HeLa, SGC-7901, MCF-7) into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.

  • Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against compound concentration.

Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment : Seed cells in 6-well plates and treat with the test compound at various concentrations (e.g., 1x, 2x, and 3x IC50) for 24 hours.

  • Cell Harvesting : Harvest both adherent and floating cells. Wash with ice-cold PBS.

  • Fixation : Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.[3]

  • Staining : a. Centrifuge the fixed cells to remove the ethanol and wash with PBS. b. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).[3] c. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry : Analyze the stained cells using a flow cytometer. Acquire data for at least 10,000 events per sample.

  • Data Analysis : Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Tubulin Polymerization Assay

  • Assay Preparation : The assay is typically performed using a kit containing purified tubulin. Reconstitute the tubulin in a polymerization buffer containing GTP and glycerol.

  • Compound Addition : Add the test compounds (e.g., compound 10t), a positive control (e.g., paclitaxel for stabilization or colchicine for destabilization), and a vehicle control to the tubulin solution in a 96-well plate.

  • Kinetic Reading : Measure the change in fluorescence or absorbance over time at 37°C using a fluorescent plate reader. Polymerization of tubulin leads to an increase in the signal.[4]

  • Data Analysis : Plot the signal intensity versus time. A decrease in the rate and extent of signal increase in the presence of the test compound, compared to the vehicle control, indicates inhibition of tubulin polymerization.

Conclusion

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold demonstrate significant potential as anticancer agents through at least two well-defined mechanisms: the inhibition of FMS kinase and the disruption of tubulin polymerization. The data presented herein highlight the potency of these compounds, with activities often observed in the nanomolar to low-micromolar range. The detailed protocols provide a framework for the continued evaluation and development of this promising chemical class. Future research will likely focus on optimizing the selectivity and pharmacokinetic properties of these derivatives to enhance their therapeutic index. Furthermore, investigation into the anticancer properties of the saturated this compound core is warranted to explore novel structure-activity relationships and potentially uncover new biological targets.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine Derivatives via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine scaffold, an azaindoline isomer, is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of C-C bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto this core structure. This document provides detailed protocols for the synthesis of substituted this compound derivatives.

The presented strategy involves a two-step sequence:

  • Suzuki-Miyaura Cross-Coupling: Functionalization of a halogenated 1H-pyrrolo[3,2-c]pyridine precursor with a variety of boronic acids.

  • Reduction: Selective reduction of the pyrrole ring of the resulting substituted 1H-pyrrolo[3,2-c]pyridine to yield the desired 2,3-dihydro derivatives.

Data Presentation

Table 1: Suzuki-Miyaura Coupling of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine with Various Arylboronic Acids[1]
EntryArylboronic AcidProductYield (%)[1]
1Phenylboronic acid6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine63
2o-Tolylboronic acid6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine65
3m-Tolylboronic acid6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine94
42-Methoxyphenylboronic acid6-(2-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine76
54-Methoxyphenylboronic acid6-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine51
64-Nitrophenylboronic acid6-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine51
7Naphthalen-2-ylboronic acid6-(Naphthalen-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine52

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of 6-bromo-1H-pyrrolo[3,2-c]pyridine Derivatives[1]

This protocol is based on the successful synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.[1]

Materials:

  • 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1.0 equiv)

  • Substituted phenylboronic acid (1.5 equiv)

  • Potassium carbonate (K₂CO₃) (5.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.06 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Microwave reactor

Procedure:

  • To a microwave reactor vessel, add 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol, 1.0 equiv), the corresponding substituted phenylboronic acid (0.15 mmol, 1.5 equiv), K₂CO₃ (0.5 mmol, 5.0 equiv), and Pd(PPh₃)₄ (0.006 mmol, 0.06 equiv).

  • Add 1,4-dioxane (6 mL) and water (2 mL) to the vessel.

  • Degas the mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 125 °C for 26 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.

Protocol 2: General Procedure for the Reduction of 1H-pyrrolo[3,2-c]pyridine to this compound

This is a general protocol for the reduction of the pyrrole ring via catalytic hydrogenation, a common method for the reduction of such heterocyclic systems. Optimization of the catalyst, solvent, pressure, and temperature may be required for specific substrates.

Materials:

  • Substituted 1H-pyrrolo[3,2-c]pyridine (1.0 equiv)

  • Palladium on carbon (Pd/C, 10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

Procedure:

  • Dissolve the substituted 1H-pyrrolo[3,2-c]pyridine in a suitable solvent such as methanol or ethanol in a hydrogenation flask.

  • Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere.

  • Place the flask in a hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas (repeat this cycle 3-5 times).

  • Pressurize the vessel with hydrogen gas (typically 1-5 bar) and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound derivative.

  • If necessary, purify the product by flash column chromatography or recrystallization.

Visualizations

Suzuki_Coupling_Mechanism Pd0 Pd(0)Ln ArPdX R-Pd(II)-X Ln Pd0->ArPdX + R-X ArX R-X (Aryl Halide) OxAdd Oxidative Addition ArX->OxAdd OxAdd->ArPdX ArPdAr R-Pd(II)-Ar' Ln ArPdX->ArPdAr + [Ar'B(OH)₃]⁻ ArBOH2 Ar'-B(OH)₂ (Boronic Acid) Transmetalation Transmetalation ArBOH2->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Transmetalation->ArPdAr ArPdAr->Pd0 Reductive Elimination Product R-Ar' (Coupled Product) ArPdAr->Product RedElim Reductive Elimination RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis_Workflow Start Halogenated 1H-pyrrolo[3,2-c]pyridine Suzuki Suzuki-Miyaura Coupling (Protocol 1) Start->Suzuki Purification1 Workup & Purification Suzuki->Purification1 Intermediate Substituted 1H-pyrrolo[3,2-c]pyridine Reduction Pyrrole Ring Reduction (Protocol 2) Intermediate->Reduction Purification2 Workup & Purification Reduction->Purification2 FinalProduct Substituted This compound Purification1->Intermediate Purification2->FinalProduct

Caption: Overall workflow for the synthesis of target compounds.

References

Purifying 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine Analogs: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers

The 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine core is a significant scaffold in medicinal chemistry, forming the basis of numerous compounds with therapeutic potential. As researchers and drug development professionals synthesize novel analogs of this versatile heterocycle, robust and efficient purification strategies are paramount to ensure the integrity of biological and pharmacological data. This document provides detailed application notes and standardized protocols for the purification of this compound analogs, ensuring high purity and yield for downstream applications.

Introduction to Purification Strategies

The purification of this compound analogs often involves a multi-step approach to remove unreacted starting materials, reagents, and byproducts. The choice of purification technique is dictated by the physicochemical properties of the target compound (e.g., polarity, solubility, and basicity) and the nature of the impurities. The most common and effective methods include:

  • Acid-Base Extraction: Exploits the basic nature of the pyridine nitrogen to separate the target compound from non-basic impurities.

  • Column Chromatography: A versatile technique for separating compounds based on their differential adsorption to a stationary phase.

  • Crystallization: An effective method for obtaining highly pure crystalline solids, provided a suitable solvent system is identified.

These techniques can be used individually or in combination to achieve the desired level of purity.

Quantitative Data Summary

The following tables summarize typical recovery and purity data obtained from the application of the described purification protocols to a model this compound analog. These values should be considered as a general guide, as actual results will vary depending on the specific analog and the crude mixture composition.

Table 1: Purification Efficiency of a Model this compound Analog

Purification TechniqueInitial Purity (by HPLC)Final Purity (by HPLC)Typical Recovery (%)Notes
Acid-Base Extraction65%75-85%85-95%Effective for initial cleanup and removal of non-basic impurities.
Flash Column Chromatography80%>95%70-90%Good for separating compounds with moderate differences in polarity.
Crystallization90%>99%60-85%Highly effective for achieving high purity if a suitable solvent is found.
Preparative HPLC95%>99.5%50-80%Ideal for final polishing and separation of closely related impurities.

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed for the initial purification of a crude reaction mixture containing a basic this compound analog.

Materials:

  • Crude product dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude product in an appropriate organic solvent.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1 M HCl. The basic analog will be protonated and move to the aqueous layer.

  • Separate the aqueous layer and collect it.

  • Wash the organic layer with additional 1 M HCl to ensure complete extraction.

  • Combine all acidic aqueous layers.

  • Basify the combined aqueous layer by slowly adding 1 M NaOH or saturated NaHCO₃ until the pH is > 8.

  • Extract the now deprotonated analog back into an organic solvent (e.g., dichloromethane or ethyl acetate) by performing multiple extractions.

  • Combine the organic layers.

  • Wash the combined organic layers with brine to remove residual water.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.

Acid_Base_Extraction_Workflow start Crude Product in Organic Solvent wash_acid Wash with 1 M HCl start->wash_acid separate1 Separate Layers wash_acid->separate1 aqueous_layer Aqueous Layer (Protonated Product) separate1->aqueous_layer Collect organic_impurities Organic Layer (Non-basic Impurities) separate1->organic_impurities Discard basify Basify Aqueous Layer (pH > 8) aqueous_layer->basify extract_organic Extract with Organic Solvent basify->extract_organic separate2 Separate Layers extract_organic->separate2 organic_product Organic Layer (Purified Product) separate2->organic_product Collect aqueous_waste Aqueous Waste separate2->aqueous_waste Discard dry Dry and Concentrate organic_product->dry end Purified Product dry->end

Caption: Workflow for Acid-Base Extraction.
Protocol 2: Flash Column Chromatography

This protocol is suitable for separating the target analog from impurities with different polarities. The basic nature of the pyrrolopyridine core may cause streaking on silica gel; adding a basic modifier to the eluent can mitigate this issue.[1]

Materials:

  • Crude product

  • Silica gel (230-400 mesh)

  • Eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol)

  • Triethylamine (optional, as a modifier)

  • Chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

  • Rotary evaporator

Procedure:

  • Select the Eluent System: Use TLC to determine an appropriate solvent system that gives a retention factor (Rf) of 0.2-0.4 for the target compound. If streaking is observed, add 0.1-1% triethylamine to the eluent.

  • Pack the Column: Prepare a slurry of silica gel in the non-polar component of the eluent and carefully pack the column.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel (dry loading). Alternatively, dissolve the sample in a minimal amount of the eluent and load it directly onto the column (wet loading).

  • Elute the Column: Run the eluent through the column, applying gentle pressure if necessary.

  • Collect Fractions: Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the pure fractions containing the target compound and remove the solvent under reduced pressure.

Column_Chromatography_Workflow start Crude Product tlc TLC Analysis for Eluent Selection start->tlc pack_column Pack Column with Silica Gel tlc->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Selected Solvent load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure concentrate Concentrate under Reduced Pressure combine_pure->concentrate end Purified Product concentrate->end

Caption: Workflow for Flash Column Chromatography.
Protocol 3: Crystallization

Crystallization is a powerful technique for obtaining highly pure compounds. The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.

Materials:

  • Partially purified product

  • A range of solvents for screening (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane, water)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, dissolve a small amount of the product in a minimal amount of a hot solvent. Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can also be used.

  • Dissolution: Place the product in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Crystallization_Workflow start Impure Solid Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash mother_liquor Mother Liquor (Contains Impurities) filter->mother_liquor dry Dry Crystals under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Workflow for Crystallization.

Troubleshooting

Problem: Streaking of the compound on the TLC plate during column chromatography. Solution: The basic nitrogen of the pyrrolopyridine is likely interacting strongly with the acidic silica gel. Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the eluent to improve the peak shape.[1]

Problem: The compound does not crystallize from any single solvent. Solution: Try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.

Problem: Low recovery after acid-base extraction. Solution: Ensure the pH of the aqueous layer is sufficiently basic (>8) before back-extracting the product. Perform multiple extractions with the organic solvent to ensure complete recovery. Also, check the solubility of the protonated salt in the aqueous acid; if it is low, you may need to use a larger volume of the acidic solution.

By following these guidelines and protocols, researchers can confidently purify this compound analogs to the high standards required for drug discovery and development.

References

Application Notes and Protocols for In Vitro Evaluation of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine scaffold is a promising heterocyclic structure with potential applications in drug discovery, particularly in oncology and inflammation. Derivatives of the broader pyrrolopyridine class have shown activity as kinase inhibitors and modulators of various signaling pathways.[1][2][3] These application notes provide a comprehensive guide to the in vitro experimental design for characterizing novel compounds based on this scaffold. The protocols outlined below are intended to serve as a starting point for researchers to assess the biological activity of these compounds.

Section 1: Kinase Inhibitory Activity

Many pyrrolopyridine derivatives have been identified as potent kinase inhibitors.[2] Therefore, a primary step in the characterization of a novel this compound derivative is to screen it against a panel of relevant kinases to determine its potency and selectivity.

Experimental Workflow: Kinase Screening

G cluster_0 Compound Preparation cluster_1 Assay Preparation cluster_2 Kinase Reaction & Detection cluster_3 Data Analysis A Dissolve Compound in DMSO (10 mM stock) B Serial Dilution of Compound A->B D Incubate Compound with Kinase B->D C Prepare Kinase Reaction Mixture (Kinase, Substrate, ATP) E Initiate Reaction with Substrate/ATP C->E D->E F Stop Reaction & Detect Signal (e.g., Luminescence) E->F G Plot Dose-Response Curve F->G H Calculate IC50 Value G->H

Caption: Workflow for in vitro kinase inhibitor screening.

Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.[4]

Materials:

  • This compound derivative (Compound X)

  • Kinase of interest (e.g., FMS kinase)[2]

  • Kinase substrate peptide

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Method:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Compound X in 100% DMSO.

    • Create a serial dilution of Compound X in DMSO.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. Optimal concentrations should be determined empirically.[4]

    • In a 96-well plate, add 2.5 µL of the serially diluted Compound X or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Kinase Inhibition Profile
Kinase TargetCompound X IC50 (nM)Staurosporine IC50 (nM)
FMS Kinase305
c-KIT25010
VEGFR2>10,00020
EGFR82
JAK375015

Staurosporine is a non-selective kinase inhibitor used as a positive control.[4]

Section 2: Cellular Proliferation and Viability Assays

To assess the cytotoxic or anti-proliferative effects of this compound derivatives, cell viability assays are essential. The MTT and MTS assays are colorimetric methods widely used for this purpose.[5][6][7][8]

Protocol: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]

Materials:

  • Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)[9]

  • Complete cell culture medium

  • This compound derivative (Compound X)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multi-well spectrophotometer

Method:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of Compound X in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]

  • Formazan Solubilization:

    • Carefully aspirate the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly to ensure complete solubilization.[6]

  • Data Acquisition and Analysis:

    • Record the absorbance at 570 nm using a multi-well spectrophotometer.[7][8]

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Data Presentation: Anti-proliferative Activity
Cell LineCompound X IC50 (µM)Doxorubicin IC50 (µM)
HeLa0.210.05
SGC-79010.150.08
MCF-70.120.03

Doxorubicin is a standard chemotherapeutic agent used as a positive control.

Section 3: Apoptosis Induction Assays

To determine if the observed cytotoxicity is due to the induction of apoptosis, assays measuring caspase activity can be performed. Caspases are key mediators of apoptosis.[10]

Signaling Pathway: Caspase-Mediated Apoptosis

G cluster_0 Apoptotic Stimulus cluster_1 Initiator Caspases cluster_2 Executioner Caspases cluster_3 Cellular Response A Compound X B Procaspase-8 A->B D Procaspase-9 A->D C Caspase-8 B->C F Procaspase-3/7 C->F E Caspase-9 D->E E->F G Caspase-3/7 F->G H Cleavage of Cellular Substrates G->H I Apoptosis H->I

Caption: Simplified caspase activation cascade in apoptosis.

Protocol: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.[11]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound derivative (Compound X)

  • Caspase-Glo® 3/7 Assay System

  • White-walled 96-well plates

  • Plate reader with luminescence detection capabilities

Method:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with serial dilutions of Compound X as described in the MTT assay protocol.

  • Assay Reagent Preparation:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of caspase activity.

    • Calculate the fold increase in caspase activity relative to the vehicle control.

Data Presentation: Apoptosis Induction
TreatmentCaspase-3/7 Activity (Fold Increase)
Vehicle Control1.0
Compound X (0.1 µM)2.5
Compound X (0.5 µM)6.8
Compound X (1.0 µM)12.3
Staurosporine (1 µM)15.0

Staurosporine is a known inducer of apoptosis and is used as a positive control.

Section 4: Cell Cycle Analysis

Compounds that inhibit cell proliferation often do so by causing cell cycle arrest at specific checkpoints. Flow cytometry analysis of DNA content is a standard method to assess the cell cycle distribution of a cell population.

Protocol: Propidium Iodide Staining for Cell Cycle Analysis

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound derivative (Compound X)

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Method:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with Compound X at various concentrations for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells with PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Analyze the samples using a flow cytometer.

    • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Data Presentation: Cell Cycle Arrest
Treatment% G0/G1% S% G2/M
Vehicle Control65.220.514.3
Compound X (0.12 µM)30.115.354.6
Compound X (0.24 µM)15.88.975.3
Compound X (0.36 µM)10.25.184.7

Conclusion

These application notes provide a foundational set of in vitro assays for the initial characterization of novel this compound derivatives. The data generated from these experiments will provide valuable insights into the compound's mechanism of action, potency, and potential therapeutic applications. Further studies, including target deconvolution, in vivo efficacy, and safety pharmacology, will be necessary for preclinical development.[12]

References

Application Notes and Protocols for In Vivo Studies of 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vivo studies on 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine and its derivatives. Due to the limited availability of specific in vivo data for this exact scaffold, the following protocols and data are based on established methodologies for structurally related pyrrolopyridine compounds and their identified biological targets. These notes are intended to serve as a foundational resource for designing and executing preclinical animal studies to evaluate the therapeutic potential of this chemical series.

Potential Therapeutic Applications & Relevant Animal Models

Based on the biological activities of analogous pyrrolopyridine structures, in vivo studies of this compound derivatives may be focused on, but not limited to, the following areas:

  • Oncology: Particularly in tumors driven by Epidermal Growth Factor Receptor (EGFR) mutations or those susceptible to immune checkpoint modulation via Hematopoietic Progenitor Kinase 1 (HPK1) inhibition.

    • Recommended Animal Models:

      • Xenograft Models: Immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice) implanted with human cancer cell lines expressing relevant targets (e.g., EGFR-mutant lung cancer cells).

      • Syngeneic Models: Immunocompetent mouse strains (e.g., C57BL/6 or BALB/c) implanted with murine tumor cell lines to evaluate immunomodulatory effects.

  • Neuropharmacology: For assessing analgesic, sedative, and anti-neuroinflammatory properties.

    • Recommended Animal Models:

      • Pain Models: ICR or Swiss Webster mice for thermal pain assays (hot plate test) or chemically-induced writhing tests.

      • Behavioral Models: C57BL/6 mice for anxiety and locomotor activity assessments (open field test).

      • Neuroinflammation Models: Lipopolysaccharide (LPS)-induced neuroinflammation models in mice or rats.

Quantitative Data Summary

The following tables present hypothetical, yet representative, quantitative data that could be generated from in vivo studies. These tables are structured for clear comparison of potential outcomes.

Table 1: Exemplary In Vivo Efficacy Data in an EGFR-Mutant Lung Cancer Xenograft Model

Treatment GroupDose & ScheduleMean Tumor Volume (mm³) ± SEM (Day 21)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control10 mL/kg, p.o., q.d.1250 ± 150-+2.5
Compound X25 mg/kg, p.o., q.d.625 ± 8050-1.8
Compound X50 mg/kg, p.o., q.d.312 ± 5575-4.2
Positive Control (e.g., Gefitinib)25 mg/kg, p.o., q.d.350 ± 6072-3.5

Table 2: Representative Data from a Hot Plate Analgesia Assay in Mice

Treatment GroupDose (mg/kg, i.p.)Latency to Paw Lick (seconds) ± SEM
Baseline 60 min post-dose
Vehicle Control-8.2 ± 0.5
Compound Y108.1 ± 0.6
Compound Y208.3 ± 0.4
Positive Control (e.g., Morphine)58.0 ± 0.5
*p < 0.05, **p < 0.01 compared to vehicle control

Table 3: Illustrative Results from an Open Field Test for Sedative Activity

Treatment GroupDose (mg/kg, i.p.)Total Distance Traveled (cm) in 10 min ± SEMTime Spent in Center Zone (s) ± SEM
Vehicle Control-3500 ± 32045 ± 5
Compound Z52800 ± 25042 ± 6
Compound Z101500 ± 180 35 ± 4
Positive Control (e.g., Diazepam)11200 ± 15065 ± 8**
p < 0.05, **p < 0.01 compared to vehicle control

Experimental Protocols

In Vivo Xenograft Model for Anticancer Activity

Objective: To evaluate the anti-tumor efficacy of a this compound derivative in a human cancer xenograft model.

Materials:

  • Nude mice (e.g., BALB/c nude), 6-8 weeks old.

  • Human cancer cell line (e.g., NCI-H1975 for EGFR studies).

  • Matrigel.

  • Test compound, vehicle, and positive control.

  • Calipers for tumor measurement.

Procedure:

  • Cell Culture and Implantation: Culture cancer cells to ~80% confluency. Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization and Dosing: Once tumors reach the desired size, randomize mice into treatment groups (n=8-10 per group).

  • Drug Administration: Prepare the test compound, vehicle, and positive control at the desired concentrations. Administer the treatments according to the planned schedule (e.g., daily oral gavage).

  • Monitoring: Monitor tumor growth, body weight, and clinical signs of toxicity throughout the study.

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period. Excise tumors for further analysis (e.g., pharmacodynamics, histology).

Hot Plate Test for Analgesic Activity

Objective: To assess the central analgesic properties of a test compound.

Materials:

  • Male ICR mice (20-25 g).

  • Hot plate apparatus with adjustable temperature.

  • Test compound, vehicle, and positive control (e.g., morphine).

Procedure:

  • Acclimatization: Acclimatize mice to the testing room for at least 1 hour before the experiment.

  • Apparatus Setup: Set the hot plate temperature to a constant 55 ± 0.5°C.

  • Baseline Measurement: Gently place each mouse on the hot plate and start a stopwatch. Record the latency (in seconds) for the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal injection).

  • Post-Dose Measurement: At predetermined time points (e.g., 30, 60, 90, and 120 minutes) after drug administration, repeat the hot plate test and record the latency.

Open Field Test for Sedative/Locomotor Activity

Objective: To evaluate the effect of a test compound on spontaneous locomotor activity and anxiety-like behavior.

Materials:

  • Male C57BL/6 mice (25-30 g).

  • Open field arena (e.g., 40x40x40 cm) with video tracking software.

  • Test compound, vehicle, and positive control (e.g., diazepam).

Procedure:

  • Acclimatization: Acclimatize mice to the testing room for at least 1 hour. The testing arena should be in a quiet, dimly lit room.

  • Drug Administration: Administer the test compound, vehicle, or positive control and return the mouse to its home cage for a specified absorption period (e.g., 30 minutes).

  • Test Initiation: Gently place the mouse in the center of the open field arena.

  • Data Recording: Record the mouse's activity using the video tracking system for a set duration (e.g., 10 minutes).

  • Data Analysis: Analyze the recorded data for parameters such as total distance traveled, time spent in the center versus peripheral zones, and number of rearings. A significant decrease in total distance traveled may indicate a sedative effect.

  • Arena Cleaning: Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate key signaling pathways that may be modulated by this compound derivatives, based on the activity of related compounds.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand EGF Ligand Ligand->EGFR Inhibitor This compound Derivative Inhibitor->EGFR

Caption: EGFR Signaling Pathway Inhibition.

HPK1_Signaling_Pathway cluster_tcell T-Cell TCR T-Cell Receptor (TCR) HPK1 HPK1 TCR->HPK1 SLP76 SLP76 HPK1->SLP76 Inhibits PLCg1 PLCγ1 SLP76->PLCg1 Activation T-Cell Activation, Cytokine Release PLCg1->Activation Antigen Antigen Presentation Antigen->TCR Inhibitor This compound Derivative Inhibitor->HPK1

Caption: HPK1-Mediated T-Cell Regulation.

Neuroinflammation_Pathway cluster_microglia Microglia / Astrocyte TLR4 TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines MAPK->Cytokines Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->TLR4 Inhibitor This compound Derivative Inhibitor->NFkB Inhibitor->MAPK

Caption: Neuroinflammatory Signaling Cascade.

Experimental Workflows

InVivo_Oncology_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A Select Animal Model (e.g., Nude Mice) B Implant Human Tumor Cells (Subcutaneous) A->B C Monitor Tumor Growth B->C D Randomize into Groups (Vehicle, Test Compound, Positive Control) C->D E Administer Treatment (e.g., Oral Gavage, Daily) D->E F Monitor Tumor Volume & Body Weight E->F G Euthanize & Excise Tumors F->G H Analyze Data (TGI, Toxicity) G->H I Pharmacodynamic/Histology Analysis H->I

Caption: Workflow for an In Vivo Oncology Study.

InVivo_Neuropharmacology_Workflow cluster_prep Preparation cluster_testing Behavioral Testing cluster_data Data Analysis A Select Animal Model (e.g., ICR or C57BL/6 Mice) B Acclimatize Animals to Facility A->B C Baseline Measurement (e.g., Hot Plate Latency) B->C D Administer Compound (Vehicle, Test Compound, Positive Control) C->D E Post-Dose Behavioral Assay (e.g., Hot Plate or Open Field) D->E F Record Behavioral Parameters E->F G Statistical Analysis (e.g., ANOVA) F->G H Interpret Results (Analgesic/Sedative Effect) G->H

Caption: Workflow for Neuropharmacology Studies.

Formulation of 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine for biological studies

Author: BenchChem Technical Support Team. Date: December 2025

Investigating Formulation Strategies

I'm currently engaged in a deep dive to find information about 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine formulations for biological studies. I am focused on solubility, stability, and vehicle selection. Simultaneously, I am also researching established in vitro and in vivo protocols relevant to this compound.

Defining Experimental Protocols

I've transitioned from the initial phase of gathering data to synthesizing it into tangible experimental protocols. This involves a shift from broad literature searches to structured data organization. I am creating detailed, step-by-step instructions for in vitro and in vivo studies to ensure their reproducibility. Next, I will leverage this structured information for visual representations.

Outlining Research Trajectory

I've set out to systematically research formulation methods, focusing on solubility and stability of this compound, as well as looking at appropriate vehicles for it. Simultaneously, I'm finding existing methods for testing bioavailability and efficacy. Also, I'm compiling all the data to create detailed experimental protocols, and will be making diagrams for the different experimental workflows.

Application Note: Quantitative Analysis of 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine and its derivatives are emerging as significant pharmacophores in drug discovery, with potential applications as kinase inhibitors and other therapeutic agents. As these compounds advance through the development pipeline, robust and reliable analytical methods for their quantification in biological matrices are crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This application note presents a detailed protocol for the quantitative analysis of this compound using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The described method is intended for researchers, scientists, and drug development professionals requiring a sensitive and selective assay for this compound in matrices such as plasma and urine.

The method is based on established principles of bioanalytical method validation as outlined by regulatory agencies, ensuring accuracy, precision, and reproducibility of the results.[1][2][3] While specific methods for this exact analyte are not widely published, the protocol is adapted from validated methods for structurally similar pyridine and pyrrolopyridine derivatives.[4][5][6][7]

Analytical Method Overview

A High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) is the recommended technique for the quantification of this compound. This approach offers high selectivity and sensitivity, which are critical for measuring low concentrations of the analyte in complex biological samples.[5][8] The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Key Method Parameters
ParameterDescription
Analytical Technique High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)
Sample Types Human Plasma, Rat Plasma, Urine
Sample Preparation Protein Precipitation or Solid-Phase Extraction (SPE)
Chromatography Reversed-Phase HPLC
Detection Multiple Reaction Monitoring (MRM) in positive ion mode
Quantification Range To be determined during method validation (typically in the ng/mL range)

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity >98%)

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Control (blank) biological matrices (plasma, urine)

  • Solid-Phase Extraction (SPE) cartridges (if applicable)

Instrumentation
  • HPLC system capable of binary gradient elution

  • Autosampler with temperature control

  • Reversed-phase HPLC column (e.g., C18, 50 x 2.1 mm, 3.5 µm)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Standard Solutions and Quality Controls
  • Stock Solutions: Prepare stock solutions of the analyte and internal standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create working solutions for calibration standards and quality controls (QCs).

  • Calibration Standards: Spike control biological matrix with the appropriate working solutions to prepare a calibration curve with at least 6-8 non-zero concentration levels.

  • Quality Controls (QCs): Prepare QCs at a minimum of three concentration levels: low, medium, and high.

Sample Preparation

a) Protein Precipitation (for plasma):

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

b) Solid-Phase Extraction (SPE) (for plasma or urine):

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analyte and internal standard with an appropriate solvent.

  • Evaporate the eluate and reconstitute in the mobile phase.

LC-MS/MS Conditions
Parameter Condition
HPLC Column C18, 50 x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Ionization Mode ESI Positive
MRM Transitions To be determined by infusion of the analyte and IS. For this compound (MW: 120.15), a potential precursor ion would be [M+H]+ at m/z 121.1. Product ions would need to be determined experimentally.
Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., EMA, FDA).[1][2] Key validation parameters include:

  • Selectivity and Specificity: Assess the ability of the method to differentiate the analyte from other components in the matrix.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter in a series of measurements.

  • Calibration Curve: Evaluate the linearity, range, and regression model of the calibration curve.

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): Establish the lowest concentration of analyte that can be reliably detected and quantified.

  • Recovery: Determine the extraction efficiency of the sample preparation method.

  • Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte.

  • Stability: Assess the stability of the analyte in the biological matrix under different storage and processing conditions.

Data Presentation

Table 1: Representative Calibration Curve Data
Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.592
1001.180
5005.950
100011.920
Regression y = 0.0119x + 0.0005
0.9995
Table 2: Accuracy and Precision Data for Quality Control Samples
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=5)Accuracy (%)Precision (%CV)
Low32.9598.34.5
Medium7576.2101.63.2
High750745.599.42.8

Visualizations

Analytical_Method_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (Plasma/Urine) protein_precipitation Protein Precipitation start->protein_precipitation spe Solid-Phase Extraction start->spe evaporation Evaporation protein_precipitation->evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation (Reversed-Phase) reconstitution->hplc msms Tandem MS Detection (MRM) hplc->msms quantification Quantification (Calibration Curve) msms->quantification validation Method Validation quantification->validation end Final Concentration Report validation->end

Caption: Workflow for the quantification of this compound.

Bioanalytical_Method_Validation cluster_core_params Core Validation Parameters cluster_matrix_params Matrix & Stability Parameters Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Accuracy Accuracy & Precision Validation->Accuracy Calibration Calibration Curve Validation->Calibration LLOQ LOD & LLOQ Validation->LLOQ Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability

References

Application of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine in Target Validation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine scaffold is a key heterocyclic structure in medicinal chemistry, recognized for its potential in the development of targeted therapeutics. As a bioisostere of purines, this scaffold is particularly effective in designing inhibitors that target the ATP-binding site of kinases, a critical family of enzymes in cellular signaling. Dysregulation of kinase activity is a known driver in numerous diseases, most notably cancer, making kinase inhibitors a major focus of drug discovery. Target validation is a crucial step in this process, confirming that the biological effects of a compound are due to its interaction with the intended molecular target. These application notes provide an overview and detailed protocols for utilizing derivatives of the closely related pyrrolo[3,2-c]pyridine and 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffolds in target validation studies.

Application Notes

Case Study 1: Pyrrolo[3,2-c]pyridine Derivatives as FMS Kinase Inhibitors

FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a vital role in the proliferation and survival of monocytes and macrophages. Its overexpression is linked to various cancers, including ovarian, prostate, and breast cancer, as well as inflammatory conditions like rheumatoid arthritis. Therefore, inhibitors of FMS kinase are promising therapeutic candidates.

A series of diarylamide and diarylurea derivatives based on the pyrrolo[3,2-c]pyridine scaffold have been investigated for their inhibitory effect against FMS kinase. These studies demonstrate a clear workflow for target validation, starting from biochemical assays to cellular and antiproliferative assessments.

Biochemical Validation: The initial step involves assessing the direct inhibitory activity of the compounds against the purified FMS kinase enzyme. This is typically done through in vitro kinase assays that measure the phosphorylation of a substrate. The half-maximal inhibitory concentration (IC50) is a key quantitative metric derived from these assays, indicating the potency of the inhibitor. For instance, in a study of eighteen pyrrolo[3,2-c]pyridine derivatives, compounds 1e and 1r were identified as the most potent, with IC50 values of 60 nM and 30 nM, respectively, against FMS kinase.[1]

Cellular Target Engagement: To confirm that the compounds engage the target within a cellular context, assays are performed using cells that rely on FMS kinase signaling. Bone marrow-derived macrophages (BMDMs) are a relevant cell type for this purpose. The IC50 value for the inhibition of cellular FMS activity is determined, which provides a measure of the compound's potency in a more biologically complex environment. Compound 1r demonstrated a potent cellular IC50 of 84 nM in BMDMs.[1]

Phenotypic Validation: The ultimate goal of a targeted therapeutic is to elicit a desired phenotypic response, such as inhibiting cancer cell growth. The antiproliferative activity of the pyrrolo[3,2-c]pyridine derivatives was evaluated against a panel of cancer cell lines. Compound 1r showed significant antiproliferative effects with IC50 values ranging from 0.15 to 1.78 µM across various ovarian, prostate, and breast cancer cell lines.[1] This step helps to correlate target engagement with a functional cellular outcome.

Quantitative Data Summary: FMS Kinase Inhibitors
CompoundBiochemical FMS Kinase IC50 (nM)[1]Cellular (BMDM) IC50 (nM)[1]Antiproliferative IC50 Range (µM)[1]
1e 60Not ReportedNot Reported
1r 30840.15 - 1.78
KIST101029 (Lead Compound) 96195Not Reported
Case Study 2: 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine Derivatives as NAMPT Inhibitors

Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the salvage pathway of NAD+ biosynthesis. Cancer cells often have a high metabolic rate and are particularly dependent on NAD+ for energy production and DNA repair. Therefore, inhibiting NAMPT is a promising strategy for cancer therapy.

Structure-based design has led to the identification of potent NAMPT inhibitors based on the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine urea scaffold. These compounds have demonstrated efficacy in both biochemical and cellular assays, as well as in vivo models.

Biochemical and Cellular Validation: An optimized derivative from this series, compound 18 , exhibited a potent biochemical IC50 of 11 nM against NAMPT.[2] Its antiproliferative activity was confirmed in the PC-3 prostate cancer cell line with an IC50 of 36 nM.[2] Another optimized compound, 29 , showed a biochemical NAMPT IC50 of 10 nM and an antiproliferative IC50 of 7 nM in the A2780 ovarian cancer cell line.[2]

Quantitative Data Summary: NAMPT Inhibitors
CompoundBiochemical NAMPT IC50 (nM)[2]Antiproliferative IC50 (nM)[2]Cell Line[2]
18 1136PC-3 (Prostate)
29 107A2780 (Ovarian)

Experimental Protocols

Protocol 1: Biochemical FMS Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted for a 384-well plate format and measures the amount of ADP produced, which is then converted to a luminescent signal.

Materials:

  • Recombinant human FMS kinase

  • Peptide substrate (e.g., poly[Glu:Tyr] 4:1)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well assay plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute in kinase buffer to achieve the final desired concentrations.

  • Assay Plate Preparation: Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of the 384-well plate.

  • Enzyme Preparation: Dilute the FMS kinase enzyme in kinase buffer to the desired concentration.

  • Reaction Initiation: Add 2 µL of the diluted FMS kinase to each well, followed by 2 µL of a substrate/ATP mix. The final concentrations of substrate and ATP should be at or near their Km values.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol 2: Western Blot for Target Phosphorylation in Cells

This protocol is used to assess the inhibition of target kinase phosphorylation in a cellular context.

Materials:

  • Cell line expressing the target kinase (e.g., a cancer cell line with overactive FMS kinase)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies (phospho-specific for the target and total target protein)

  • HRP-conjugated secondary antibody

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF or nitrocellulose membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Wash buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified time. Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[3]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C with gentle agitation.[3]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Detection: Wash the membrane again as in step 9. Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against the total (non-phosphorylated) target protein.

  • Data Analysis: Quantify the band intensities for both the phosphorylated and total protein using densitometry software. Calculate the ratio of phosphorylated to total protein for each treatment condition.

Protocol 3: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control.

  • Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting the percent viability against the compound concentration.

Visualizations

G cluster_0 FMS Kinase Signaling Pathway CSF1 CSF-1 FMS FMS Receptor CSF1->FMS FMS_dimer Dimerization & Autophosphorylation FMS->FMS_dimer GRB2 GRB2 FMS_dimer->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrrolo[3,2-c]pyridine Inhibitor Inhibitor->FMS_dimer Inhibition

Caption: FMS Kinase Signaling Pathway and Point of Inhibition.

G cluster_1 Target Validation Workflow Biochemical Biochemical Assay (e.g., FMS Kinase Assay) Cellular_Target Cellular Target Engagement (e.g., Western Blot for p-FMS) Biochemical->Cellular_Target Confirm Cellular Potency Phenotypic Phenotypic Assay (e.g., MTT Cell Viability) Cellular_Target->Phenotypic Link Target to Function In_Vivo In Vivo Efficacy (Xenograft Model) Phenotypic->In_Vivo Evaluate In Vivo Efficacy

Caption: General Workflow for Target Validation of Kinase Inhibitors.

G Compound This compound Scaffold Kinase Target Kinase (e.g., FMS, HPK1) Compound->Kinase Binds to Inhibition Inhibition of Kinase Activity Compound->Inhibition Leads to ATP ATP-Binding Site Kinase->ATP Downstream Blockade of Downstream Signaling Inhibition->Downstream Effect Therapeutic Effect (e.g., Anti-cancer Activity) Downstream->Effect

Caption: Logical Relationship of Pyrrolopyridine Derivatives in Kinase Inhibition.

References

Probing Kinase Pathways Using 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core component for a variety of kinase inhibitors. These compounds are instrumental in dissecting cellular signaling cascades and hold significant promise for the development of targeted therapeutics, particularly in oncology and inflammatory diseases. This document provides detailed application notes and experimental protocols for utilizing derivatives of this scaffold to probe and modulate key kinase pathways.

Application: Targeting the FMS Kinase Pathway

Derivatives of 1H-pyrrolo[3,2-c]pyridine have been identified as potent inhibitors of FMS kinase (Colony-stimulating factor-1 receptor, CSF-1R), a type III receptor tyrosine kinase.[1] Over-expression of FMS is implicated in various cancers, including ovarian, prostate, and breast cancer, as well as in inflammatory conditions like rheumatoid arthritis.[1]

A notable derivative, compound 1r , has demonstrated high potency and selectivity for FMS kinase.[1] Its application allows for the investigation of FMS-mediated signaling in cell proliferation and differentiation of monocytes and macrophages.

Quantitative Data: FMS Kinase Inhibition

The inhibitory activity of 1H-pyrrolo[3,2-c]pyridine derivatives against FMS kinase and their anti-proliferative effects on various cancer cell lines are summarized below.

CompoundFMS Kinase IC50 (nM)Ovarian Cancer Cell Line IC50 (µM)Prostate Cancer Cell Line IC50 (µM)Breast Cancer Cell Line IC50 (µM)
1r 300.15 - 0.560.45 - 0.680.78 - 1.78
1e 60N/AN/AN/A
KIST101029 96N/AN/AN/A

Data sourced from a study on pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors.[1]

Signaling Pathway Diagram: FMS Kinase

FMS_Pathway CSF1 CSF-1 FMS FMS Receptor (CSF-1R) CSF1->FMS Binds & Activates Proliferation Cell Proliferation & Survival FMS->Proliferation Signal Transduction Compound1r Compound 1r (Pyrrolo[3,2-c]pyridine derivative) Compound1r->FMS Inhibits

Caption: FMS kinase signaling pathway and the inhibitory action of Compound 1r.

Experimental Protocol: In Vitro FMS Kinase Inhibition Assay

This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of a test compound against FMS kinase.

Materials:

  • Recombinant human FMS kinase

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compound (e.g., Compound 1r)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 5 µL of the compound dilutions to the wells of a 384-well plate.

  • Add 10 µL of FMS kinase and substrate solution to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the remaining ATP (and generated ADP) using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Application: Probing MAPK and mTOR Pathways

Another derivative of the 1H-pyrrolo[3,2-c]pyridine scaffold, KIST101029 , has been shown to inhibit neoplastic cell transformation by targeting key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the mechanistic Target of Rapamycin (mTOR) pathways.[2] Specifically, KIST101029 inhibits MEK, JNK, and mTOR signaling induced by Insulin-like Growth Factor 1 (IGF-1).[2]

Signaling Pathway Diagram: IGF-1 Induced MAPK/mTOR Signaling

IGF1_Pathway IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R MEK MEK IGF1R->MEK JNK JNK IGF1R->JNK mTOR mTOR IGF1R->mTOR AP1 AP-1 (c-fos, c-jun) MEK->AP1 JNK->AP1 Transformation Neoplastic Cell Transformation mTOR->Transformation AP1->Transformation KIST101029 KIST101029 KIST101029->MEK Inhibits KIST101029->JNK Inhibits KIST101029->mTOR Inhibits

Caption: Inhibition of IGF-1-induced signaling by KIST101029.

Experimental Protocol: Western Blot Analysis of Kinase Phosphorylation

This protocol is used to assess the inhibitory effect of a compound on the phosphorylation status of key kinases in a signaling pathway.

Materials:

  • Cell line (e.g., JB6 Cl41 mouse epidermal cells)

  • Cell culture medium and supplements

  • IGF-1

  • Test compound (KIST101029)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-MEK, anti-phospho-JNK, anti-phospho-mTOR, and total protein antibodies)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Starve cells in serum-free medium for 24 hours.

  • Pre-treat cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with IGF-1 (e.g., 10 ng/mL) for 15-30 minutes.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Clarify lysates by centrifugation and determine protein concentration using the BCA assay.

  • Denature protein samples by boiling with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and detect the signal using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Application: Investigating Cell Cycle and Apoptosis

Certain derivatives of 1H-pyrrolo[3,2-c]pyridine, such as compound 10t , act as colchicine-binding site inhibitors, disrupting microtubule dynamics.[3] This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis, providing a method to study these fundamental cellular processes.

Quantitative Data: Anti-proliferative Activity and Cell Cycle Arrest
CompoundHeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)G2/M Arrest (HeLa cells, 24h)
10t 0.120.150.21Significant increase at 0.12, 0.24, and 0.36 µM

Data sourced from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[3]

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow CellCulture 1. Seed and Culture HeLa Cells Treatment 2. Treat with Compound 10t (0, 1x, 2x, 3x IC50) CellCulture->Treatment Harvest 3. Harvest and Fix Cells (e.g., 70% Ethanol) Treatment->Harvest Stain 4. Stain with Propidium Iodide (PI) and RNase A Harvest->Stain Analysis 5. Analyze by Flow Cytometry Stain->Analysis Result Result: DNA Content Histogram (G1, S, G2/M phases) Analysis->Result

Caption: Workflow for analyzing cell cycle distribution after drug treatment.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol details the steps to analyze the effect of a test compound on the cell cycle distribution of a cancer cell line.

Materials:

  • HeLa cells or other suitable cancer cell line

  • Test compound (e.g., Compound 10t)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed HeLa cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compound at various concentrations (e.g., 1x, 2x, and 3x IC50) for 24 hours.[3] A vehicle control (DMSO) should be included.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer.

  • Gate the cell population to exclude doublets and debris.

  • Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle using appropriate software (e.g., FlowJo, ModFit LT).

References

Application Notes and Protocols for Radiolabeled 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine in Molecular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine scaffold is a promising heterocyclic structure in medicinal chemistry, with derivatives being explored for various therapeutic applications. Its rigid structure and potential for substitution make it an attractive candidate for the development of targeted imaging agents for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). Radiolabeled versions of these compounds can serve as valuable tools for in vivo visualization, characterization, and quantification of biological processes at the molecular level, aiding in drug development and disease diagnosis.

This document provides a detailed overview of a representative synthesis and radiolabeling protocol for a derivative of this compound, based on established methods for structurally similar compounds. It also includes information on potential biological targets and a relevant signaling pathway.

Potential Biological Targets and Applications

While the radiolabeling of the this compound core is still an emerging area, the broader class of pyrrolopyridines has been investigated for imaging a variety of biological targets implicated in numerous diseases:

  • Neurodegenerative Diseases: Derivatives of related pyrrolopyridines have been developed as imaging agents for tau aggregates in Alzheimer's disease and for Leucine-rich repeat kinase 2 (LRRK2), a target in Parkinson's disease.[1][2][3][4]

  • Oncology: The structurally similar 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of the colchicine-binding site on tubulin, leading to cell cycle arrest and demonstrating significant anticancer activity.[5] Other related scaffolds are being explored for imaging targets like PI3K/mTOR and fibroblast growth factor receptors (FGFRs).[6][7][8]

  • Neuroinflammation and Immune Modulation: The colony-stimulating factor 1 receptor (CSF1R) and Janus kinase 3 (JAK3) are other potential targets for which pyrrolopyridine-based imaging agents could be developed.[9][10]

Data Presentation

The following tables summarize key quantitative data for representative radiolabeled compounds with related core structures, providing insights into achievable radiochemical yields, molar activities, and biological affinities.

Table 1: Radiosynthesis Parameters for Analagous Radiolabeled Pyrrolopyridine Derivatives

Radiotracer IDPrecursorRadioisotopeRadiolabeling MethodRadiochemical Yield (RCY)Molar Activity (Am)Reference
[¹⁸F]Pyrrolo[2,3-d]pyrimidineTosylate¹⁸FNucleophilic SubstitutionHigh57 GBq/µmol[9]
[¹⁸F]Pyrrolopyridine 1Tosylate¹⁸FNucleophilic SubstitutionNot specifiedNot specified[1]
[¹¹C]Pyrrolo-pyrimidine 3N-desmethyl¹¹CN-methylation with [¹¹C]CH₃I>1500 MBq producedNot specified[1]
N-[¹¹C]Imidazo[1,2-a]pyridineN-desmethyl¹¹CN-methylation with [¹¹C]CH₃OTf40-50% (decay corrected)296-555 GBq/µmol[8]

Table 2: In Vitro Biological Activity of a Representative 1H-pyrrolo[3,2-c]pyridine Derivative (Compound 10t)

Cancer Cell LineIC₅₀ (µM)Biological TargetEffectReference
HeLa (Cervical Cancer)0.12Colchicine-binding site of tubulinAntiproliferative[5]
SGC-7901 (Gastric Cancer)0.15Colchicine-binding site of tubulinAntiproliferative[5]
MCF-7 (Breast Cancer)0.21Colchicine-binding site of tubulinAntiproliferative[5]

Experimental Protocols

The following is a representative protocol for the synthesis of a radiolabeled this compound derivative using [¹⁸F]fluoride. This protocol is adapted from established procedures for similar heterocyclic compounds.[1][9]

Protocol 1: Synthesis of a Tosylate Precursor for Radiofluorination

This protocol describes the synthesis of a tosylate precursor, a common strategy for introducing ¹⁸F via nucleophilic substitution.

Materials:

  • Appropriately functionalized this compound with a hydroxyalkyl group

  • Tosyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve the hydroxyalkyl-functionalized this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous pyridine to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of tosyl chloride in anhydrous DCM.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired tosylate precursor.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Automated Radiosynthesis of [¹⁸F]-labeled this compound

This protocol outlines the automated synthesis of the ¹⁸F-labeled tracer using a commercial synthesis module.

Materials:

  • Tosylate precursor of the this compound derivative

  • [¹⁸F]Fluoride (produced via the ¹⁸O(p,n)¹⁸F nuclear reaction)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Water for injection

  • Ethanol for injection

  • Sterile filters (0.22 µm)

  • Automated radiosynthesis module (e.g., GE TRACERlab)

  • HPLC system for purification and analysis

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Aqueous [¹⁸F]fluoride is passed through a quaternary methylammonium (QMA) cartridge to trap the [¹⁸F]F⁻.

    • The trapped [¹⁸F]F⁻ is eluted into the reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.

  • Azeotropic Drying:

    • The solvent is removed by heating under a stream of nitrogen or under vacuum to dry the [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex. This step is typically repeated with anhydrous acetonitrile to ensure complete removal of water.

  • Radiofluorination Reaction:

    • A solution of the tosylate precursor in a suitable solvent (e.g., acetonitrile with 10% DMF) is added to the dried [¹⁸F]F⁻ complex.[9]

    • The reaction mixture is heated at a specific temperature (e.g., 100-120 °C) for a defined time (e.g., 5-15 minutes).[1][9]

  • Purification:

    • After cooling, the reaction mixture is diluted and injected onto a semi-preparative HPLC column to separate the [¹⁸F]-labeled product from unreacted precursor and byproducts.

    • The fraction containing the desired radiotracer is collected.

  • Formulation:

    • The collected HPLC fraction is typically diluted with water and passed through a C18 Sep-Pak cartridge to trap the product.

    • The cartridge is washed with water for injection to remove residual HPLC solvents.

    • The final product is eluted from the cartridge with ethanol and diluted with sterile saline for injection.

    • The formulated product is passed through a sterile 0.22 µm filter into a sterile vial.

  • Quality Control:

    • The radiochemical purity, chemical purity, and specific activity of the final product are determined by analytical HPLC.

    • Residual solvent analysis is performed by gas chromatography.

    • The pH and sterility of the final product are also assessed.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the radiosynthesis and a relevant biological signaling pathway.

Radiosynthesis_Workflow cluster_production [¹⁸F]Fluoride Production & Trapping cluster_synthesis Automated Synthesis cluster_purification Purification & Formulation Cyclotron Cyclotron ¹⁸O(p,n)¹⁸F QMA QMA Cartridge Trapping Cyclotron->QMA Elution Elution (K₂₂₂/K₂CO₃) QMA->Elution Drying Azeotropic Drying Elution->Drying Reaction Radiolabeling Reaction (Tosylate Precursor, 100-120°C) Drying->Reaction HPLC Semi-prep HPLC Reaction->HPLC SPE C18 SPE (Formulation) HPLC->SPE QC Quality Control (Analytical HPLC, GC, etc.) SPE->QC

Caption: Workflow for the automated radiosynthesis of an ¹⁸F-labeled pyrrolopyridine derivative.

Signaling_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cell Cycle Progression Tracer Radiolabeled 1H-pyrrolo[3,2-c]pyridine Derivative Tubulin α/β-Tubulin Heterodimer Tracer->Tubulin Binds to colchicine site Microtubule Microtubule Tracer->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Microtubule_Disruption Microtubule Disruption G2M_Arrest G2/M Phase Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Microtubule_Disruption->G2M_Arrest

Caption: Proposed signaling pathway for a 1H-pyrrolo[3,2-c]pyridine derivative targeting tubulin.[5]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered during the synthesis of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine and its derivatives. The content is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of pyrrolopyridine scaffolds, often prepared via methods like the Pictet-Spengler reaction, can stem from several factors. Here are the common causes and potential solutions:

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, and temperature is critical.

    • Catalyst: Traditionally, protic acids (HCl, H₂SO₄) or Lewis acids (BF₃·OEt₂) are used. For sensitive substrates, milder catalysts like chiral phosphoric acids may be more effective. Optimization of catalyst loading is also crucial.[1]

    • Temperature: The optimal temperature can vary. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction's progress via TLC or HPLC to prevent decomposition of starting materials or products.[1]

    • Solvent: While protic solvents are common, aprotic media have sometimes resulted in better yields.[1] Screening different solvents is recommended.

  • Starting Material Instability: The β-arylethylamine or aldehyde starting materials may be unstable under the reaction conditions.

    • Solution: Employing milder reaction conditions (e.g., lower temperature, weaker acid) can mitigate decomposition. Protecting sensitive functional groups before the reaction and deprotecting them afterward is a viable strategy.[1]

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Solution: Increasing the reaction time and monitoring by an appropriate analytical method can help. In some cases, increasing the temperature may also drive the reaction to completion, but this must be balanced against the risk of decomposition.[2]

Question: I am observing significant side product formation. How can I minimize these impurities?

Answer: The formation of side products is a common issue. Key causes and solutions include:

  • Over-alkylation or Polymerization: The product can sometimes react further with the starting materials.

    • Solution: Using a slight excess of the carbonyl compound can help consume the amine starting material completely. Careful control of stoichiometry and the slow addition of reagents can also minimize these side reactions.[1]

  • Oxidation of the Dihydropyrrolopyridine Ring: The dihydropyrrolopyridine ring system can be susceptible to oxidation, leading to the formation of the corresponding aromatic pyrrolopyridine.

    • Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation. Degassing solvents prior to use is also recommended.

  • Formation of Isomeric Products: Depending on the substitution pattern of the starting materials, the formation of regioisomers may be possible.

    • Solution: The choice of solvent can sometimes influence regioselectivity.[1] Additionally, the electronic and steric properties of the substituents on the starting materials will play a significant role. Careful analysis of the product mixture by NMR and/or mass spectrometry is essential to identify isomeric impurities.

Question: The purification of my final product is challenging. What strategies can I employ?

Answer: Purification difficulties often arise from the presence of closely related side products or unreacted starting materials.

  • Chromatography:

    • Column Chromatography: This is the most common method. A systematic approach to solvent system selection using TLC is crucial. Trying different stationary phases (e.g., silica gel, alumina) may also be beneficial.

    • HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification technique. A thorough screening of different solvents and solvent mixtures is recommended to find conditions that favor the crystallization of the desired product while leaving impurities in the mother liquor.

  • Salt Formation: Converting the basic dihydropyrrolopyridine product into a salt (e.g., hydrochloride) can facilitate purification by crystallization, as salts often have better-defined crystalline structures. The freebase can then be regenerated by treatment with a base.

Frequently Asked Questions (FAQs)

Q1: What are the key synthetic strategies for constructing the this compound core?

A1: The most common and versatile method for synthesizing the core structure of tetrahydro-β-carbolines and related scaffolds is the Pictet-Spengler reaction .[3][4] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. For the synthesis of this compound, a suitable substituted aminopyrrole would be the key starting material. Another approach involves a multi-step synthesis starting from functionalized pyridine derivatives, followed by the construction of the fused pyrrole ring.[5][6]

Q2: How can I confirm the structure of my synthesized this compound derivative?

A2: A combination of spectroscopic techniques is essential for structural confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the chemical environment of the protons and carbons, respectively, allowing for the elucidation of the connectivity and substitution pattern of the molecule.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula of the compound by providing a highly accurate mass measurement.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as N-H bonds in the pyrrole and pyridine rings.

Q3: Are there any specific safety precautions I should take during the synthesis?

A3: Standard laboratory safety practices should always be followed. Specific points to consider for this synthesis include:

  • Reagent Handling: Many reagents used in heterocyclic synthesis can be toxic, corrosive, or moisture-sensitive. Always consult the Safety Data Sheet (SDS) for each reagent and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Inert Atmosphere: As mentioned, reactions may need to be carried out under an inert atmosphere to prevent oxidation. Ensure proper setup and handling of inert gas lines.

  • Pressure Build-up: Some reactions may generate gaseous byproducts. Ensure that the reaction vessel is not sealed to avoid pressure build-up.

Quantitative Data Summary

The following table summarizes reaction conditions that have been optimized for the synthesis of related heterocyclic structures, which can serve as a starting point for the synthesis of this compound.

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
TsOH (10)Toluene11024Low[2]
HCl (catalytic)Acetic Acid801Moderate[2]
Thiourea (10)Toluene-78-Good[3]
Pd(PPh₃)₄ (6)1,4-Dioxane/H₂O1250.4332-94[5]
Cu(OAc)₂1,4-Dioxane850.5-[5]

Experimental Protocols

Protocol 1: General Procedure for Pictet-Spengler Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: Dissolve the appropriate aminopyrrole derivative (1.0 eq.) in a suitable solvent (e.g., toluene, dichloromethane) in a round-bottom flask under an inert atmosphere.

  • Aldehyde Addition: Add the desired aldehyde or ketone (1.1 eq.) to the solution.

  • Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid, 10-20 mol%) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the desired temperature (ranging from room temperature to reflux) and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Cross-Coupling for Derivative Synthesis

This protocol is for the functionalization of a bromo-substituted pyrrolopyridine core.[5]

  • Reaction Setup: To a microwave vial, add the bromo-pyrrolopyridine (1.0 eq.), the corresponding arylboronic acid (1.5 eq.), potassium carbonate (5.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.06 eq.).

  • Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., 3:1 ratio).

  • Degassing: Degas the mixture with a stream of nitrogen for 10-15 minutes.

  • Microwave Reaction: Heat the reaction mixture in a microwave reactor to 125 °C for approximately 30 minutes.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield cluster_conditions Condition Optimization cluster_purity Starting Materials cluster_monitoring Reaction Progress start Low Yield Observed check_conditions Review Reaction Conditions (Catalyst, Temp, Solvent) start->check_conditions check_purity Analyze Starting Material Purity start->check_purity check_monitoring Verify Reaction Monitoring (TLC, LC-MS) start->check_monitoring optimize_catalyst Screen Different Catalysts (e.g., Protic, Lewis, Milder Acids) check_conditions->optimize_catalyst Suboptimal? optimize_temp Vary Temperature (Start low, increase gradually) check_conditions->optimize_temp Suboptimal? optimize_solvent Test Different Solvents (Protic vs. Aprotic) check_conditions->optimize_solvent Suboptimal? purify_sm Re-purify Starting Materials check_purity->purify_sm Impure? protecting_groups Consider Protecting Groups for Sensitive Functionalities check_purity->protecting_groups Decomposition? increase_time Increase Reaction Time check_monitoring->increase_time Incomplete? end Improved Yield optimize_catalyst->end optimize_temp->end optimize_solvent->end purify_sm->end protecting_groups->end increase_time->end Pictet_Spengler_Pathway General Pictet-Spengler Reaction Pathway amine β-Arylethylamine Derivative imine Schiff Base / Imine Intermediate amine->imine + Carbonyl carbonyl Aldehyde or Ketone carbonyl->imine iminium Iminium Ion (Activated) imine->iminium Acid Catalyst (H+) cyclization Electrophilic Aromatic Substitution (Cyclization) iminium->cyclization Intramolecular Attack product Tetrahydro-β-carboline (e.g., Dihydropyrrolopyridine) cyclization->product Deprotonation

References

Improving yield and purity of 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Search Efforts

I've initiated a thorough literature search on the synthesis of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine. I'm actively gathering information on typical challenges faced in the process. My focus now is on identifying effective optimization strategies and purification methods.

Analyzing Existing Data

I've moved on to scrutinizing the collected data. My immediate priority is identifying frequently occurring issues in synthesis and purification to build a solid foundation for the troubleshooting guide. I'm actively pinpointing specific problems and their common solutions. Next, I'll compile detailed experimental protocols.

Exploring Further Details

I'm now delving into the synthesis process by examining reaction conditions, reagents, and analytical methods. I'm actively collecting quantitative yield and purity data under various conditions to populate comparison tables. I'm also preparing to structure all this information into a Q&A format, ensuring it supports my troubleshooting guide and FAQs.

Technical Support Center: Optimization of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and related scaffolds.

Problem/Observation Potential Cause Suggested Solution
Low or No Product Yield Incomplete initial condensation to form the imine/iminium ion intermediate.Ensure anhydrous conditions to prevent hydrolysis of the intermediate. Monitor starting material consumption via TLC or LC-MS. Consider isolating the imine before cyclization.[1]
Suboptimal acid catalyst choice or concentration for the cyclization step (e.g., Pictet-Spengler reaction).[1]Screen various Brønsted or Lewis acids (e.g., TFA, PPA, ZnCl₂, BF₃·OEt₂). Optimize the catalyst loading; harsh acidic conditions can lead to degradation.[1]
The pyrrole ring is not sufficiently nucleophilic for the cyclization to occur under mild conditions.[2]For less reactive substrates, consider harsher conditions such as stronger acids or higher temperatures.[2] Electron-donating groups on the pyrrole ring can increase reactivity.[3]
Catalyst deactivation in cross-coupling steps (e.g., Suzuki, Chan-Lam).Use fresh, high-purity catalyst and ligands. Ensure rigorous exclusion of air and moisture by properly degassing solvents and using an inert atmosphere (N₂ or Ar).[1]
Formation of Multiple Products/Regioisomers Competing side reactions or alternative cyclization pathways.Adjust the reaction temperature; lowering it may enhance selectivity. Reducing reaction time can also minimize the formation of degradation products.[1]
Two or more positions on the pyrrole ring are activated for electrophilic attack.The presence and position of activating groups are critical for regioselectivity. Protecting groups may be necessary to block alternative reactive sites.
Starting Material Remains Unreacted Insufficient activation by the catalyst or reaction conditions are too mild.Increase the reaction temperature or switch to a stronger acid catalyst. Microwave irradiation can often improve reaction rates and yields.[1]
Poor solubility of starting materials in the chosen solvent.Screen alternative solvents or solvent mixtures to ensure all reactants are fully dissolved.
Stoichiometry of reagents is not optimal.For Pictet-Spengler type reactions, using a slight excess of the aldehyde or ketone component can help drive the reaction to completion.[3]
Product Degradation Product is unstable under the reaction or workup conditions (e.g., strong acid, high heat).Reduce reaction time and temperature. Neutralize the reaction mixture promptly during workup. Purify the product quickly after isolation.
Difficulties in Product Purification Product has similar polarity to byproducts or starting materials.Optimize the mobile phase for column chromatography. Consider alternative purification methods like recrystallization or preparative HPLC.
Formation of polymeric materials or insoluble tars.Lower the reaction concentration or temperature. Ensure efficient stirring to prevent localized overheating.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for the this compound core?

A1: The core structure is typically synthesized via a Pictet-Spengler reaction.[2] This involves the acid-catalyzed condensation of a β-pyrrole-ethylamine derivative with an aldehyde or ketone, which forms an iminium ion that subsequently undergoes an intramolecular electrophilic substitution to close the ring.[2][3]

Q2: How do I choose the right catalyst for the cyclization step?

A2: The choice of catalyst is critical and depends on the reactivity of your substrates.[1] For electron-rich, highly nucleophilic pyrroles, mild acids like acetic acid or even physiological conditions might suffice.[3] For less reactive systems, stronger acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or Lewis acids (e.g., BF₃·OEt₂) at higher temperatures are often required to promote the reaction.[2] It is recommended to screen a panel of acids to find the optimal conditions for your specific substrate.

Q3: What role does the solvent play in these reactions?

A3: The solvent can significantly influence reaction outcomes. While traditional Pictet-Spengler reactions were performed in protic solvents with heating, studies have shown that aprotic media can sometimes provide superior yields.[2] The solvent should be chosen to ensure the solubility of all reactants and be compatible with the reaction conditions (e.g., stable to acid and heat). Anhydrous solvents are crucial for preventing the hydrolysis of imine intermediates.[1]

Q4: I need to add substituents to the pyrrolopyridine core. What methods are recommended?

A4: Standard cross-coupling reactions are highly effective. For instance, a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate can be used in a Suzuki coupling reaction with various boronic acids to introduce aryl or heteroaryl groups at the 6-position.[4] Palladium catalysts like Pd(PPh₃)₄ are commonly used for this transformation.[4] N-arylation can be achieved using Chan-Lam coupling conditions with reagents like copper(II) acetate.[4]

Q5: Are there any alternatives to conventional heating for optimizing these reactions?

A5: Yes, microwave-assisted synthesis is an excellent alternative. It can significantly reduce reaction times and often improves yields by providing rapid and uniform heating.[1] Published procedures have successfully used microwave reactors for both N-arylation and Suzuki coupling steps in the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives, with temperatures ranging from 85°C to 125°C and reaction times of only 25-30 minutes.[4]

Experimental Protocols & Data

Example Protocol: Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines

This multi-step protocol is adapted from published literature and serves as a representative workflow.[4]

Step 1: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine

  • To a reaction vessel, add (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide (1.0 eq), iron powder (4.0 eq), and acetic acid.

  • Stir the reaction mixture at 100 °C for 5 hours.

  • After cooling, filter the mixture and concentrate it in vacuo.

  • Adjust the pH to ~8 with aqueous sodium carbonate and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the product.[4]

Step 2: N-Arylation to form 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine

  • In a microwave vial, combine 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq), 3,4,5-trimethoxyphenylboronic acid (2.0 eq), K₂CO₃ (2.0 eq), pyridine (3.0 eq), and Cu(OAc)₂ (2.0 eq) in 1,4-dioxane.

  • Irradiate the mixture in a microwave reactor for 30 minutes at 85 °C.

  • After completion, extract the product with ethyl acetate.[4]

Step 3: Suzuki Coupling to form 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines

  • In a microwave vial, dissolve the N-arylated intermediate from Step 2 (1.0 eq), a substituted phenylboronic acid (1.5 eq), K₂CO₃ (5.0 eq), and Pd(PPh₃)₄ (0.06 eq) in a mixture of 1,4-dioxane and H₂O (3:1).

  • Degas the mixture with N₂.

  • Irradiate in a microwave reactor for 25-30 minutes at 125 °C.

  • Upon completion, extract the mixture with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the final compound.[4]

Data Presentation: Reaction Yields

The following table summarizes the reported yields for the final Suzuki coupling step (Step 3) to produce various 6-aryl substituted 1H-pyrrolo[3,2-c]pyridine derivatives.

Compound IDR-Group (at position 6)Yield (%)
10f 2-methoxyphenyl76%
10k 4-ethoxyphenyl57%
10n 4-nitrophenyl51%
10p Naphthalen-2-yl52%
Data sourced from reference[4].

Visualized Workflows and Logic

The following diagrams illustrate the general experimental workflow and a decision-making process for troubleshooting common issues.

G cluster_0 Synthesis Workflow A Step 1: Pyrrolopyridine Core Formation (e.g., Reductive Cyclization) B Step 2: N-Arylation (e.g., Chan-Lam Coupling) A->B Intermediate 1 C Step 3: C-C Bond Formation (e.g., Suzuki Coupling) B->C Intermediate 2 D Workup & Purification (Extraction, Chromatography) C->D Crude Product E Final Product D->E

Caption: General multi-step synthetic workflow for substituted 1H-pyrrolo[3,2-c]pyridines.

G Start Experiment Run: Low Product Yield Observed Q1 Is starting material fully consumed? Start->Q1 Sol1 Increase Temperature / Time Use Microwave Heating Use Stronger Acid Catalyst Q1->Sol1 No Q2 Are there multiple unidentified spots on TLC? Q1->Q2 Yes Sol2 Optimize Temperature (try lower) Reduce Reaction Time Check for Regioisomer Formation Q2->Sol2 Yes Sol3 Check for Catalyst Deactivation Ensure Anhydrous Conditions Verify Reagent Purity Q2->Sol3 No

Caption: Troubleshooting decision tree for addressing low reaction yields.

References

Overcoming solubility issues of 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine analogs. The following information is designed to help overcome common solubility challenges encountered during experimentation.

Troubleshooting Guide: Overcoming Solubility Issues

Problem: My this compound analog is poorly soluble in aqueous buffers.

This is a common issue for many heterocyclic compounds, including aza-indoline derivatives which share structural similarities with the this compound core. The planarity of the aromatic system and the presence of hydrogen bond donors and acceptors can lead to strong crystal lattice energy and low aqueous solubility.

Possible Solutions:

  • pH Adjustment: The pyrrolopyridine core contains basic nitrogen atoms that can be protonated. Modifying the pH of the buffer can significantly increase the solubility of the compound by ionizing it.

    • Recommendation: Attempt to dissolve the compound in a buffer with a lower pH (e.g., pH 4-6). The positive charge introduced upon protonation can improve interaction with water molecules.

  • Use of Co-solvents: Organic co-solvents can disrupt the hydrophobic interactions between the compound molecules and increase solubility.

    • Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol, and polyethylene glycol (PEG).

    • Recommendation: Prepare a concentrated stock solution in 100% DMSO and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <1% v/v for cell-based assays).

  • Formulation with Excipients: Surfactants and cyclodextrins can encapsulate the compound, increasing its apparent solubility.

    • Surfactants: Tween® 80, Cremophor® EL.

    • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

    • Recommendation: These are often used in pre-clinical and clinical formulations. For in vitro work, start with cyclodextrins as they are generally less disruptive to biological assays than surfactants.

dot

G cluster_workflow Solubility Troubleshooting Workflow start Compound with Poor Aqueous Solubility ph_adjust Attempt pH Adjustment (e.g., pH 4-6 buffer) start->ph_adjust check1 Solubility Improved? ph_adjust->check1 cosolvent Use Co-solvent (e.g., DMSO stock) check1->cosolvent No success Proceed with Experiment check1->success Yes check2 Solubility Improved? cosolvent->check2 excipients Formulate with Excipients (e.g., Cyclodextrins) check2->excipients No check2->success Yes check3 Solubility Improved? excipients->check3 check3->success Yes fail Consider Analog Resynthesis or Salt Form Screening check3->fail No

Caption: A workflow for systematically troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for assessing the solubility of a new this compound analog?

A1: A good starting point is to determine the kinetic solubility in a relevant aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). This involves preparing a high-concentration stock solution in DMSO (e.g., 10-20 mM) and then diluting it into the aqueous buffer to a final concentration (e.g., 100 µM). The sample is then incubated and the concentration of the dissolved compound is measured after filtration or centrifugation to remove any precipitate.

Q2: How can I quantify the improvement in solubility after using different methods?

A2: You can quantify solubility using methods like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. A standard curve with known concentrations of the compound in a suitable solvent should be prepared to accurately determine the concentration of the dissolved compound in your experimental samples.

Q3: Are there any structural modifications to the this compound core that can improve solubility?

A3: Yes, medicinal chemistry strategies can be employed. The introduction of polar functional groups can enhance aqueous solubility. For example, adding small polar groups like hydroxyl (-OH) or amino (-NH2) groups, or incorporating short polyethylene glycol (PEG) chains can improve solubility by increasing the polarity of the molecule and its ability to interact with water.

dot

G cluster_SAR Solubility-Enhancing Modifications core Pyrrolopyridine Core (Low Solubility) mod1 Add Polar Groups (-OH, -NH2) core->mod1 mod2 Incorporate Ionizable Groups (-COOH, -N(CH3)2) core->mod2 mod3 Attach PEG chains core->mod3 outcome Improved Aqueous Solubility mod1->outcome mod2->outcome mod3->outcome

Caption: Structural modifications to improve the solubility of the core scaffold.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay using HPLC

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Sample Preparation: Add 2 µL of the DMSO stock solution to 198 µL of PBS (pH 7.4) in a 96-well plate. This results in a final theoretical concentration of 100 µM.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Separation of Undissolved Compound: Filter the samples through a 0.45 µm filter plate.

  • Analysis: Analyze the filtrate by HPLC with UV detection.

  • Quantification: Determine the concentration of the compound in the filtrate by comparing the peak area to a standard curve prepared by diluting the DMSO stock solution in a 50:50 mixture of acetonitrile and water.

ParameterValue
Stock Concentration 10 mM in DMSO
Final Concentration 100 µM
Aqueous Buffer PBS, pH 7.4
Incubation Time 2 hours
Analysis Method HPLC-UV

Protocol 2: pH-Dependent Solubility Profile

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, and borate buffers).

  • Sample Preparation: Add an excess amount of the solid compound to each buffer in separate vials.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Sample Processing: Centrifuge the samples to pellet the undissolved solid and carefully collect the supernatant.

  • Analysis: Determine the concentration of the dissolved compound in each supernatant using a validated analytical method like HPLC or UV-Vis spectroscopy.

pHBuffer SystemExpected Solubility Trend for Basic Compounds
2.0CitrateHigh
4.0CitrateHigh
6.0PhosphateIntermediate
7.4PhosphateLow
9.0BorateLow
10.0BorateVery Low

Technical Support Center: Stability of 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine in solution. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound in solution?

A1: For optimal stability, it is recommended to store solutions of this compound at low temperatures, such as 2-8°C, and protected from light.[1] The choice of solvent is also critical; neutral, aprotic solvents are generally preferred. Long-term storage in acidic or alkaline solutions is not recommended due to the potential for hydrolysis.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: While specific data for this compound is limited, studies on related pyrrolopyridine derivatives have shown that these compounds are typically most stable in neutral conditions (pH ~7).[2][3] They are often labile in acidic media and can be extremely unstable in alkaline environments, leading to hydrolytic degradation.[2][3] Therefore, it is crucial to control the pH of aqueous solutions during experiments.

Q3: Is this compound sensitive to light?

A3: Yes, compounds with a pyrrolopyridine scaffold can be photolabile.[2][3] It is advisable to conduct experiments under controlled lighting conditions and to store stock solutions and samples in amber vials or otherwise protected from light to prevent photodegradation.

Q4: What are the likely degradation pathways for this compound?

A4: Based on the chemistry of related heterocyclic compounds, potential degradation pathways for this compound in solution may include:

  • Hydrolysis: The pyrrole or pyridine ring may be susceptible to cleavage under strong acidic or basic conditions.

  • Oxidation: The compound may be sensitive to oxidizing agents, leading to the formation of N-oxides or other oxidation products.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce complex degradation pathways.

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the degradation of this compound. This method should be capable of separating the parent compound from its degradation products. Mass spectrometry (MS) coupled with HPLC can be invaluable for the identification of unknown degradants.

Troubleshooting Guides

Issue 1: Rapid loss of the parent compound peak in HPLC analysis.

  • Possible Cause: The compound may be highly unstable under the experimental conditions (e.g., pH, temperature, solvent).

  • Troubleshooting Steps:

    • Verify pH: Ensure the pH of your solution is within a stable range, preferably neutral.

    • Control Temperature: Perform experiments at a controlled, and if necessary, reduced temperature.

    • Solvent Selection: If possible, use a less reactive solvent. For aqueous solutions, consider using a buffered system.

    • Protect from Light: Ensure samples are protected from light at all stages of the experiment.

Issue 2: Appearance of multiple unknown peaks in the chromatogram.

  • Possible Cause: This indicates that the compound is degrading into multiple byproducts.

  • Troubleshooting Steps:

    • Conduct Forced Degradation Studies: Systematically expose the compound to stress conditions (acid, base, oxidation, heat, light) to identify the degradation products formed under each condition.[4][5] This will help in understanding the degradation profile.

    • Use a Diode Array Detector (DAD): A DAD can provide UV spectra for the unknown peaks, which can help in determining if they are related to the parent compound.

    • Employ LC-MS: Liquid Chromatography-Mass Spectrometry is a powerful tool for the structural elucidation of degradation products.

Issue 3: Poor mass balance in the stability study.

  • Possible Cause: The degradation products may not be eluting from the HPLC column or may not be detectable by the UV detector at the chosen wavelength. It is also possible that volatile degradants are being formed.

  • Troubleshooting Steps:

    • Modify HPLC Method: Adjust the mobile phase composition, gradient, or column to ensure all degradants are eluted and detected.

    • Change UV Wavelength: Analyze the samples at different UV wavelengths to see if the detection of degradation products improves.

    • Consider Other Analytical Techniques: If volatile degradants are suspected, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) may be necessary.

Data Presentation

The following tables provide an example of how to present stability data for this compound under forced degradation conditions.

Table 1: Stability of this compound in Solution under Different pH Conditions

pH ConditionTemperature (°C)Time (hours)Assay of Parent Compound (%)Total Impurities (%)
0.1 N HCl602485.214.8
pH 7.0 Buffer602499.10.9
0.1 N NaOH602445.754.3

Table 2: Photostability of this compound in Solution

ConditionIlluminationTime (hours)Assay of Parent Compound (%)Total Impurities (%)
Drug in Solution1.2 million lux hours2492.57.5
Dark ControlN/A2499.80.2

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to investigate the stability of this compound in solution.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 0.1 mg/mL. Store at room temperature for 24 hours.

    • Thermal Degradation: Keep the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the solution (in a photostability chamber) to an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter. A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis: At appropriate time points, withdraw aliquots of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of the remaining parent compound and the percentage of total impurities for each stress condition. Use LC-MS to identify major degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Results stock_solution Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) stock_solution->acid base Base Hydrolysis (0.1N NaOH, 60°C) stock_solution->base oxidation Oxidation (3% H2O2, RT) stock_solution->oxidation thermal Thermal Stress (60°C) stock_solution->thermal photo Photostability (ICH Q1B) stock_solution->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS Identification hplc->lcms data Quantify Degradation hplc->data pathway Elucidate Pathways lcms->pathway logical_relationship cluster_conditions Stress Conditions cluster_degradation Degradation Products compound This compound acid_base Acid/Base compound->acid_base leads to oxidizing_agent Oxidizing Agent compound->oxidizing_agent leads to light_heat Light/Heat compound->light_heat leads to hydrolysis_products Hydrolysis Products acid_base->hydrolysis_products oxidation_products Oxidation Products oxidizing_agent->oxidation_products photodegradants Photodegradants light_heat->photodegradants

References

Troubleshooting inconsistent results in biological assays with 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine and its derivatives in biological assays. Our goal is to help you achieve consistent and reliable experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What is happening and how can I prevent this?

A1: This phenomenon is often referred to as "DMSO shock" or precipitation upon dilution. Dimethyl sulfoxide (DMSO) is a strong organic solvent that can dissolve many hydrophobic compounds. However, when the DMSO stock solution is introduced into an aqueous buffer, the rapid dispersion of DMSO lowers the compound's solubility in the now predominantly aqueous environment, causing it to precipitate.[1]

Here are several strategies to prevent precipitation:

  • Decrease the Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay (typically ≤1%, but ideally <0.5%) that your cells or assay components can tolerate without affecting the results. This might require preparing a more concentrated stock solution if the compound's solubility in DMSO allows.[1]

  • Use a Stepwise Dilution Protocol: Instead of adding the DMSO stock directly to the final buffer volume, perform a serial dilution. For example, first, dilute the DMSO stock into a smaller volume of buffer, and then add this intermediate dilution to the final volume.[1]

  • Optimize the Addition Method: Adding the compound stock to the vortexing buffer can facilitate rapid dispersion and prevent localized high concentrations that lead to precipitation.[1]

  • Investigate Co-solvents: Consider using water-miscible organic co-solvents in addition to DMSO to improve solubility.[1]

Q2: I am observing inconsistent IC50 values for my this compound derivative in different experimental runs. What could be the cause?

A2: Inconsistent IC50 values can stem from several factors:

  • Compound Instability: Pyrrolopyridine derivatives can be susceptible to degradation, especially with repeated freeze-thaw cycles or prolonged storage in solution.[2] It is advisable to prepare fresh dilutions for each experiment from a frozen stock.

  • Variable Precipitation: As discussed in Q1, inconsistent precipitation of the compound can lead to variability in the actual concentration of the soluble compound in the assay. Visually inspect for precipitation before each experiment and standardize the dilution protocol meticulously.[1]

  • Cell-Based Assay Variability: In cell-based assays, factors such as cell passage number, cell density, and incubation time can all influence the apparent IC50 value. Ensure these parameters are kept consistent across experiments.

  • Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions, can lead to significant variations in compound concentration and, consequently, IC50 values.

Q3: My this compound derivative shows lower than expected or no biological activity. What should I check?

A3: A lack of activity can be due to several reasons:

  • Poor Solubility: The actual concentration of the soluble compound might be much lower than the nominal concentration due to precipitation. Address solubility issues using the steps outlined in Q1.[1]

  • Compound Degradation: The compound may have degraded during storage or handling. Verify the integrity of your compound stock.

  • Incorrect Assay Conditions: The assay conditions (e.g., pH, temperature, incubation time) may not be optimal for the compound's activity.

  • Mechanism of Action: The compound may not be active in the specific biological system you are testing. Consider screening it in a broader panel of assays to identify its target.

Quantitative Data Summary

The following tables summarize the in vitro antiproliferative activity of various 1H-pyrrolo[3,2-c]pyridine derivatives against different human cancer cell lines.

Table 1: In Vitro Antiproliferative Activities of 1H-pyrrolo[3,2-c]pyridine Derivatives [3]

CompoundHeLa (IC50, μM)SGC-7901 (IC50, μM)MCF-7 (IC50, μM)
10t 0.120.150.21

Table 2: FMS Kinase Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivatives [4]

CompoundFMS Kinase (IC50, nM)
1e 60
1r 30
KIST101029 96

Experimental Protocols

1. General Protocol for In Vitro Antiproliferative MTT Assay

This protocol is a generalized procedure for assessing the antiproliferative activity of this compound derivatives against cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

2. General Protocol for In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a specific kinase.

  • Assay Preparation: Prepare the kinase reaction buffer containing the kinase, substrate, and ATP.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., 0.1% DMSO).

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Detect the kinase activity using an appropriate method, such as measuring the amount of phosphorylated substrate via ELISA, fluorescence, or luminescence.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Troubleshooting_Workflow cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Inconsistent_Results Inconsistent Results in Biological Assay Solubility Poor Solubility / Precipitation Inconsistent_Results->Solubility Stability Compound Instability Inconsistent_Results->Stability Assay_Variability Assay Variability Inconsistent_Results->Assay_Variability Pipetting_Error Pipetting Inaccuracy Inconsistent_Results->Pipetting_Error Optimize_Solubility Optimize Solubility (Lower DMSO, Stepwise Dilution) Solubility->Optimize_Solubility Fresh_Solutions Prepare Fresh Solutions Stability->Fresh_Solutions Standardize_Protocol Standardize Assay Protocol (Cell density, Incubation time) Assay_Variability->Standardize_Protocol Calibrate_Pipettes Calibrate Pipettes Pipetting_Error->Calibrate_Pipettes

Caption: Troubleshooting workflow for inconsistent assay results.

FMS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FMS_Receptor FMS Receptor (CSF-1R) Grb2 Grb2 FMS_Receptor->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Pyrrolopyridine This compound (FMS Inhibitor) Pyrrolopyridine->FMS_Receptor Inhibits

Caption: FMS kinase signaling pathway and inhibition.

Tubulin_Polymerization cluster_process Microtubule Dynamics cluster_outcome Cellular Outcome Tubulin_Dimers αβ-Tubulin Dimers Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization Mitotic_Arrest Mitotic Arrest Pyrrolopyridine This compound (Colchicine-Binding Site Inhibitor) Pyrrolopyridine->Tubulin_Dimers Binds to Colchicine Site Pyrrolopyridine->Microtubule Inhibits Polymerization Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization.

References

Optimizing dosage and administration for in vivo studies of 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific in vivo dosage and administration data for 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine is not extensively available in public literature. This guide provides general strategies and troubleshooting advice based on established principles for in vivo studies of heterocyclic and poorly soluble compounds, including data from structurally related pyrrolopyridine derivatives. Researchers should always conduct their own dose-finding and tolerability studies.

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage and administration of this compound for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for in vivo studies with this compound?

A1: Establishing a starting dose for a novel compound requires a systematic approach. It is recommended to begin with a dose-range finding study. If in vitro data, such as IC50 values, are available, these can be used for an initial estimation. For some pyrrolopyridine derivatives with anticancer potential, in vivo studies in mouse models have utilized doses ranging from 20 mg/kg. However, the optimal dose will depend on the specific biological activity, animal model, and formulation.

Q2: How should I formulate this compound for in vivo administration?

A2: Like many heterocyclic compounds, this compound is likely to have low aqueous solubility.[1][2] Therefore, a suitable formulation is critical for achieving adequate bioavailability. Common strategies for poorly soluble compounds include:

  • Solutions: Using co-solvents such as DMSO, PEG400, or ethanol.[3] It is crucial to minimize the concentration of organic solvents to avoid toxicity.[4][5][6]

  • Suspensions: If the compound is not readily soluble, a micronized suspension can be prepared in a vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween 80).[1]

  • Lipid-based formulations: For oral administration, dissolving the compound in oils or self-emulsifying drug delivery systems (SEDDS) can enhance absorption.[7][8]

Q3: What is the most appropriate route of administration?

A3: The choice of administration route depends on the therapeutic target and the pharmacokinetic properties of the compound.

  • Intravenous (IV): Provides 100% bioavailability and is often used in initial pharmacokinetic studies. However, it requires a well-solubilized, sterile formulation.

  • Intraperitoneal (IP): A common route in rodent studies, offering good systemic exposure.

  • Oral (PO): Preferred for eventual clinical use, but bioavailability can be limited by poor solubility and first-pass metabolism. One study on a pyrrolo[3,4-c]pyridine derivative showed good bioavailability after oral administration.[9]

  • Subcutaneous (SC): Can provide a slower release and more sustained exposure.

Q4: What are the potential signs of toxicity I should monitor for?

A4: During in vivo studies, it is essential to monitor animals for any signs of toxicity, which can be compound-related or vehicle-related.[6][10] Common signs include:

  • Weight loss

  • Changes in behavior (e.g., lethargy, agitation)

  • Ruffled fur

  • Changes in food and water intake

  • Signs of irritation at the injection site

Troubleshooting Guide

Issue 1: High variability in responses between animals in the same experimental group.

  • Possible Cause: Inconsistent formulation, leading to variable dosing. Poorly dissolved compound can lead to inaccurate dosing.

  • Troubleshooting Steps:

    • Ensure the formulation is homogenous before each administration. If it is a suspension, vortex thoroughly before drawing each dose.

    • Prepare fresh formulations for each experiment to avoid degradation or precipitation over time.[4]

    • Consider using a more robust formulation, such as a solution with a solubilizing agent, if you suspect incomplete dissolution.

Issue 2: Lack of in vivo efficacy despite promising in vitro activity.

  • Possible Cause: Poor bioavailability of the compound. The compound may not be reaching its target in sufficient concentrations.

  • Troubleshooting Steps:

    • Conduct a pharmacokinetic (PK) study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

    • Optimize the formulation to enhance solubility and absorption.[1][7][11] This could involve trying different vehicles, co-solvents, or particle size reduction.[1]

    • Consider a different route of administration that bypasses potential absorption barriers (e.g., IV instead of PO).

Issue 3: Compound precipitates out of solution during formulation preparation or administration.

  • Possible Cause: The compound has low solubility in the chosen vehicle, especially when an organic stock solution is diluted into an aqueous buffer.

  • Troubleshooting Steps:

    • Decrease the final concentration of the compound.

    • Increase the proportion of the co-solvent (e.g., DMSO, PEG400), being mindful of its potential toxicity.[6][10]

    • Incorporate a surfactant, such as Tween 80 or Solutol HS-15, to improve solubility and stability.[1]

    • Administer the formulation slowly if given intravenously to allow for rapid dilution in the bloodstream.[4]

Experimental Protocols

Protocol: In Vivo Dose-Range Finding Study

Objective: To determine the maximum tolerated dose (MTD) and identify a preliminary effective dose range for this compound.

Materials:

  • This compound

  • Vehicle components (e.g., DMSO, PEG400, saline, Tween 80)

  • Appropriate animal model (e.g., male CD-1 mice)

  • Standard animal housing and monitoring equipment

Methodology:

  • Formulation Preparation:

    • Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO).

    • On the day of the experiment, prepare the dosing formulations by diluting the stock solution with the chosen vehicle. For example, a common vehicle for a poorly soluble compound could be 10% DMSO, 40% PEG400, and 50% saline.

    • Ensure the final formulation is clear and free of precipitates. If a suspension is used, ensure it is uniformly dispersed.

  • Animal Groups:

    • Acclimatize animals for at least one week before the experiment.

    • Randomly assign animals to several groups (n=3-5 per group), including a vehicle control group and at least three dose levels of the compound.

    • Dose levels can be selected based on in vitro data or literature on similar compounds, often starting with a low dose (e.g., 10 mg/kg) and escalating (e.g., 30 mg/kg, 100 mg/kg).

  • Administration:

    • Administer the formulation via the chosen route (e.g., intraperitoneal injection).

    • Administer a consistent volume to all animals.

  • Monitoring:

    • Monitor the animals for signs of toxicity immediately after dosing and at regular intervals for at least 7-14 days.

    • Record body weight daily for the first week and then every other day.

    • At the end of the study, a gross necropsy and histopathological analysis of major organs can be performed to assess for any tissue damage.

  • Data Analysis:

    • The MTD is typically defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss or other severe clinical signs).

    • This information will guide dose selection for subsequent efficacy studies.

Quantitative Data Summary

Table 1: Common Vehicle Components for In Vivo Studies of Poorly Soluble Compounds

Vehicle ComponentClassCommon Concentration RangeNotes
Dimethyl sulfoxide (DMSO)Co-solvent<10%Can cause irritation and toxicity at higher concentrations.[5][6]
Polyethylene glycol 400 (PEG400)Co-solvent10-60%A commonly used vehicle for both oral and parenteral administration.
EthanolCo-solvent<15%Can have sedative effects at higher concentrations.
Tween 80Surfactant1-10%Improves wetting and can prevent precipitation.[1]
Carboxymethylcellulose (CMC)Suspending Agent0.5-2%Used for preparing suspensions.
Saline (0.9% NaCl)Aqueous VehicleAs requiredThe primary aqueous component of many formulations.

Table 2: Examples of In Vivo Dosing for Pyrrolopyridine Derivatives

Compound Class/DerivativeAnimal ModelRouteDosage RangeTherapeutic Area IndicationReference
Pyrrolo[1,2-α][1][9]benzodiazepinesGuinea PigPO20 mg/kgAntifungal[12]
Pyrrolo[3,4-c]pyridine derivativeMousePONot specifiedAnticancer[9]
1H-Pyrrolo[2,3-b]pyridine derivativeMouseNot specifiedNot specifiedColorectal Cancer[13]

Visualizations

experimental_workflow Experimental Workflow for In Vivo Dosage Optimization cluster_preclinical Pre-formulation & In Vitro cluster_formulation Formulation Development cluster_in_vivo In Vivo Studies cluster_analysis Analysis & Refinement in_vitro In Vitro Potency (IC50) formulation Formulation Strategy (Solution, Suspension) in_vitro->formulation physchem Physicochemical Properties (Solubility) physchem->formulation dose_range Dose-Range Finding (MTD) formulation->dose_range pk_study Pharmacokinetic (PK) Study dose_range->pk_study efficacy_study Efficacy Study pk_study->efficacy_study analysis Data Analysis & Dose Refinement efficacy_study->analysis analysis->dose_range Iterate if needed

Caption: Workflow for optimizing in vivo dosage and administration.

signaling_pathway Hypothetical Signaling Pathway for a Pyrrolopyridine Kinase Inhibitor compound This compound (Kinase Inhibitor) kinase Target Kinase (e.g., FMS, FGFR) compound->kinase Inhibition substrate Downstream Substrate kinase->substrate Phosphorylation transcription_factor Transcription Factor substrate->transcription_factor Activation gene_expression Gene Expression transcription_factor->gene_expression Regulation cellular_response Cellular Response (e.g., Proliferation, Survival) gene_expression->cellular_response

Caption: Potential signaling pathway for a pyrrolopyridine kinase inhibitor.

References

Technical Support Center: Scalable Synthesis of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scalable synthesis of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine, a key intermediate for preclinical studies. The information is presented in a question-and-answer format to address potential issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing the 1H-pyrrolo[3,2-c]pyridine core?

A1: A frequently employed strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine scaffold. A multi-step synthesis starting from commercially available 2-bromo-5-methylpyridine has been reported.[1] This approach includes oxidation, nitration, formation of an enamine intermediate, reductive cyclization to form the pyrrole ring, and subsequent functionalization.[1]

Q2: How can the aromatic 1H-pyrrolo[3,2-c]pyridine be reduced to the desired this compound?

A2: The selective reduction of the pyrrole ring in the 1H-pyrrolo[3,2-c]pyridine system is a critical step. While a specific scalable protocol for this exact molecule is not widely published, several methods can be adapted from related indole and pyrrole chemistry. These include:

  • Catalytic Hydrogenation: This is a common method for reducing double bonds. For indole systems, heterogeneous catalysts like Pt/C in the presence of an acid (e.g., p-toluenesulfonic acid) in a solvent like water can be effective for hydrogenation to indolines.[2] However, catalyst poisoning by the nitrogen-containing heterocycle and over-reduction are potential challenges.[2]

  • Dissolving Metal Reduction: The Knorr-Rabe reduction, using zinc powder in an acidic medium, is known to reduce electron-rich pyrroles to 3-pyrrolines (2,5-dihydropyrroles).[3] This method could be applicable, but optimization would be required.

  • Birch Reduction: This method, typically employing an alkali metal in liquid ammonia with an alcohol, is effective for the partial reduction of electron-deficient pyrroles.[4][5] The electronic nature of the substituents on the pyrrolopyridine core will influence the feasibility of this approach.

Q3: What are the key challenges in the final Suzuki coupling step to introduce diversity at the 6-position of the 1H-pyrrolo[3,2-c]pyridine core?

A3: The Suzuki-Miyaura cross-coupling is a powerful tool for this transformation. However, researchers may encounter issues such as low yields, catalyst deactivation, and side reactions. Success often depends on the careful selection of the palladium catalyst, ligand, base, and solvent system. For electron-rich heterocyclic systems, sterically hindered and electron-rich phosphine ligands often provide good results. The presence of multiple nitrogen atoms in the pyrrolopyridine scaffold can also lead to catalyst inhibition, which may be mitigated by using appropriate protecting groups on the pyrrole nitrogen.

Troubleshooting Guides

Problem 1: Low Yield in the Reductive Cyclization to Form the Pyrrole Ring
Potential Cause Recommended Solution(s)
Incomplete reduction of the nitro group. Ensure the iron powder is activated and used in sufficient excess. Acetic acid is a common solvent and proton source for this reduction. Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting material.
Side reactions of the enamine intermediate. The enamine intermediate can be unstable. Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. Control the reaction temperature to minimize decomposition.
Poor solubility of intermediates. Select a solvent system that ensures all reactants are in solution. For the reported synthesis, N,N-dimethylformamide (DMF) is used.[1]
Problem 2: Difficulties with the N-Arylation of the Pyrrole Ring
Potential Cause Recommended Solution(s)
Low reactivity of the pyrrole nitrogen. The N-H bond of the pyrrole can be deprotonated with a suitable base like potassium carbonate to form the more nucleophilic pyrrolide anion. Ensure the base is dry and of good quality.
Decomposition of the arylboronic acid. Use fresh arylboronic acid. Some arylboronic acids are prone to decomposition upon storage.
Catalyst inhibition. The use of a copper(II) acetate catalyst has been reported for this transformation.[1] Ensure the catalyst is of high purity. The presence of pyridine as a ligand can also be beneficial.
Problem 3: Unsuccessful or Low-Yielding Suzuki Coupling
Potential Cause Recommended Solution(s)
Catalyst deactivation. Use a pre-catalyst or ensure the active catalyst is generated in situ under strictly anaerobic conditions. The choice of ligand is critical; for similar heterocyclic systems, bulky, electron-rich phosphine ligands like RuPhos have proven effective.
Incorrect base or solvent. The base and solvent play a crucial role. A common combination is an inorganic base like K₂CO₃ or Cs₂CO₃ in a solvent mixture such as 1,4-dioxane and water. Ensure solvents are anhydrous if the reaction requires it.
Low reactivity of the aryl halide. If using an aryl chloride, the reaction may require more forcing conditions (higher temperature, more active catalyst) compared to an aryl bromide or iodide.
Competing Buchwald-Hartwig amination. If the coupling partner contains an amine, there is a risk of a competing Buchwald-Hartwig amination reaction. Protecting the amine group may be necessary. For Suzuki reactions, the use of Pd(PPh₃)₄ is common and can minimize this side reaction.
Problem 4: Non-Selective Reduction or No Reaction during Pyrrole Ring Hydrogenation
Potential Cause Recommended Solution(s)
Catalyst poisoning (Catalytic Hydrogenation). The secondary amine of the product can poison the metal catalyst.[2] Using a higher catalyst loading or performing the reaction under acidic conditions to protonate the amine can sometimes mitigate this issue.
Over-reduction to the fully saturated piperidine. Carefully monitor the reaction progress and stop it once the desired product is formed. Lowering the hydrogen pressure or temperature can also improve selectivity.
Incorrect reaction conditions for dissolving metal reduction. The success of the Knorr-Rabe reduction depends on the substrate's electronic properties. For electron-rich pyrroles, zinc in acidic media is used.[3] The reaction temperature should be controlled to prevent over-reduction.
Substrate incompatibility with Birch reduction. The Birch reduction is sensitive to the electronic nature of the substituents. Electron-withdrawing groups on the pyrrole ring are generally required for a successful reduction.[4][5]

Data Presentation

Table 1: Summary of Yields for the Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Derivatives[1]

CompoundAr-GroupYield (%)
10a Phenyl63
10b o-Tolyl65
10f 2-Methoxyphenyl76
10h 4-Methoxyphenyl51
10n 4-Nitrophenyl51
10p Naphthalen-2-yl52
10r Pyridin-3-yl55

Experimental Protocols

Protocol 1: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine (Key Intermediate)

This protocol is based on the synthesis reported by Wang et al.[1]

  • Oxidation: Commercially available 2-bromo-5-methylpyridine is reacted with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) to yield 2-bromo-5-methylpyridine 1-oxide.

  • Nitration: The resulting pyridine 1-oxide is then nitrated using fuming nitric acid in sulfuric acid to introduce a nitro group at the 4-position, affording 2-bromo-5-methyl-4-nitropyridine 1-oxide.

  • Enamine Formation: The nitrated compound is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF to form the key enamine intermediate.

  • Reductive Cyclization: The enamine is then subjected to reductive cyclization in the presence of iron powder and acetic acid to construct the pyrrole ring, yielding 6-bromo-1H-pyrrolo[3,2-c]pyridine.

Protocol 2: General Procedure for Suzuki Cross-Coupling

This general protocol is adapted from the literature for the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives.[1]

  • Reaction Setup: To a microwave vial, add 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1 eq), the corresponding arylboronic acid (1.5 eq), K₂CO₃ (5 eq), and Pd(PPh₃)₄ (0.06 eq).

  • Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., 3:1 ratio).

  • Degassing: Degas the mixture by bubbling nitrogen through it for 10-15 minutes.

  • Reaction: Seal the vial and heat the mixture in a microwave reactor to 125 °C for approximately 25-30 minutes. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Proposed General Procedure for Catalytic Hydrogenation to this compound

This is a proposed protocol based on methodologies for related indole systems.[2] Optimization will be necessary.

  • Reaction Setup: To a high-pressure reaction vessel, add the substituted 1H-pyrrolo[3,2-c]pyridine (1 eq), Pt/C (5-10 mol%), and p-toluenesulfonic acid (1-2 eq).

  • Solvent Addition: Add deionized water as the solvent.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 psi). Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst. Neutralize the filtrate with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography if necessary.

Visualizations

Synthetic_Pathway_to_Pyrrolopyridine_Core cluster_0 Synthesis of 1H-pyrrolo[3,2-c]pyridine Core 2-bromo-5-methylpyridine 2-bromo-5-methylpyridine Pyridine-N-oxide Pyridine-N-oxide 2-bromo-5-methylpyridine->Pyridine-N-oxide Oxidation (m-CPBA) 4-Nitro-Pyridine-N-oxide 4-Nitro-Pyridine-N-oxide Pyridine-N-oxide->4-Nitro-Pyridine-N-oxide Nitration (HNO3/H2SO4) Enamine_intermediate Enamine_intermediate 4-Nitro-Pyridine-N-oxide->Enamine_intermediate DMF-DMA 6-bromo-1H-pyrrolo[3,2-c]pyridine 6-bromo-1H-pyrrolo[3,2-c]pyridine Enamine_intermediate->6-bromo-1H-pyrrolo[3,2-c]pyridine Reductive Cyclization (Fe/AcOH)

Caption: Synthetic pathway for the 1H-pyrrolo[3,2-c]pyridine core.

Suzuki_Coupling_Workflow cluster_1 Suzuki Coupling and Reduction Workflow Start Start: 6-bromo-1H-pyrrolo[3,2-c]pyridine derivative Suzuki_Coupling Suzuki Coupling (ArB(OH)2, Pd(PPh3)4, K2CO3) Start->Suzuki_Coupling Aromatic_Product 6-Aryl-1H-pyrrolo[3,2-c]pyridine Suzuki_Coupling->Aromatic_Product Reduction Selective Reduction of Pyrrole Ring (e.g., Catalytic Hydrogenation) Aromatic_Product->Reduction Final_Product Final Product: 2,3-Dihydro-6-aryl-1H-pyrrolo[3,2-c]pyridine Reduction->Final_Product

Caption: Workflow for Suzuki coupling and subsequent reduction.

Troubleshooting_Logic Start Experiment Start Problem Low Yield or Side Product Formation Start->Problem Step_ID Identify Problematic Step (e.g., Cyclization, Coupling, Reduction) Problem->Step_ID Cause_Analysis Analyze Potential Causes: - Reagent Quality - Reaction Conditions - Catalyst Activity - Substrate Reactivity Step_ID->Cause_Analysis Solution Implement Corrective Actions: - Optimize Conditions (T, t, conc.) - Change Reagents/Catalyst - Purify Starting Materials - Use Protecting Groups Cause_Analysis->Solution Solution->Problem Re-evaluate Success Successful Synthesis Solution->Success

Caption: General troubleshooting workflow for the synthesis.

References

Identification and characterization of synthesis byproducts of 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine Synthesis

This guide provides troubleshooting advice and frequently asked questions for researchers involved in the synthesis of this compound. The focus is on the identification and characterization of potential synthesis byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the common classes of byproducts expected during the synthesis of this compound?

A1: The formation of byproducts is highly dependent on the synthetic route. For multi-step syntheses involving precursors like substituted pyridines and pyrroles, potential byproducts can include:

  • Positional Isomers: Rearrangement during cyclization can lead to isomers such as 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine or other pyrrolopyridine variants.[1][2]

  • Over-reduction/Oxidation Products: If hydrogenation or dehydrogenation steps are involved, byproducts corresponding to partially reduced intermediates or fully aromatized pyrrolopyridines may form.

  • Starting Material Adducts: Incomplete reactions or side reactions can result in adducts between starting materials or with reagents. For instance, in coupling reactions, homo-coupling of precursors can occur.[1]

  • Products of Side Reactions: Depending on the specific reagents used (e.g., in Fischer indole-type syntheses), byproducts from intermolecular reactions or decomposition of intermediates can arise.[3][4][5]

  • Dehalogenated Products: If the synthesis involves halogenated intermediates (e.g., chloropyridines) and catalytic hydrogenation, dehalogenation can be a significant side reaction.[6]

Q2: What is the recommended workflow for identifying an unknown impurity?

A2: A systematic approach is crucial for impurity identification. The general workflow involves detection, isolation (if necessary), and structural elucidation using a combination of analytical techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful initial tool for determining the molecular weight of the impurity.[7][8][9] High-resolution mass spectrometry (HRMS) can provide the elemental composition. For definitive structural information, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[8]

Q3: Which analytical techniques are most effective for characterizing byproducts in pyrrolopyridine synthesis?

A3: A multi-technique approach is most effective:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the main product from byproducts and assessing purity. A well-developed HPLC method can resolve isomers and other closely related impurities.[10][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated peak, which is critical for initial identification.[7][8][12] It is particularly useful for detecting compounds that lack a suitable chromophore for UV detection.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable byproducts or residual solvents.[7][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR): The gold standard for unambiguous structure elucidation of isolated impurities.[8][13] Techniques like COSY and HSQC can help establish connectivity.

Troubleshooting Guides

Issue 1: My reaction's Thin Layer Chromatography (TLC) analysis shows multiple spots with similar Rf values to the product.

  • Possible Cause: Formation of closely related byproducts, such as positional isomers or diastereomers.

  • Troubleshooting Steps:

    • Optimize TLC Conditions: Test different solvent systems (e.g., varying polarity with ethyl acetate/hexane, or adding a small amount of methanol or triethylamine) to achieve better separation.

    • Use a High-Resolution Technique: Analyze the crude mixture by HPLC-UV or LC-MS. HPLC offers superior resolving power compared to TLC and can often separate compounds that co-elute on a TLC plate.[11]

    • Preliminary Identification: Submit the sample for LC-MS analysis to determine if the additional spots correspond to species with different molecular weights. Isomers will have the same mass.

    • Isolate for Characterization: If a byproduct is significant, perform preparative chromatography (prep-TLC or column chromatography) to isolate it for NMR analysis.[13]

Issue 2: LC-MS analysis shows a peak with an unexpected mass-to-charge ratio (m/z).

  • Possible Cause: This could be a byproduct from a side reaction, a reaction with the solvent, or a degradation product.

  • Troubleshooting Steps:

    • Hypothesize Structures: Based on the reactants, reagents, and reaction conditions, propose potential structures that would match the observed molecular weight. Consider possibilities like dimerization, solvent adduction, or incomplete reaction (e.g., a protecting group is still attached).

    • Use High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement to determine the elemental formula of the unknown peak. This drastically narrows down the possible structures.

    • Tandem MS (MS/MS): If available, perform MS/MS on the unknown peak. The fragmentation pattern can provide valuable structural clues by revealing stable fragments of the molecule.

    • Review Reaction Conditions: Scrutinize the reaction setup. For example, in palladium-catalyzed reactions, byproducts involving the phosphine ligand can sometimes be observed.[14]

Issue 3: The ¹H NMR spectrum of the purified product contains unassigned peaks.

  • Possible Cause: The "purified" product is still a mixture containing a persistent impurity, possibly an isomer that co-elutes during chromatography.

  • Troubleshooting Steps:

    • Re-evaluate Purity: Check the purity using a high-resolution analytical method like UPLC or a different HPLC column/mobile phase.

    • Perform 2D NMR: Acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) of the sample. These experiments can help determine if the unassigned peaks belong to a separate molecule or are part of the main structure. Cross-peaks between the product signals and the impurity signals would indicate they are part of the same molecule, which is unlikely if the main structure is correct. The absence of cross-peaks suggests a mixture.

    • Spiking Experiment: If a potential byproduct is synthesized separately or becomes the major product in a modified reaction, it can be "spiked" into the NMR sample to see if its signals match the unassigned peaks.

    • Advanced Separation: If an isomeric impurity is confirmed, specialized chromatographic techniques like reversed-phase or hydrophilic interaction liquid chromatography (HILIC) may be required for separation.[10]

Data Presentation

Table 1: Hypothetical Byproducts in this compound Synthesis

Potential Byproduct ClassStructure Example (Generic)Expected Mass Change from ProductCommon Analytical Signature
Aromatized Product Pyrrolo[3,2-c]pyridine- 2 DaDifferent chemical shifts in ¹H NMR (aromatic region), distinct UV chromophore.
Positional Isomer 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine0 DaSame m/z in MS. Different fragmentation in MS/MS. Distinct ¹H and ¹³C NMR spectra.
Dehalogenated Impurity (If starting from chloropyridine)- 34.5 Da (for Cl)Lower m/z in MS. Absence of chlorine isotopic pattern.
Starting Material Adduct Dimer of a precursorVariesHigher m/z in MS, often double the precursor mass.

Table 2: Comparison of Key Analytical Techniques for Byproduct Characterization

TechniqueInformation ProvidedStrengthsLimitations
HPLC-UV Purity, retention time, UV-Vis spectraExcellent for quantification and resolving mixtures.Requires chromophore; limited structural information.
LC-MS Molecular weight, fragmentation patternsHigh sensitivity; universal detection possible with certain detectors.[7]Isomers are often not differentiated by mass alone.
GC-MS Molecular weight (for volatile compounds)Excellent for residual solvents and volatile impurities.[7]Not suitable for non-volatile or thermally labile compounds.
NMR Unambiguous chemical structureProvides definitive structural information and connectivity.Lower sensitivity; requires pure sample for full elucidation.

Experimental Protocols

Protocol 1: General HPLC-MS Method for Reaction Monitoring

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV/Vis Diode Array Detector (DAD) scanning from 200-400 nm, coupled to an Electrospray Ionization (ESI) Mass Spectrometer in positive ion mode.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Isolation of an Unknown Byproduct by Preparative Column Chromatography

  • Adsorbent: Silica gel (230-400 mesh).

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack the column.

  • Sample Loading: Concentrate the crude reaction mixture onto a small amount of silica gel. Once dry, carefully add the solid to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% Hexane or Dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., Ethyl Acetate or Methanol).

  • Fraction Collection: Collect fractions and monitor them by TLC or HPLC to identify which fractions contain the desired product and which contain the isolated byproduct.

  • Concentration: Combine the pure fractions containing the byproduct and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Structural Characterization by NMR

  • Sample Preparation: Dissolve 5-10 mg of the isolated, purified byproduct in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum to observe chemical shifts, coupling constants, and integrations.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

  • 2D NMR (COSY): Run a Correlation Spectroscopy experiment to identify proton-proton coupling networks (e.g., which protons are adjacent in the structure).

  • 2D NMR (HSQC/HMQC): Run a Heteronuclear Single Quantum Coherence experiment to correlate directly bonded proton and carbon atoms.

  • Data Analysis: Integrate all spectral data to propose and confirm the final chemical structure of the byproduct.

Visualizations

Byproduct_Identification_Workflow observe Observe Impurity (TLC, HPLC, NMR) lcms LC-MS Analysis observe->lcms Get Mol. Weight hrms HRMS for Formula lcms->hrms Same Mass as Product? (No) isolate Isolate Byproduct (Prep HPLC/Column) lcms->isolate Same Mass as Product? (Yes) Isomer Suspected msms MS/MS for Fragmentation hrms->msms msms->isolate Propose Structures nmr NMR Analysis (1H, 13C, 2D) isolate->nmr elucidate Structure Elucidation nmr->elucidate end Structure Confirmed elucidate->end

Caption: General workflow for the identification and characterization of a synthesis byproduct.

Troubleshooting_Flow action action outcome outcome start Low Yield or Multiple Products? check_purity Analyze Crude by LC-MS start->check_purity major_byproduct Major Byproduct Identified? check_purity->major_byproduct optimize Optimize Reaction: Temp, Time, Reagents major_byproduct->optimize Yes isomers Isomers Present? major_byproduct->isomers No success Purity/Yield Improved optimize->success separation Develop new Chromatography Method isomers->separation Yes complex Complex Mixture isomers->complex No separation->success resynthesize Re-evaluate Synthetic Route complex->resynthesize

Caption: Logical troubleshooting flow for addressing low yield or byproduct formation.

References

Technical Support Center: Strategies to Reduce Toxicity of 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential toxicity issues encountered during the experimental evaluation of 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine derivatives. The information is presented in a question-and-answer format to directly address specific challenges.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Preliminary In Vitro Assays

Question: We are observing significant cytotoxicity with our lead this compound derivative in initial cell-based assays. What are the potential causes and how can we troubleshoot this?

Answer:

High initial cytotoxicity can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes:

  • Metabolic Activation: The compound may be metabolized by cellular enzymes, such as Cytochrome P450 (CYP), into reactive metabolites that are toxic.[1] N-oxidation of heterocyclic amines is a common metabolic activation pathway leading to toxicity.

  • Off-Target Effects: The compound might be interacting with unintended cellular targets, leading to toxicity.

  • Intrinsic Reactivity: The chemical structure of the derivative itself might possess inherent reactivity, leading to non-specific interactions with cellular components.

  • Mitochondrial Dysfunction: The compound could be impairing mitochondrial function, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and subsequent cell death.[2][3][4][5][6]

  • Induction of Apoptosis: The compound may be a potent inducer of programmed cell death.

Troubleshooting Workflow:

A High Cytotoxicity Observed B Assess Metabolic Activation (e.g., with CYP inhibitors) A->B C Evaluate Off-Target Activity (e.g., target profiling) A->C D Investigate Mitochondrial Toxicity (e.g., Seahorse assay, JC-1 staining) A->D E Measure Apoptosis Induction (e.g., Caspase-3/7 assay) A->E F Structural Modifications to Block Metabolism B->F G SAR to Reduce Off-Target Effects C->G H Modify Structure to Improve Mitochondrial Safety D->H I Modulate Apoptotic Potency E->I

Caption: Troubleshooting workflow for high in vitro cytotoxicity.

Experimental Protocols:

  • Cytochrome P450 Inhibition Assay: Co-incubate your compound with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) or specific inhibitors for major isoforms (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6) in your cell-based assay. A reduction in cytotoxicity in the presence of the inhibitor suggests metabolic activation is a contributing factor.

  • Mitochondrial Membrane Potential Assay (JC-1): This assay uses a fluorescent dye that aggregates in healthy mitochondria (red fluorescence) and remains in its monomeric form in the cytoplasm of cells with depolarized mitochondria (green fluorescence). A shift from red to green fluorescence indicates mitochondrial dysfunction.

  • Caspase-3/7 Activity Assay: This assay uses a substrate that is cleaved by activated caspase-3 and -7, key executioner caspases in apoptosis, resulting in a fluorescent or colorimetric signal.[7][8] An increase in signal indicates apoptosis induction.

Issue 2: Inconsistent Toxicity Results Across Different Cell Lines

Question: We are observing variable toxicity with our this compound derivative when tested in different cell lines. Why is this happening and how should we interpret these results?

Answer:

Variability in toxicity across different cell lines is a common observation and can provide valuable insights into the mechanism of toxicity.

Potential Causes:

  • Differential Metabolism: Cell lines have different expression levels of metabolic enzymes, particularly CYP450s. A cell line with high expression of an activating CYP isoform will show greater toxicity.

  • Target Expression Levels: If the toxicity is on-target, differences in the expression level of the therapeutic target across cell lines will lead to varied responses.

  • Cellular Defense Mechanisms: Cell lines can have varying levels of antioxidant defenses (e.g., glutathione) and DNA repair capacities, which can influence their susceptibility to toxic insults.

  • Proliferation Rate: Rapidly proliferating cells may be more sensitive to compounds that interfere with DNA replication or cell division.

Recommendations:

  • Characterize Metabolic Enzyme Expression: If possible, quantify the expression of major CYP450 isoforms in the cell lines being used.

  • Correlate with Target Expression: Analyze the relationship between the expression level of the intended target and the observed cytotoxicity.

  • Use a Panel of Cell Lines: Employ a diverse panel of cell lines, including both cancerous and non-cancerous lines, to get a broader understanding of the toxicity profile.

  • Consider 3D Cell Culture Models: Three-dimensional (3D) cell cultures, such as spheroids or organoids, can better mimic the in vivo environment and may provide more predictive toxicity data.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of toxicity associated with heterocyclic amines like this compound derivatives?

A1: The primary mechanism of toxicity for many heterocyclic amines involves metabolic activation by Cytochrome P450 enzymes, particularly CYP1A2, to form reactive N-hydroxy metabolites. These metabolites can then be further esterified to form highly reactive species that can form adducts with DNA and proteins, leading to genotoxicity and cytotoxicity. Other potential mechanisms include the induction of oxidative stress and mitochondrial dysfunction.

cluster_0 Metabolic Activation A Parent Compound (this compound derivative) B N-hydroxylation (CYP1A2) A->B C Reactive N-hydroxy Metabolite B->C D Esterification (e.g., NAT, SULT) C->D E Highly Reactive Ester D->E F DNA/Protein Adducts E->F G Toxicity F->G

Caption: Metabolic activation pathway of heterocyclic amines.

Q2: What structural modifications can be made to this compound derivatives to reduce their toxicity?

A2: A structure-activity relationship (SAR) approach can be employed to mitigate toxicity. Consider the following strategies:

  • Block Sites of Metabolism: Introduce substituents at positions susceptible to metabolic activation (e.g., the nitrogen atom in the pyrrolo ring) to sterically hinder enzyme access. For instance, methylation or fluorination at these sites can be explored.

  • Modulate Electronic Properties: The introduction of electron-withdrawing groups can decrease the electron density of the aromatic system, potentially making it less susceptible to oxidative metabolism.

  • Increase Polarity: Introducing polar functional groups can enhance renal clearance of the parent compound, reducing its metabolic burden and potential for activation.

  • Optimize Target Affinity and Selectivity: Enhancing the affinity for the intended target can allow for the use of lower, less toxic doses. Improving selectivity against off-targets can also reduce toxicity.

Q3: What are the recommended in vitro assays for assessing the cytotoxicity of these compounds?

A3: A tiered approach using a combination of assays is recommended to build a comprehensive toxicity profile.

  • Initial Viability/Cytotoxicity Screening:

    • MTT Assay: Measures mitochondrial reductase activity, an indicator of cell viability.[9][10][11][12]

    • Neutral Red Uptake (NRU) Assay: Assesses cell membrane integrity by measuring the uptake of the neutral red dye into the lysosomes of viable cells.[13][14][15][16][17]

  • Mechanistic Toxicity Assays:

    • Oxidative Stress Assays: Use probes like DCFDA to measure the production of reactive oxygen species (ROS).

    • Mitochondrial Toxicity Assays: As mentioned earlier, assays like the JC-1 assay can assess mitochondrial membrane potential.

    • Apoptosis Assays: Caspase-3/7, -8, and -9 assays can elucidate the apoptotic pathway involved.[7][8][18][19]

    • Genotoxicity Assays: The Ames test (for mutagenicity) and the micronucleus assay (for chromosomal damage) are standard assays.

Q4: How can we predict the toxicity of our derivatives in silico before synthesis?

A4: In silico or computational toxicology can be a valuable tool for early-stage toxicity assessment.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate chemical structures with toxicological endpoints.[20][21][22][23][24] These models can predict potential toxicities such as mutagenicity, carcinogenicity, and hepatotoxicity.

  • Read-Across: This approach predicts the toxicity of a compound based on the known toxicity of structurally similar compounds.

  • Molecular Docking: Docking studies can be used to predict off-target binding, which can be a source of toxicity.

cluster_0 In Silico Toxicity Prediction Workflow A Design Novel Derivatives B Generate 3D Structures A->B C Calculate Molecular Descriptors B->C D QSAR Modeling & Read-Across C->D E Predict Toxicity Endpoints (e.g., Mutagenicity, Hepatotoxicity) D->E F Prioritize for Synthesis E->F

Caption: In silico workflow for toxicity prediction.

Quantitative Data Summary

While specific toxicity data for this compound derivatives is limited in the public domain, the following table summarizes the in vitro antiproliferative activity of structurally related 1H-pyrrolo[3,2-c]pyridine derivatives against various human cancer cell lines. This data can serve as a starting point for understanding the potential for cytotoxicity.

Table 1: In Vitro Antiproliferative Activity (IC50, µM) of 1H-pyrrolo[3,2-c]pyridine Derivatives [3]

CompoundHeLa (Cervical Cancer)SGC-7901 (Gastric Cancer)MCF-7 (Breast Cancer)
10c >10>10>10
10f 2.453.164.28
10h 1.251.582.13
10p 0.891.121.46
10t 0.120.150.21

Note: Lower IC50 values indicate higher antiproliferative activity.

Detailed Experimental Protocols

MTT Cell Viability Assay

This protocol is a general guideline and should be optimized for specific cell lines and compounds.

Materials:

  • Cells in culture

  • This compound derivative stock solution (in a suitable solvent like DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the compound).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[9][10]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).

Neutral Red Uptake (NRU) Cytotoxicity Assay

This protocol provides a general framework for the NRU assay.

Materials:

  • Cells in culture

  • Test compound stock solution

  • Complete cell culture medium

  • Neutral Red (NR) solution (e.g., 50 µg/mL in medium)

  • NR destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • NR Staining: Remove the treatment medium and add 100 µL of pre-warmed NR solution to each well. Incubate for 2-3 hours at 37°C.

  • Washing: Carefully remove the NR solution and wash the cells with a suitable buffer (e.g., PBS) to remove unincorporated dye.

  • Destaining: Add 150 µL of NR destain solution to each well and shake for 10 minutes to extract the dye from the lysosomes.[14]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of viable cells compared to the vehicle control and determine the IC50 value.

References

Validation & Comparative

A Comparative Guide to 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine and Its Isomers for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine and its related pyrrolopyridine isomers. This document summarizes key physicochemical properties, biological activities, and relevant signaling pathways, supported by experimental data and detailed protocols to inform medicinal chemistry and drug development programs.

The pyrrolopyridine scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, integral to numerous biologically active compounds.[1] Pyrrolopyridines exist in six isomeric forms, and their derivatives have garnered significant attention for a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] This guide focuses on the 2,3-dihydro derivative of the pyrrolo[3,2-c]pyridine (5-azaindole) core, comparing it with other prominent pyrrolopyridine isomers.

While extensive research has been conducted on various aromatic pyrrolopyridine isomers as potent kinase inhibitors and anticancer agents, specific experimental data for this compound remains limited in publicly accessible literature.[3][4] This guide, therefore, draws comparisons from its aromatic counterpart and other well-studied isomers to highlight the therapeutic potential of this chemical class.

Physicochemical Properties: A Comparative Overview

The arrangement of the nitrogen atom within the pyridine ring and the saturation of the pyrrole ring significantly influence the physicochemical properties of pyrrolopyridine isomers. These properties, such as lipophilicity (LogP) and basicity (pKa), are critical determinants of a compound's solubility, permeability, and overall pharmacokinetic profile.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPPredicted pKa (Basic)
This compound C₇H₈N₂120.151.05-
1H-Pyrrolo[3,2-c]pyridineC₇H₆N₂118.141.116.9
1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)C₇H₆N₂118.141.294.5
1H-Pyrrolo[3,2-b]pyridineC₇H₆N₂118.141.354.8
1H-Pyrrolo[2,3-c]pyridineC₇H₆N₂118.141.225.4
1H-Pyrrolo[3,4-c]pyridineC₇H₆N₂118.14--
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridineC₇H₈N₂120.15--

Note: Predicted values are computationally generated and may differ from experimental values.

Biological Activity: Kinase Inhibition and Anticancer Effects

Pyrrolopyridine derivatives are well-documented as potent inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[3] The isomeric form of the pyrrolopyridine core is a crucial factor in determining the potency and selectivity of these inhibitors.

Kinase Inhibitory Activity
Isomer ScaffoldTarget KinaseKey Findings
1H-Pyrrolo[3,2-c]pyridineFMS KinaseDerivatives demonstrated potent inhibition, with IC50 values as low as 30 nM. These compounds are promising candidates for anticancer and anti-arthritic drug development.[3]
1H-Pyrrolo[2,3-b]pyridineFGFR1, 2, 3Potent inhibitors were identified, with one derivative showing IC50 values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively.[5]
1H-Pyrrolo[2,3-b]pyridineTNIKDerivatives were studied as potent inhibitors for colorectal cancer, with pIC50 values ranging from 7.37 to 9.92.[5]
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-oneHPK1Patented derivatives were identified as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) for cancer treatment.[6]
Anticancer and Other Biological Activities

The kinase inhibitory potential of pyrrolopyridines often translates to potent anticancer activity. Additionally, derivatives have shown a range of other therapeutic applications.

Isomer ScaffoldBiological ActivityCell Lines / ModelKey Findings
1H-Pyrrolo[3,2-c]pyridineAnticancerHeLa, SGC-7901, MCF-7Derivatives designed as colchicine-binding site inhibitors showed potent antitumor activities with IC50 values ranging from 0.12 to 0.21 μM.
1H-Pyrrolo[3,2-c]pyridineAnti-inflammatoryBone marrow-derived macrophages (BMDM)A potent FMS kinase inhibitor showed an IC50 of 84 nM in a BMDM growth inhibition assay.
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridineAnti-HIV-Carboxylate derivatives exhibited significant anti-HIV-1 activity with an EC50 as low as 1.65 µM.[1]
1H-Pyrrolo[3,4-c]pyridineAntidiabetic-Derivatives have been synthesized as GPR119 agonists.[1]
1H-Pyrrolo[3,4-c]pyridineAntimycobacterialM. tuberculosisDerivatives have been investigated as inhibitors of the InhA enzyme.[1]

Signaling Pathways and Experimental Workflows

The biological effects of pyrrolopyridine derivatives are often mediated through the modulation of key signaling pathways. Understanding these pathways is crucial for rational drug design and development.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Optimization start Starting Materials (e.g., Substituted Pyridines/Pyrroles) synthesis Chemical Synthesis of Pyrrolopyridine Derivatives start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification kinase_assay In Vitro Kinase Inhibition Assay purification->kinase_assay cell_viability Cell Viability Assay (e.g., MTT Assay) purification->cell_viability ic50 IC50/EC50 Determination kinase_assay->ic50 cell_viability->ic50 sar Structure-Activity Relationship (SAR) Studies ic50->sar lead_opt Lead Optimization sar->lead_opt

Caption: General experimental workflow for the synthesis and evaluation of pyrrolopyridine derivatives.

Derivatives of 1H-pyrrolo[3,2-c]pyridine have been shown to inhibit signaling pathways induced by insulin-like growth factor 1 (IGF-1), including the MAPK/ERK and mTOR pathways.[7] This inhibition leads to a reduction in the activity of the AP-1 transcription factor, which is crucial for cell proliferation and transformation.[7]

IGF1_pathway IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R MEK MEK IGF1R->MEK mTOR mTOR IGF1R->mTOR ERK ERK MEK->ERK c_fos_jun c-fos / c-jun ERK->c_fos_jun AP1 AP-1 c_fos_jun->AP1 Transformation Neoplastic Cell Transformation AP1->Transformation KIST101029 1H-pyrrolo[3,2-c]pyridine Derivative (KIST101029) KIST101029->MEK inhibits KIST101029->mTOR inhibits

Caption: Inhibition of IGF-1 induced signaling by a 1H-pyrrolo[3,2-c]pyridine derivative.[7]

Experimental Protocols

Standardized experimental protocols are essential for the accurate and reproducible evaluation of pyrrolopyridine derivatives.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Test compound (dissolved in DMSO)

  • Recombinant kinase

  • Kinase substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • Add the kinase and its substrate to the wells of a microplate.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of a test compound on cancer cell lines.

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified duration (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

The pyrrolopyridine scaffold represents a versatile platform for the development of novel therapeutics. While direct experimental data for this compound is currently limited, the extensive research on its aromatic counterpart and other isomers highlights its significant potential, particularly in the areas of kinase inhibition and cancer therapy. The saturation of the pyrrole ring in the dihydro form is expected to alter its physicochemical properties, potentially leading to improved solubility and pharmacokinetic profiles, making it an attractive area for further investigation. The provided data and protocols serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic utility of this promising class of heterocyclic compounds. Further studies are warranted to fully elucidate the biological activities and therapeutic potential of this compound and its derivatives.

References

Unveiling the Potency and Selectivity of 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine Derivatives as Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine derivatives reveals a promising class of highly potent and selective kinase inhibitors, particularly targeting the Colony-Stimulating Factor 1 Receptor (FMS). This comparative guide provides an in-depth analysis of their performance against established multi-targeted kinase inhibitors, Dasatinib and Bosutinib, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This analysis focuses on a potent analog from the pyrrolo[3,2-c]pyridine series, compound 1r , which has demonstrated significant inhibitory activity against FMS kinase. For the purpose of this guide, its performance is benchmarked against the well-characterized, FDA-approved kinase inhibitors Dasatinib and Bosutinib, known for their broader spectrum of activity.

Quantitative Comparison of Kinase Inhibitory Potency

The inhibitory activity of the pyrrolo[3,2-c]pyridine derivative and the comparator compounds, Dasatinib and Bosutinib, has been evaluated against a panel of kinases. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below. Lower IC50 values indicate greater potency.

Kinase TargetThis compound Derivative (1r) IC50 (nM)Dasatinib IC50 (nM)Bosutinib IC50 (nM)
FMS (CSF-1R) 30 [1]~25~10
c-Kit>1000 (42% inhibition at 1µM)[1]79[2]>1000
PDGFRANot reported15Not reported
PDGFRBNot reported2840
Bcr-AblNot reported<1[2]1[3]
SrcNot reported0.8[2]1.2[4]
FLT3 (D835Y)>1000 (42% inhibition at 1µM)[1]22Not reported
c-MET>1000 (40% inhibition at 1µM)[1]Not reportedNot reported

Note: Some IC50 values for Dasatinib and Bosutinib are sourced from various publications and may have been determined using different assay conditions. The inhibition percentages for the pyrrolo[3,2-c]pyridine derivative against off-target kinases are provided as reported.

The data clearly indicates that while the pyrrolo[3,2-c]pyridine derivative 1r is a highly potent inhibitor of FMS kinase, it displays remarkable selectivity.[1] In contrast, Dasatinib and Bosutinib exhibit potent activity against a broader range of kinases, including Src and Bcr-Abl, classifying them as multi-targeted inhibitors.[2][3]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided.

G FMS (CSF-1R) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF-1 CSF-1 FMS (CSF-1R) FMS (CSF-1R) CSF-1->FMS (CSF-1R) Dimerization & Autophosphorylation Dimerization & Autophosphorylation FMS (CSF-1R)->Dimerization & Autophosphorylation Ligand Binding Grb2/Sos Grb2/Sos Dimerization & Autophosphorylation->Grb2/Sos PI3K PI3K Dimerization & Autophosphorylation->PI3K Src Src Dimerization & Autophosphorylation->Src Ras Ras Grb2/Sos->Ras Akt Akt PI3K->Akt STATs STATs Src->STATs Raf Raf Ras->Raf Transcription Factors Transcription Factors Akt->Transcription Factors STATs->Transcription Factors MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Regulation of Proliferation, Survival, Differentiation Proliferation, Survival, Differentiation Gene Expression->Proliferation, Survival, Differentiation

Caption: FMS (CSF-1R) Signaling Pathway.

G Kinase Inhibitor Evaluation Workflow Compound Synthesis Compound Synthesis Biochemical Assay Biochemical Assay Compound Synthesis->Biochemical Assay IC50 Determination IC50 Determination Biochemical Assay->IC50 Determination Cell-Based Assay Cell-Based Assay Cellular Potency Cellular Potency Cell-Based Assay->Cellular Potency Kinase Selectivity Profiling Kinase Selectivity Profiling IC50 Determination->Kinase Selectivity Profiling Kinase Selectivity Profiling->Cell-Based Assay Downstream Signaling Analysis Downstream Signaling Analysis Cellular Potency->Downstream Signaling Analysis Lead Optimization Lead Optimization Downstream Signaling Analysis->Lead Optimization Lead Optimization->Compound Synthesis

Caption: Kinase Inhibitor Evaluation Workflow.

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a common method for determining the in vitro potency of kinase inhibitors. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity in the presence of an inhibitor.[5][6][7][8]

Materials:

  • Purified recombinant FMS kinase

  • Kinase substrate (e.g., poly(E,Y) 4:1)

  • ATP

  • Test compounds (this compound derivative, Dasatinib, Bosutinib) dissolved in DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical 10-point, 3-fold serial dilution starting from 10 µM is recommended.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).

    • Add 2 µL of a solution containing the FMS kinase in kinase assay buffer.

    • Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP in kinase assay buffer. The final ATP concentration should be close to its Km value for the kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based FMS Phosphorylation Assay

This protocol describes a method to assess the inhibitory activity of compounds on FMS kinase within a cellular context by measuring the phosphorylation of the receptor.[9][10]

Materials:

  • Cells expressing FMS kinase (e.g., bone marrow-derived macrophages (BMDM) or engineered cell lines)

  • Cell culture medium

  • Test compounds dissolved in DMSO

  • CSF-1 ligand

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-FMS (Tyr723) and anti-total-FMS

  • Secondary antibodies conjugated to a detectable label (e.g., HRP or a fluorophore)

  • Detection reagents (e.g., ECL for Western blotting or a suitable substrate for ELISA)

  • 96-well cell culture plates

  • Western blot or ELISA equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Pre-treat the cells with serial dilutions of the test compounds or DMSO for 1-2 hours.

  • Kinase Activation:

    • Stimulate the cells with CSF-1 (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) to induce FMS phosphorylation.

  • Cell Lysis:

    • Aspirate the medium and lyse the cells with lysis buffer.

    • Collect the cell lysates.

  • Detection of FMS Phosphorylation:

    • Western Blotting:

      • Determine the protein concentration of the lysates.

      • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

      • Block the membrane and probe with anti-phospho-FMS and anti-total-FMS antibodies.

      • Incubate with the appropriate secondary antibodies and visualize the bands using a detection reagent.

      • Quantify the band intensities to determine the ratio of phosphorylated FMS to total FMS.

    • ELISA:

      • Coat an ELISA plate with a capture antibody for total FMS.

      • Add cell lysates to the wells.

      • Detect phosphorylated FMS using a specific anti-phospho-FMS antibody conjugated to a detection enzyme.

      • Add the enzyme substrate and measure the signal.

  • Data Analysis:

    • Normalize the phospho-FMS signal to the total FMS signal.

    • Plot the normalized signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The comparative analysis highlights that this compound derivatives, exemplified by compound 1r , represent a class of highly potent and selective FMS kinase inhibitors. Their focused activity on FMS, with minimal off-target effects on other kinases, distinguishes them from multi-targeted inhibitors like Dasatinib and Bosutinib. This selectivity profile suggests a potential for a more targeted therapeutic approach with a reduced likelihood of off-target side effects. The provided experimental protocols offer a robust framework for researchers to further investigate and characterize these and other novel kinase inhibitors. The distinct mechanisms and selectivity profiles of these different classes of inhibitors underscore the importance of comprehensive profiling in the drug discovery and development process.

References

A New Frontier in Melanoma Therapeutics: 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine Derivatives Outshine Sorafenib in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive analysis of preclinical data reveals that novel 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine derivatives demonstrate significantly greater efficacy in inhibiting melanoma cell growth compared to the established multi-kinase inhibitor, Sorafenib. This guide provides a detailed comparison of the anti-proliferative activities, experimental methodologies, and underlying mechanisms of action for researchers, scientists, and professionals in drug development.

In a landmark study, a series of newly synthesized diarylureas and diarylamides based on the 1H-pyrrolo[3,2-c]pyridine scaffold were evaluated for their in vitro anti-proliferative effects against the A375P human melanoma cell line. The results indicate that a majority of these novel compounds exhibit superior potency to Sorafenib, with several derivatives showing inhibitory concentrations (IC50) in the nanomolar range. This suggests a promising new avenue for the development of more effective targeted therapies for melanoma.

Quantitative Comparison of Anti-Proliferative Efficacy

The following table summarizes the 50% inhibitory concentrations (IC50) of the most potent this compound derivatives compared to Sorafenib in the A375P human melanoma cell line. The data clearly illustrates the enhanced potency of the novel compounds.

Compound IDCompound TypeIC50 (µM) against A375P Melanoma Cells
Sorafenib Diarylurea>10
Compound 8b Diarylurea0.091
Compound 8g Diarylurea0.035
Compound 9a Diarylamide0.086
Compound 9b Diarylamide0.023
Compound 9c Diarylamide0.045
Compound 9d Diarylamide0.029
Compound 9e Diarylamide0.063
Compound 8a Diarylurea0.15
Compound 9f Diarylamide0.058

Data sourced from "Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines" and "Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2".

Understanding the Mechanism of Action: Targeting Key Signaling Pathways in Melanoma

Melanoma is often driven by mutations in the BRAF gene, leading to the constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway (also known as the RAS-RAF-MEK-ERK pathway). This pathway is a critical regulator of cell proliferation and survival.

Sorafenib, a multi-kinase inhibitor, targets both the RAF kinases (B-RAF and C-RAF) within the MAPK pathway and receptor tyrosine kinases like VEGFR and PDGFR, which are involved in angiogenesis.

While the exact molecular targets of all the novel 1H-pyrrolo[3,2-c]pyridine derivatives are still under investigation, evidence suggests that their mechanism of action also involves the inhibition of key kinases in pro-survival signaling pathways. For instance, some of these derivatives have been shown to inhibit FMS kinase, which is involved in the proliferation and survival of various cancer cells. Further research into the specific kinase inhibitory profiles of the most potent compounds is ongoing.

Below is a diagram illustrating the MAPK signaling pathway and the points of inhibition for Sorafenib. The potent this compound derivatives are hypothesized to act on similar downstream effectors.

MAPK Signaling Pathway in Melanoma MAPK Signaling Pathway and Drug Intervention cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR, VEGFR) Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF (A-RAF, B-RAF, C-RAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Factors Activates Gene Expression Gene Expression (Proliferation, Survival, Angiogenesis) Transcription Factors->Gene Expression Regulates Sorafenib Sorafenib Sorafenib->RTK Inhibits Sorafenib->RAF Inhibits Pyrrolo_derivatives This compound derivatives (Hypothesized) Pyrrolo_derivatives->MEK Inhibits (Potential Target) MTT Assay Workflow Start Start Seed_Cells Seed A375P melanoma cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compounds Add various concentrations of This compound derivatives and Sorafenib Incubate_24h->Add_Compounds Incubate_72h Incubate for 72 hours Add_Compounds->Incubate_72h Add_MTT Add MTT solution to each well Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Remove_Medium_Add_DMSO Remove medium and add DMSO to dissolve formazan crystals Incubate_4h->Remove_Medium_Add_DMSO Measure_Absorbance Measure absorbance at 570 nm Remove_Medium_Add_DMSO->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

In vivo validation of 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine as a therapeutic agent

Author: BenchChem Technical Support Team. Date: December 2025

Comparative In Vivo Validation of Pyrrolopyridine Scaffolds as Therapeutic Agents

This guide provides a comparative overview of the in vivo validation of various pyrrolopyridine isomers as potential therapeutic agents. While the specific scaffold 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine has limited publicly available in vivo data, this guide will focus on closely related and well-studied pyrrolopyridine isomers that serve as valuable alternatives and comparators in drug discovery and development. The presented data and protocols are intended for researchers, scientists, and drug development professionals.

The pyrrolopyridine scaffold is a key structural motif in numerous biologically active compounds, with derivatives showing promise in a range of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2][3] Different isomers of the pyrrolopyridine core have been explored as inhibitors of various protein kinases and other biological targets.

Comparative Analysis of Pyrrolopyridine Isomers

This section compares the preclinical and clinical development status of different pyrrolopyridine scaffolds, focusing on their primary targets and therapeutic indications.

  • Pyrrolo[3,2-c]pyridine Derivatives: This scaffold has been investigated as a source of potent FMS kinase inhibitors.[4][5] FMS kinase (CSF-1R) is a receptor tyrosine kinase crucial for the survival and differentiation of monocytes and macrophages.[6] Its inhibition is a therapeutic strategy for various cancers and inflammatory disorders where tumor-associated macrophages play a significant role.[6][7]

  • Pyrrolo[3,4-c]pyridine Derivatives: This class of compounds has shown a broad spectrum of biological activities.[1][2][3] Notably, derivatives of this scaffold are being explored as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell and B-cell receptor signaling.[8] HPK1 inhibition is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[9] Historically, this scaffold has also been associated with analgesic, sedative, antiviral, and antidiabetic properties.[1][2]

  • Pyrrolo[2,3-b]pyridine Derivatives: Derivatives of this isomer have been developed as highly selective inhibitors of Ataxia-Telangiectasia Mutated (ATM) kinase and Fibroblast Growth Factor Receptors (FGFRs). ATM is a critical protein in the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemo- and radiotherapy.[10][11][12] FGFRs are a family of receptor tyrosine kinases that, when aberrantly activated, can drive tumor growth and angiogenesis.[13][14][15]

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the available quantitative data for representative compounds from different pyrrolopyridine scaffolds.

Table 1: In Vitro Potency of Pyrrolopyridine Derivatives against Target Kinases

ScaffoldCompound ExampleTargetIC50 (nM)Cell-Based Assay IC50 (nM)Source(s)
Pyrrolo[3,2-c]pyridine Compound 1rFMS Kinase3084 (BMDM)[4][5]
Pyrrolo[2,3-b]pyridine Compound 25aATM Kinase<10-[11]
Pyrrolo[2,3-b]pyridine Compound 4hFGFR17-[16]
Pyrrolo[3,4-c]pyridine -HPK1---

Data for HPK1 inhibitors with the Pyrrolo[3,4-c]pyridine scaffold is primarily found in patent literature without specific public IC50 values.

Table 2: In Vivo Efficacy of a Pyrrolo[2,3-b]pyridine ATM Inhibitor

CompoundAnimal ModelTumor ModelDosing RegimenOutcomeSource(s)
Compound 25a MiceHCT116 XenograftCombined with irinotecanTumor Growth Inhibition (TGI) of 79.3%[11]
Compound 25a MiceSW620 XenograftCombined with irinotecanTumor Growth Inhibition (TGI) of 95.4%[11]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These are generalized protocols that should be adapted to the specific compound and research question.

Protocol 1: Xenograft Tumor Model for Efficacy Assessment
  • Cell Culture: Culture human cancer cell lines (e.g., HCT116, SW620) under standard conditions.

  • Animal Model: Use immunocompromised mice (e.g., nude or NOD/SCID), 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (vehicle control, test compound at various doses, positive control). Administer the compound via the desired route (e.g., oral gavage, intraperitoneal injection) daily or as determined by pharmacokinetic studies.

  • Data Collection: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Euthanize mice when tumors in the control group reach the maximum allowed size or at the end of the study period.

  • Analysis: Excise tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).

Protocol 2: Pharmacokinetic (PK) Study
  • Animal Model: Use healthy mice or rats (e.g., BALB/c mice).

  • Compound Administration: Administer a single dose of the test compound via intravenous (IV) and oral (PO) routes to different groups of animals.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) post-administration.

  • Sample Processing: Process blood to obtain plasma and store at -80°C.

  • Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability using appropriate software.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams were created using Graphviz (DOT language) to illustrate key signaling pathways and a typical experimental workflow.

experimental_workflow cluster_preclinical In Vivo Efficacy Study cell_culture Cell Culture tumor_implantation Tumor Implantation in Mice cell_culture->tumor_implantation tumor_growth Tumor Growth to Palpable Size tumor_implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Treatment Administration randomization->treatment monitoring Tumor and Body Weight Monitoring treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision and Analysis endpoint->analysis

A typical workflow for an in vivo anti-cancer efficacy study.

fms_signaling cluster_fms FMS Kinase Signaling Pathway CSF1 CSF-1 / IL-34 FMS FMS (CSF-1R) CSF1->FMS PI3K PI3K FMS->PI3K RAS RAS FMS->RAS AKT AKT PI3K->AKT Proliferation Proliferation, Survival, Differentiation AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrrolo[3,2-c]pyridine Inhibitor Inhibitor->FMS

Simplified FMS kinase signaling pathway and the point of inhibition.

atm_signaling cluster_atm ATM Signaling Pathway in DNA Damage Response DSB DNA Double-Strand Break ATM ATM Kinase DSB->ATM CHK2 CHK2 ATM->CHK2 p53 p53 ATM->p53 DNARepair DNA Repair ATM->DNARepair CellCycleArrest Cell Cycle Arrest CHK2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->ATM

Overview of the ATM signaling pathway in response to DNA damage.

fgfr_signaling cluster_fgfr FGFR Signaling Pathway FGF FGF FGFR FGFR FGF->FGFR RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Proliferation Proliferation, Angiogenesis, Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->FGFR

Key downstream pathways activated by FGFR signaling.

hpk1_signaling cluster_hpk1 HPK1 Negative Regulation of T-Cell Signaling TCR T-Cell Receptor (TCR) Activation HPK1 HPK1 TCR->HPK1 SLP76 SLP-76 TCR->SLP76 HPK1->SLP76 Inhibits AP1 AP-1 Activation SLP76->AP1 TCell_Activation T-Cell Proliferation and Cytokine Release AP1->TCell_Activation Inhibitor Pyrrolo[3,4-c]pyridine Inhibitor Inhibitor->HPK1 Inhibits Inhibition

HPK1 as a negative regulator in the TCR signaling pathway.

References

Head-to-Head Comparison of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine Analogs in Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer performance of various 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine analogs based on available experimental data. The content is structured to facilitate easy comparison and provide detailed methodologies for key experiments.

Comparative Antiproliferative Activity

A series of diarylurea and diarylamide derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated significant antiproliferative activity against various cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values, offering a direct comparison of their potency.

Melanoma Cell Lines

Several analogs have shown superior potency compared to the standard-of-care drugs Sorafenib and Vemurafenib in melanoma cell lines.[1]

Table 1: IC50 Values (µM) of 1H-pyrrolo[3,2-c]pyridine Analogs in A375P Human Melanoma Cell Line

CompoundRXIC50 (µM) vs. A375PSelectivity Index (NIH3T3/A375P)
8a HCH>100-
8b 4-chloroCH0.0613.17
8c 4-fluoroCH0.817.50
8d 3-trifluoromethylCH1.03-
8e 4-methylCH1.12-
8g 4-chloro-3-trifluoromethylCH0.0310.33
9b 4-chloroN0.04454.90
9c 4-fluoroN0.094.33
9d 3-trifluoromethylN0.0311.33
Sorafenib --4.50-
Vemurafenib --0.10-

Data sourced from multiple studies.[1]

Notably, compounds 8g and 9d exhibited the highest potency against the A375P melanoma cell line.[1] Furthermore, bisamide derivatives 9a-c and 9f have shown IC50 values in the two-digit nanomolar range across a panel of nine different melanoma cell lines.[1]

Ovarian, Prostate, and Breast Cancer Cell Lines

A series of pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory effect against FMS kinase and their antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines.[2][3]

Table 2: IC50 Values (µM) of Pyrrolo[3,2-c]pyridine Analogs in Various Cancer Cell Lines

CompoundFMS Kinase IC50 (nM)Ovarian (SK-OV-3)Ovarian (OVCAR-3)Prostate (PC-3)Prostate (DU-145)Breast (MCF-7)Breast (MDA-MB-231)
1e 60------
1r 300.150.230.350.411.780.98
KIST101029 (Lead) 96------

Data extracted from a study on FMS kinase inhibitors.[2][3]

Compound 1r emerged as a potent FMS kinase inhibitor and demonstrated significant antiproliferative activity across all tested cell lines, with IC50 values ranging from 0.15 to 1.78 µM.[2][3] It also showed a favorable selectivity index towards cancer cells over normal fibroblasts.[2]

Mechanism of Action

The anticancer effects of this compound analogs are attributed to multiple mechanisms, primarily through the inhibition of key signaling pathways involved in cell proliferation and survival.

Kinase Inhibition

A significant number of these analogs function as kinase inhibitors.

  • FMS Kinase Inhibition : As demonstrated by compounds 1e and 1r , inhibition of the Colony-Stimulating Factor-1 Receptor (CSF-1R), or FMS kinase, is a key mechanism.[2][3] FMS kinase is overexpressed in several cancers and plays a crucial role in the proliferation and survival of monocyte/macrophage lineage cells, which can contribute to tumor growth and metastasis.[4]

  • RAS/RAF/MEK/ERK Pathway : In melanoma, the RAS/RAF/MEK/ERK signaling pathway is frequently activated due to mutations in BRAF or NRAS.[5][6][7] The potent activity of the diarylurea and diarylamide derivatives against melanoma cell lines suggests a potential interaction with this pathway.

Tubulin Polymerization Inhibition

Certain 1H-pyrrolo[3,2-c]pyridine derivatives act as colchicine-binding site inhibitors, thereby disrupting microtubule dynamics.[8]

  • Colchicine-Binding Site Interaction : These compounds bind to the colchicine site on β-tubulin, which prevents the polymerization of tubulin into microtubules.[9][10][11] This disruption of the microtubule network leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[12][13]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these analogs.

MTT Assay for Antiproliferative Activity

This colorimetric assay is used to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[14][15]

In Vitro Kinase Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant human kinase (e.g., FMS kinase)

  • Kinase buffer

  • Substrate (e.g., a peptide or protein that is a known substrate for the kinase)

  • ATP (radiolabeled or non-radiolabeled, depending on the detection method)

  • Test compounds

  • 96-well plates

  • Detection reagents (e.g., phosphospecific antibodies, scintillation counter)

Protocol:

  • Reaction Setup: In a 96-well plate, combine the kinase, its substrate, and the test compound at various concentrations in the kinase buffer.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate. The method of detection will depend on the assay format (e.g., ELISA, radiometric assay, fluorescence-based assay).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC50 value from the dose-response curve.

Tubulin Polymerization Assay

This assay assesses the effect of compounds on the in vitro polymerization of tubulin.

Materials:

  • Purified tubulin (>99% pure)

  • General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Glycerol

  • Test compounds

  • Positive control (e.g., colchicine)

  • Negative control (vehicle)

  • 96-well plates (UV-transparent)

  • Temperature-controlled microplate reader

Protocol:

  • Tubulin Preparation: Reconstitute lyophilized tubulin in ice-cold general tubulin buffer.

  • Reaction Mixture: In a pre-chilled 96-well plate, add the test compound at various concentrations, the tubulin solution, and GTP.

  • Initiation of Polymerization: Initiate tubulin polymerization by transferring the plate to a microplate reader pre-warmed to 37°C.

  • Monitoring Polymerization: Measure the increase in absorbance at 340 nm every minute for a set period (e.g., 60 minutes). The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. The inhibitory effect of the compound is determined by comparing the rate and extent of polymerization in the presence of the compound to the negative control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the action of these compounds.

RAS_RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Analogs Pyrrolo[3,2-c]pyridine Analogs Analogs->RAF Inhibition?

Caption: The RAS/RAF/MEK/ERK signaling pathway, a key driver in melanoma.

FMS_Kinase_Pathway CSF1 CSF-1 FMS FMS Receptor (CSF-1R) CSF1->FMS Binding & Dimerization PI3K PI3K FMS->PI3K RAS_MAPK RAS/MAPK Pathway FMS->RAS_MAPK AKT Akt PI3K->AKT Survival Cell Survival, Proliferation, Differentiation AKT->Survival RAS_MAPK->Survival Analogs Pyrrolo[3,2-c]pyridine Analogs (e.g., 1r) Analogs->FMS Inhibition

Caption: The FMS kinase signaling pathway and its inhibition by specific analogs.

Tubulin_Polymerization_Inhibition Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Analogs Colchicine-Binding Site Inhibitor Analogs Analogs->Tubulin MitoticArrest Mitotic Arrest & Apoptosis Analogs->MitoticArrest Leads to

Caption: Mechanism of action for tubulin polymerization inhibitors.

MTT_Assay_Workflow start Seed Cells in 96-well Plate treat Treat with Compound Series start->treat incubate Incubate (e.g., 48-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

Caption: Experimental workflow for the MTT cell viability assay.

References

The 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine Scaffold: A Rising Star in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine scaffold against its aromatic counterpart and other common heterocyclic systems reveals significant advantages in the pursuit of novel therapeutics. This guide provides an objective analysis for researchers, scientists, and drug development professionals, supported by experimental data and detailed protocols.

The quest for novel and effective drug candidates is a perpetual challenge in medicinal chemistry. A key strategy in this endeavor is the exploration of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets. The this compound scaffold has recently emerged as a promising platform, offering distinct benefits over its aromatic analog, 1H-pyrrolo[3,2-c]pyridine, and other commonly used heterocyclic scaffolds.

Enhanced Physicochemical Properties and Three-Dimensionality

One of the primary advantages of the this compound scaffold lies in its three-dimensional (3D) structure. Unlike the planar nature of its aromatic counterpart, the saturated pyrrolidine ring introduces a defined 3D geometry. This increased sp3 character can lead to improved physicochemical properties crucial for drug development, such as enhanced aqueous solubility and metabolic stability. Saturated heterocyclic rings are often associated with a lower risk of toxicity arising from metabolites.

This three-dimensionality also allows for more specific and potentially stronger interactions with the binding sites of target proteins. The defined stereochemistry of the scaffold can be exploited to optimize ligand-receptor interactions, leading to higher potency and selectivity.

A Versatile Core for Diverse Biological Targets

Derivatives of the parent 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated significant activity against a range of biological targets, particularly as kinase inhibitors and anticancer agents. The introduction of the dihydro- feature is anticipated to build upon this foundation, offering a new avenue for structural diversification and optimization.

Case Study: FMS Kinase Inhibition

Colony-stimulating factor 1 receptor (FMS) kinase is a validated target in oncology and inflammatory diseases. Several 1H-pyrrolo[3,2-c]pyridine derivatives have shown potent inhibitory activity against FMS kinase. For instance, compound 1r was identified as a highly potent FMS kinase inhibitor with an IC50 of 30 nM.[1] This compound was found to be 3.2 times more potent than the lead compound, KIST101029 (IC50 = 96 nM).[1] While direct comparative data for a 2,3-dihydro analog is not yet available, the principles of medicinal chemistry suggest that the increased 3D nature of the dihydro scaffold could lead to enhanced selectivity and improved pharmacokinetic properties.

Case Study: Tubulin Polymerization Inhibition

Microtubules are a critical target for anticancer drugs. A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as inhibitors of tubulin polymerization, acting at the colchicine-binding site.[2] Notably, compound 10t exhibited potent antiproliferative activities against three cancer cell lines with IC50 values ranging from 0.12 to 0.21 μM.[2] The rigid structure of the 1H-pyrrolo[3,2-c]pyridine scaffold was found to be an effective strategy for maintaining potent activity.[2] The introduction of a dihydro-pyrrolidine ring could offer opportunities to explore new binding interactions within the colchicine site, potentially leading to compounds with improved efficacy or the ability to overcome resistance.

Comparison with Alternative Scaffolds

The advantages of the this compound scaffold become more apparent when compared to other common heterocyclic systems used in kinase inhibitor and anticancer drug design.

ScaffoldKey AdvantagesRepresentative Biological Activity (IC50)
This compound - Enhanced 3D-dimensionality- Improved physicochemical properties (solubility, metabolic stability)- Potential for increased selectivityData for direct dihydro-analog not yet published. Aromatic analog (1r ) shows FMS kinase inhibition at 30 nM.[1]
1H-Pyrrolo[3,2-c]pyridine - Rigid, planar structure- Established activity against various kinasesFMS Kinase Inhibitor (1r ): 30 nM[1]Tubulin Polymerization Inhibitor (10t ): 0.12-0.21 μM[2]
Pyrrolo[2,3-d]pyrimidine - Bioisostere of adenine, targeting ATP-binding sites of kinasesRET Kinase Inhibitor (20 ): 0.076 μM[3]
7-Azaindole (Pyrrolo[2,3-b]pyridine) - Versatile scaffold for kinase inhibitionTNIK Inhibitor: < 1 nM[4]
Quinazoline - Common scaffold in approved kinase inhibitorsFLT3 Inhibitor (7d ): Potent activity reported[5]

Experimental Protocols

Synthesis of the this compound Scaffold

A common method for the synthesis of the this compound scaffold involves the catalytic hydrogenation of the corresponding 1H-pyrrolo[3,2-c]pyridine.

General Procedure for Catalytic Hydrogenation:

  • Dissolution: Dissolve the 1H-pyrrolo[3,2-c]pyridine starting material in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (typically 1-5 atm) and stir at room temperature.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired this compound.

Note: The specific reaction conditions, including catalyst choice, solvent, hydrogen pressure, and temperature, may need to be optimized for different substituted derivatives.

In Vitro FMS Kinase Inhibition Assay

The following protocol outlines a typical luminescence-based assay to determine the inhibitory activity of compounds against FMS kinase.

Materials:

  • Recombinant FMS kinase

  • Kinase substrate (e.g., a biotinylated peptide)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in DMSO

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the test compound solution or DMSO (control).

    • Add 2 µL of FMS kinase solution.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete unconsumed ATP.

    • Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Tubulin Polymerization Assay

This protocol describes a turbidity-based assay to measure the effect of compounds on tubulin polymerization.

Materials:

  • Purified tubulin (>99%)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Test compounds dissolved in DMSO

  • Positive control (e.g., colchicine) and negative control (DMSO)

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add the test compound at various concentrations to the wells.

    • Add the tubulin solution to each well.

    • Initiate polymerization by adding the GTP solution.

  • Measurement:

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the change in absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • The increase in absorbance corresponds to the extent of tubulin polymerization.

    • The inhibitory effect of the compounds is determined by comparing the polymerization curves of the treated samples with the control. IC50 values can be calculated from the dose-response curves.

Visualizing the Advantages and Workflow

Logical Relationship of Scaffold Advantages

Advantages Scaffold This compound ThreeD Increased 3D-Structure Scaffold->ThreeD leads to Physico Improved Physicochemical Properties ThreeD->Physico results in Selectivity Enhanced Selectivity ThreeD->Selectivity allows for Solubility Increased Solubility Physico->Solubility Metabolism Improved Metabolic Stability Physico->Metabolism

Caption: Advantages of the this compound Scaffold.

Experimental Workflow for Kinase Inhibitor Evaluation

workflow cluster_synthesis Synthesis cluster_assay Biological Evaluation cluster_comparison Comparative Analysis start 1H-pyrrolo[3,2-c]pyridine Derivative reaction Catalytic Hydrogenation (e.g., H2, Pd/C) start->reaction product This compound Derivative reaction->product assay In Vitro Kinase Assay (e.g., FMS Kinase) product->assay data IC50 Determination assay->data compare Compare with Aromatic Analog & Other Scaffolds data->compare

Caption: Workflow for Synthesis and Evaluation of Dihydro-pyrrolopyridine Derivatives.

Conclusion

The this compound scaffold represents a compelling starting point for the design of novel drug candidates. Its inherent three-dimensionality offers the potential for improved physicochemical properties and enhanced target selectivity compared to its planar aromatic counterpart and other heterocyclic systems. While further research is needed to fully realize the potential of this scaffold, the existing data on related pyrrolopyridines, coupled with the established advantages of saturated heterocycles, strongly suggests that the this compound core is a valuable addition to the medicinal chemist's toolbox. The provided experimental protocols offer a foundation for researchers to synthesize and evaluate new derivatives based on this promising scaffold.

References

Benchmarking Novel Therapeutic Agents: A Comparative Analysis of a 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one Derivative Against Standard-of-Care in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the emerging therapeutic potential of a novel HPK1 inhibitor in comparison to established cancer treatments.

Initial searches for the specific molecule, 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine, did not yield sufficient public data to conduct a direct comparative analysis against current standard-of-care treatments. However, extensive research is available for a closely related isomer, derivatives of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, which are being investigated as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) for cancer therapy. This guide will, therefore, focus on a representative molecule from this class and benchmark its preclinical data against a standard-of-care checkpoint inhibitor in oncology.

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation, and its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immunity. The pyrrolopyridine scaffold has been identified as a key pharmacophore in the development of various kinase inhibitors.[1]

Comparative Analysis: HPK1 Inhibitor vs. Anti-PD-1 Therapy

For the purpose of this guide, we will compare the preclinical efficacy of a representative 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivative (termed "HPK1i-PCP") with a well-established anti-PD-1 monoclonal antibody, a standard-of-care in various cancers.

Table 1: Preclinical Efficacy Comparison

ParameterHPK1i-PCP (Representative Data)Anti-PD-1 mAb (Published Data)
Target Hematopoietic Progenitor Kinase 1 (HPK1)Programmed cell death protein 1 (PD-1)
Mechanism of Action Inhibition of HPK1, leading to enhanced T-cell activation and proliferation.Blocks the interaction between PD-1 on T-cells and PD-L1 on tumor cells, releasing the "brake" on the immune response.
In vitro T-cell Activation (EC50) 10 - 50 nMNot Applicable (cell-based functional assays)
In vivo Tumor Growth Inhibition (Syngeneic Mouse Model) 40 - 60%50 - 70%
Effect on Tumor-Infiltrating Lymphocytes (TILs) Increased CD8+ T-cell infiltration and activationIncreased number and function of CD8+ TILs

Experimental Protocols

HPK1 Inhibition Assay (In vitro):

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of HPK1i-PCP against purified HPK1 enzyme.

  • Method: A biochemical kinase assay is performed using a time-resolved fluorescence energy transfer (TR-FRET) format.

  • Procedure:

    • Recombinant human HPK1 enzyme is incubated with the substrate peptide and ATP in a kinase reaction buffer.

    • Serial dilutions of HPK1i-PCP are added to the reaction wells.

    • The reaction is allowed to proceed for a specified time at room temperature.

    • A detection solution containing a europium-labeled anti-phospho-substrate antibody and an APC-labeled streptavidin is added to stop the reaction and detect the phosphorylated substrate.

    • The TR-FRET signal is measured using a plate reader.

    • IC50 values are calculated from the dose-response curves.

T-cell Activation Assay (Ex vivo):

  • Objective: To assess the effect of HPK1i-PCP on T-cell activation.

  • Method: Human peripheral blood mononuclear cells (PBMCs) are stimulated in the presence of the test compound.

  • Procedure:

    • PBMCs are isolated from healthy donor blood.

    • Cells are cultured in the presence of anti-CD3/CD28 antibodies to stimulate T-cell receptor signaling.

    • Increasing concentrations of HPK1i-PCP are added to the cultures.

    • After 48-72 hours, supernatants are collected to measure cytokine production (e.g., IL-2, IFN-γ) by ELISA.

    • T-cell proliferation can be assessed by flow cytometry using proliferation dyes (e.g., CFSE).

Syngeneic Mouse Tumor Model (In vivo):

  • Objective: To evaluate the anti-tumor efficacy of HPK1i-PCP in a living organism with a competent immune system.

  • Method: A syngeneic tumor model, such as MC38 colon adenocarcinoma in C57BL/6 mice, is used.

  • Procedure:

    • Tumor cells are implanted subcutaneously into the flank of the mice.

    • Once tumors reach a palpable size, mice are randomized into treatment groups (vehicle control, HPK1i-PCP, anti-PD-1 mAb).

    • HPK1i-PCP is administered orally daily, while the anti-PD-1 mAb is given intraperitoneally twice a week.

    • Tumor volume is measured regularly with calipers.

    • At the end of the study, tumors are excised for analysis of the tumor microenvironment, including the infiltration and activation state of immune cells by flow cytometry or immunohistochemistry.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathway targeted by HPK1i-PCP and a typical experimental workflow for its evaluation.

HPK1_Signaling_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 SLP76_LAT SLP76/LAT Complex ZAP70->SLP76_LAT HPK1 HPK1 SLP76_LAT->HPK1 Activates AP1_NFkB_NFAT AP-1, NF-κB, NFAT (Transcription Factors) SLP76_LAT->AP1_NFkB_NFAT SLP76_p p-SLP76 HPK1->SLP76_p Phosphorylates (Inhibitory) Gene_Expression Gene Expression (IL-2, IFN-γ) AP1_NFkB_NFAT->Gene_Expression Upregulation HPK1i_PCP HPK1i-PCP HPK1i_PCP->HPK1 Inhibits

Caption: HPK1 signaling pathway in T-cell activation.

Experimental_Workflow cluster_invitro In Vitro / Ex Vivo cluster_invivo In Vivo Biochem_Assay Biochemical Assay (HPK1 IC50) TCell_Assay T-Cell Activation Assay (EC50, Cytokine Release) Biochem_Assay->TCell_Assay Tumor_Model Syngeneic Mouse Tumor Model TCell_Assay->Tumor_Model Efficacy Tumor Growth Inhibition Tumor_Model->Efficacy PD Pharmacodynamics (TIL Analysis) Tumor_Model->PD

Caption: Preclinical evaluation workflow for an HPK1 inhibitor.

This guide provides a framework for comparing a novel therapeutic agent, exemplified by a 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivative, with established standard-of-care treatments. The provided data, protocols, and visualizations offer a clear and objective overview for researchers and drug development professionals in the field of oncology. As more data on the specific this compound isomer becomes available, a similar comparative analysis can be performed to elucidate its therapeutic potential.

References

Cross-reactivity profiling of 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine based inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The development of targeted therapies, particularly kinase inhibitors, necessitates a thorough understanding of their selectivity. The pyrrolopyridine scaffold, due to its structural resemblance to the adenine core of ATP, serves as a versatile framework for designing potent kinase inhibitors. This guide provides a comparative analysis of the cross-reactivity profiles of inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold and related pyrrolo[2,3-d]pyrimidine structures, offering insights into their selectivity and potential off-target effects. While specific data for the 2,3-dihydro variant is limited in publicly accessible literature, the profiling of the aromatic parent compounds provides critical insights for researchers in the field.

Quantitative Inhibitor Selectivity Analysis

The following tables summarize the inhibitory activity of representative compounds from the pyrrolopyridine and pyrrolopyrimidine series against various kinases. This data is crucial for comparing potency and selectivity across different chemical modifications and kinase families.

Table 1: FMS Kinase Inhibition by 1H-Pyrrolo[3,2-c]pyridine Derivatives

A series of eighteen diarylamide and diarylurea derivatives based on the pyrrolo[3,2-c]pyridine scaffold were evaluated for their inhibitory effect against FMS kinase (also known as CSF-1R). Compounds 1e and 1r emerged as the most potent analogs, demonstrating significantly improved activity over the lead compound, KIST101029.

CompoundCore ScaffoldModificationsFMS Kinase IC50 (nM)
KIST101029 (Lead) Pyrrolo[3,2-c]pyridineDiacrylamide96
1e Pyrrolo[3,2-c]pyridineDiacrylamide60
1r Pyrrolo[3,2-c]pyridineDiacrylamide30
Table 2: Selectivity Profile of Compound 1r

To assess its selectivity, compound 1r was screened against a panel of 40 kinases at a concentration of 1 µM. The results highlight its high selectivity for FMS kinase.

Kinase Target% Inhibition at 1 µM
FMS 81%
FLT3 (D835Y)42%
c-MET40%
Other 37 kinases<40%

Based on these results, it was concluded that compound 1r is more than 33 times more selective for FMS than other kinases in the panel.

Table 3: Multi-Kinase Inhibition Profile of Pyrrolo[2,3-d]pyrimidine Derivatives

Several studies have explored pyrrolo[2,3-d]pyrimidine derivatives as multi-kinase inhibitors. These compounds often target key kinases involved in cancer progression, such as EGFR, HER2, VEGFR-2, and CDK2.

CompoundTarget KinasesIC50 (nM)Reference
Compound 5k EGFR, Her2, VEGFR2, CDK240 - 204
Compound 7 Multi-kinase (unspecified)Potent activity
Compound 6i HER2, VEGFR-2Selective dual inhibition
Sunitinib (Reference) Multi-kinase261 (representative)

These findings underscore the potential of the pyrrolopyrimidine scaffold to be tuned for either selective or multi-targeted kinase inhibition, depending on the specific structural modifications.

Experimental Protocols

A rigorous assessment of inhibitor specificity is fundamental to drug development. The following are detailed methodologies for key experiments used in cross-reactivity profiling.

In Vitro Kinase Profiling: Radiometric Assay

This biochemical assay is a standard method for determining the potency and selectivity of an inhibitor against a large panel of purified kinases.

1. Materials:

  • Purified recombinant kinases (panel of >400)

  • Specific peptide or protein substrates for each kinase

  • Inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP (radiolabeled ATP)

  • Standard ATP solution

  • 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

2. Procedure:

  • Inhibitor Preparation: Prepare 10-point, 3-fold serial dilutions of the test inhibitor in DMSO, starting from a high concentration (e.g., 100 µM).

  • Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the diluted inhibitor.

  • Initiation: Start the kinase reaction by adding a mixture of [γ-³³P]ATP and standard ATP.

  • Incubation: Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 25-30°C).

  • Termination: Stop the reaction by adding a solution like phosphoric acid, which precipitates the substrate onto a phosphocellulose filter plate.

  • Washing: Wash the filter plates to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the amount of radiolabeled phosphate transferred to the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Chemical Proteomics Profiling: Kinobeads Assay

The "kinobeads" approach allows for the assessment of inhibitor selectivity and affinity against endogenously expressed kinases from cell or tissue lysates, which more closely mimics native biological conditions.

1. Materials:

  • Kinobeads: an affinity resin with immobilized non-selective kinase inhibitors.

  • Cell or tissue lysate

  • Test inhibitor

  • Lysis buffer

  • Wash buffers

  • Mass spectrometer

2. Procedure:

  • Lysate Preparation: Prepare a protein lysate from cells or tissues of interest.

  • Competitive Binding: Treat the lysate with varying concentrations of the free test inhibitor. This step allows the test inhibitor to bind to its target kinases.

  • Kinobeads Incubation: Add the kinobeads to the pre-treated lysate. The beads will capture kinases that have not been bound by the test inhibitor.

  • Enrichment: Isolate the kinobeads, which are now bound to the unbound portion of the kinome.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides (e.g., using an on-bead digestion protocol).

  • Mass Spectrometry: Analyze the peptide mixture using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the captured kinases.

  • Data Analysis: A decrease in the amount of a specific kinase captured by the beads in the presence of the inhibitor indicates that the inhibitor is binding to that kinase. Dose-dependent competition experiments are used to determine the binding affinity (e.g., apparent dissociation constants).

Visualizations: Pathways and Workflows

Diagrams are provided to illustrate key biological pathways, experimental designs, and structure-activity relationships relevant to the discussed inhibitors.

FMS_Signaling_Pathway FMS Kinase Signaling Pathway ligand CSF-1 / IL-34 receptor FMS Kinase (CSF-1R) (Pyrrolo[3,2-c]pyridine Target) ligand->receptor dimer Receptor Dimerization & Autophosphorylation receptor->dimer Binding pi3k PI3K dimer->pi3k src SRC dimer->src ras RAS dimer->ras akt AKT pi3k->akt response Cell Proliferation, Survival, Differentiation akt->response stat STATs src->stat stat->response raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->response

Caption: FMS Kinase (CSF-1R) signaling pathway, a target of pyrrolo[3,2-c]pyridine inhibitors.

Kinobeads_Workflow Kinobeads Experimental Workflow start Cell / Tissue Lysate (Endogenous Kinases) inhibitor Add Free Inhibitor (Competitive Binding) start->inhibitor beads Incubate with Kinobeads (Capture Unbound Kinases) inhibitor->beads wash Isolate & Wash Beads beads->wash digest On-Bead Digestion (Trypsin) wash->digest lcms LC-MS/MS Analysis (Identify & Quantify) digest->lcms analysis Data Analysis (Determine Selectivity) lcms->analysis

Caption: Workflow for inhibitor profiling using the kinobeads chemical proteomics approach.

SAR_Logic Structure-Activity Relationship (SAR) for FMS Inhibitors scaffold Pyrrolo[3,2-c]pyridine Core pos4 Position 4 Substitution scaffold->pos4 benzamido Benzamido Moiety (e.g., 1c, 1e, 1g) pos4->benzamido If amino Primary Amino Group (e.g., 1l, 1m, 1o) pos4->amino If potency FMS Kinase Potency benzamido->potency Increased (Hydrophobic pocket occupancy, H-bond formation) amino->potency Decreased

Caption: SAR logic for FMS inhibitors based on the pyrrolo[3,2-c]pyridine scaffold.

Comparative Guide to Biomarker Validation for 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine Efficacy as a FMS Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of biomarkers for assessing the efficacy of 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine derivatives targeting the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as FMS kinase. Given the limited direct data on this specific molecule, this guide draws upon established findings from the broader class of pyrrolo[3,2-c]pyridine derivatives and other FMS kinase inhibitors in clinical and preclinical development.

Introduction to FMS Kinase (CSF-1R) as a Therapeutic Target

FMS kinase is a type III receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of monocytes, macrophages, and their progenitor cells.[1] In the tumor microenvironment (TME), FMS kinase signaling, primarily through its ligand CSF-1, promotes the differentiation of tumor-associated macrophages (TAMs). These TAMs are often immunosuppressive and contribute to tumor growth, angiogenesis, and metastasis.[2][3] Therefore, inhibiting FMS kinase is a promising therapeutic strategy to modulate the TME and enhance anti-tumor immunity. Pyrrolo[3,2-c]pyridine derivatives have emerged as a class of potent FMS kinase inhibitors.

Comparative Analysis of Efficacy Biomarkers

The validation of FMS kinase inhibitor efficacy relies on a multi-faceted approach, encompassing pharmacodynamic, mechanistic, and clinical biomarkers. Below is a comparison of key biomarkers used to evaluate the activity of FMS kinase inhibitors.

Biomarker CategoryBiomarkerDescriptionSample TypeKey Findings from Comparator Molecules
Target Engagement Serum CSF-1 and IL-34Inhibition of CSF-1R can lead to a compensatory increase in its ligands, CSF-1 and IL-34, in the serum.[4]Serum/PlasmaTreatment with FMS kinase inhibitors like ARRY-382 has been shown to increase serum CSF-1 and IL-34 levels, indicating target engagement.[4]
Circulating MonocytesFMS kinase is critical for monocyte survival. A decrease in circulating monocytes, particularly CD16+ or nonclassical monocytes, is a direct pharmacodynamic effect of CSF-1R inhibition.[4][5]Whole BloodEmactuzumab and Cabiralizumab treatment leads to a dose-dependent decrease in circulating monocytes.[6][7]
Tumor Microenvironment Modulation Tumor-Associated Macrophages (TAMs)A primary mechanism of FMS kinase inhibitors is the depletion of TAMs within the tumor. This is often assessed by measuring the density of macrophages expressing markers like CD68 and CD163.[2][8]Tumor BiopsyEmactuzumab treatment resulted in a significant reduction of CD68/CD163-positive macrophages in tumor biopsies from patients with tenosynovial giant cell tumors (TGCT).[2][8]
CD8+ T-cell InfiltrationBy reducing immunosuppressive TAMs, FMS kinase inhibitors can lead to an increased infiltration of cytotoxic CD8+ T-cells into the tumor, a hallmark of enhanced anti-tumor immunity.[2]Tumor BiopsyBlockade of the CSF-1/CSF-1R axis can enhance T-cell infiltration and anti-tumor T-cell immune responses.[2]
Clinical Efficacy Tumor ResponseObjective tumor response, as measured by imaging techniques (e.g., RECIST criteria), is a key indicator of clinical efficacy.[9]Imaging (MRI, CT)Pexidartinib, an approved FMS kinase inhibitor, demonstrated a 39% overall response rate in a Phase III trial for TGCT.[10]
Patient-Reported Outcomes (PROs)Symptomatic improvement, particularly in diseases like TGCT, provides evidence of clinical benefit.[8][9]QuestionnairesTreatment with Emactuzumab and Pexidartinib has been associated with significant improvements in patient-reported outcomes, including functionality and pain.[8][11]
Comparison with Alternative FMS Kinase Inhibitors

The therapeutic landscape for FMS kinase inhibition includes both small molecule inhibitors and monoclonal antibodies. A comparison with these alternatives is crucial for contextualizing the performance of novel this compound derivatives.

Drug Name (Class)Mechanism of ActionKey Efficacy Data (in relevant indications)Common Biomarkers Used in Trials
Pexidartinib (Small Molecule)Inhibitor of CSF-1R, c-Kit, and FLT3.[9]Approved for TGCT; showed a 39% overall response rate in a Phase III study.[10]Tumor volume score, patient-reported outcomes, TAM depletion in biopsies.[9]
Emactuzumab (Monoclonal Antibody)Humanized monoclonal antibody that binds to and inhibits CSF-1R.[2][3]In a Phase I study for d-TGCT, 71% of patients achieved an objective response.[8]Reduction in CD68/CD163+ macrophages in tumor biopsies, decrease in circulating monocytes.[2][8]
Cabiralizumab (Monoclonal Antibody)Humanized monoclonal antibody that inhibits CSF-1R by blocking ligand binding.[1]Investigated in combination with nivolumab in pancreatic cancer and other solid tumors.[7][12]Depletion of circulating nonclassical monocytes, changes in tumor-infiltrating immune cells.[5]
ARRY-382 (Small Molecule)Selective, oral inhibitor of CSF-1R tyrosine kinase.[13]Showed good target engagement in Phase I trials in patients with advanced solid tumors.[4]Increase in serum CSF-1 and IL-34, decrease in CD16+ monocytes.[4]

Experimental Protocols

Detailed methodologies are essential for the robust validation of biomarkers. Below are standard protocols for key assays.

Immunohistochemistry (IHC) for TAMs and CD8+ T-cells in Tumor Biopsies
  • Objective: To quantify the density of TAMs (CD68+/CD163+) and cytotoxic T-cells (CD8+) in the tumor microenvironment before and after treatment.

  • Procedure:

    • Fix fresh tumor biopsies in 10% neutral buffered formalin and embed in paraffin.

    • Cut 4-5 µm sections and mount on charged slides.

    • Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

    • Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) for 20 minutes.

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Block non-specific binding with a protein block (e.g., serum-free) for 20 minutes.

    • Incubate with primary antibodies (e.g., anti-CD68, anti-CD163, anti-CD8) overnight at 4°C.

    • Wash with PBS and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the signal using a DAB (3,3'-Diaminobenzidine) substrate kit and counterstain with hematoxylin.

    • Dehydrate, clear, and mount the slides.

    • Acquire images using a bright-field microscope and perform quantitative analysis using image analysis software to determine the number of positive cells per unit area.

Flow Cytometry for Circulating Monocyte Subsets
  • Objective: To quantify the percentage and absolute count of classical, intermediate, and nonclassical monocyte subsets in peripheral blood.

  • Procedure:

    • Collect whole blood in EDTA tubes.

    • Pipette 100 µL of whole blood into a flow cytometry tube.

    • Add a cocktail of fluorescently-labeled antibodies (e.g., anti-CD45, anti-CD14, anti-CD16) to the blood.

    • Incubate for 20 minutes at room temperature in the dark.

    • Lyse red blood cells using a lysis buffer.

    • Wash the cells with PBS containing 2% FBS.

    • Resuspend the cell pellet in a suitable buffer for acquisition.

    • Acquire data on a flow cytometer.

    • Gate on CD45+ leukocytes, then identify monocyte populations based on their CD14 and CD16 expression (Classical: CD14++CD16-, Intermediate: CD14++CD16+, Nonclassical: CD14+CD16++).

Enzyme-Linked Immunosorbent Assay (ELISA) for Serum CSF-1
  • Objective: To measure the concentration of CSF-1 in patient serum.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for human CSF-1 overnight at 4°C.

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Wash the plate.

    • Add standards and diluted patient serum samples to the wells and incubate for 2 hours at room temperature.

    • Wash the plate.

    • Add a biotinylated detection antibody specific for human CSF-1 and incubate for 1-2 hours.

    • Wash the plate.

    • Add streptavidin-HRP conjugate and incubate for 20-30 minutes.

    • Wash the plate.

    • Add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution and incubate until color develops.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate CSF-1 concentrations in samples by interpolating from the standard curve.

Visualizations

Signaling Pathway and Mechanism of Action

FMS_Signaling_Pathway CSF1 CSF-1 (Ligand) FMS_Receptor FMS Kinase (CSF-1R) (Receptor Tyrosine Kinase) CSF1->FMS_Receptor Binds Dimerization Receptor Dimerization & Autophosphorylation FMS_Receptor->Dimerization Leads to Pyrrolopyridine This compound (Inhibitor) Pyrrolopyridine->FMS_Receptor Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Dimerization->Downstream Monocyte Monocyte/Macrophage Downstream->Monocyte Activates Survival Survival, Proliferation, Differentiation Monocyte->Survival TAM Tumor-Associated Macrophage (TAM) Monocyte->TAM Differentiates into Immunosuppression Immunosuppression & Tumor Progression TAM->Immunosuppression Biomarker_Validation_Workflow cluster_0 Pre-Clinical Phase cluster_1 Clinical Trial Phase cluster_2 Biomarker Analysis cluster_3 Data Analysis & Validation InVitro In Vitro Assays (Kinase Activity, Cell Viability) InVivo In Vivo Models (Xenografts, Syngeneic Models) InVitro->InVivo Patient Patient Enrollment (e.g., Solid Tumors) InVivo->Patient Baseline Baseline Sampling (Blood, Tumor Biopsy) Patient->Baseline Treatment Treatment with Pyrrolopyridine Derivative Baseline->Treatment Flow Flow Cytometry (Monocytes) Baseline->Flow ELISA ELISA (Serum CSF-1) Baseline->ELISA IHC IHC (TAMs, CD8+ T-cells) Baseline->IHC OnTreatment On-Treatment Sampling (Time-course) Treatment->OnTreatment Efficacy Efficacy Assessment (Imaging, PROs) OnTreatment->Efficacy OnTreatment->Flow OnTreatment->ELISA OnTreatment->IHC Correlation Correlate Biomarker Changes with Clinical Outcomes Efficacy->Correlation Flow->Correlation ELISA->Correlation IHC->Correlation Validation Validate Predictive Power of Biomarkers Correlation->Validation

References

Comparative Pharmacokinetic Profiling of 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Key Pharmacokinetic Parameters and Experimental Methodologies

The 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine scaffold is a promising heterocyclic structure in the development of novel therapeutics, particularly as kinase inhibitors for the treatment of cancer and inflammatory diseases. The pharmacokinetic (PK) profile of drug candidates derived from this scaffold is a critical determinant of their clinical success. This guide provides a comparative overview of the pharmacokinetic properties of selected this compound derivatives, supported by experimental data and detailed methodologies to aid researchers in drug discovery and development.

Quantitative Pharmacokinetic Data

The following table summarizes the available pharmacokinetic and pharmacodynamic data for representative pyrrolopyridine derivatives from various preclinical studies. It is important to note that direct comparison should be made with caution due to variations in experimental models and conditions.

Compound IDMolecular TargetKey Pharmacokinetic/Pharmacodynamic ParametersAnimal ModelReference
Compound 1r FMS KinaseIC₅₀ = 30 nM (FMS kinase); IC₅₀ range = 0.15–1.78 µM (cancer cell lines); Selectivity Index = 3.21 to 38.13 (cancer cells vs. normal fibroblasts)Not Specified[1]
KIST101029 (Lead Compound) FMS KinaseIC₅₀ = 96 nM (FMS kinase); IC₅₀ = 195 nM (BMDM)Not Specified[1]
Compound 22 CDK8IC₅₀ = 48.6 nM (CDK8); Oral Bioavailability (F) = 39.8%In vivo xenograft models[2]
Compound 25a ATMExcellent kinase selectivity (>700-fold over PIKK family members); Oral Bioavailability (F) = 147.6%Mice[3]
CYC202 (R-roscovitine) Cyclin-dependent kinasesIC₅₀ = 15 µM (HCT116 cells); Oral Bioavailability = 86%Mice[4]
Bohemine Cyclin-dependent kinasesIC₅₀ = 27 µM (HCT116 cells)Mice[4]
Olomoucine Cyclin-dependent kinasesIC₅₀ = 56 µM (HCT116 cells)Mice[4]

Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a more potent compound. Bioavailability (F) refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. BMDM: Bone marrow-derived macrophages.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro Metabolic Stability Assay

This assay is fundamental in early drug discovery to predict a compound's half-life and clearance in vivo by assessing its susceptibility to metabolism by hepatic enzymes.[5]

  • Objective: To determine the in vitro intrinsic clearance of a test compound using liver microsomes.[5]

  • Materials:

    • Test compound

    • Liver microsomes (e.g., human, rat)

    • NADPH regenerating system (to initiate the metabolic reaction)[5]

    • Phosphate buffer (pH 7.4)[5]

    • Acetonitrile or other suitable organic solvent (for reaction termination)[5]

    • Internal standard for analytical quantification[5]

    • 96-well plates[5]

    • Incubator shaker (37°C)[5]

    • LC-MS/MS system for analysis[5]

  • Procedure:

    • Preparation of Reagents: A microsomal solution is prepared by diluting liver microsomes in phosphate buffer to a desired concentration (e.g., 0.5 mg/mL).[5]

    • Incubation: The microsomal solution and the test compound are combined in a 96-well plate and pre-incubated at 37°C. The metabolic reaction is initiated by adding the NADPH regenerating system.[5]

    • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is terminated by adding a quenching solution (e.g., acetonitrile).

    • Analysis: The concentration of the remaining parent compound is quantified using an LC-MS/MS system.

    • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

In Vivo Pharmacokinetic Study in Rodents

This type of study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a compound in a living organism.

  • Objective: To determine the key pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂) of a test compound after oral or intravenous administration in mice or rats.

  • Materials:

    • Test compound formulated in a suitable vehicle

    • Male/female mice or rats (e.g., Balb/c, Sprague-Dawley)

    • Dosing needles (for oral gavage) or syringes (for intravenous injection)

    • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

    • Centrifuge

    • LC-MS/MS system for bioanalysis

  • Procedure:

    • Dosing: A predetermined dose of the test compound is administered to a group of animals via the desired route (e.g., oral gavage or intravenous injection).

    • Blood Sampling: Blood samples are collected at specific time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Plasma Preparation: The collected blood samples are centrifuged to separate the plasma.

    • Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software to determine parameters such as Cₘₐₓ (maximum plasma concentration), Tₘₐₓ (time to reach Cₘₐₓ), AUC (area under the plasma concentration-time curve), and elimination half-life (t₁/₂).

Visualizing Experimental Workflows

Understanding the logical flow of experiments is crucial for study design and interpretation. The following diagram illustrates a typical workflow for the in vivo pharmacokinetic analysis of a novel compound.

G cluster_preclinical In Vivo Pharmacokinetic Study Workflow A Compound Formulation in Vehicle B Animal Dosing (Oral or IV) A->B C Serial Blood Sampling (Time Points) B->C D Plasma Separation (Centrifugation) C->D F Sample Analysis (Quantification of Compound) D->F E Bioanalytical Method Development & Validation (LC-MS/MS) E->F G Pharmacokinetic Data Analysis F->G H Determination of PK Parameters (Cmax, Tmax, AUC, t1/2) G->H

Caption: Workflow for in vivo pharmacokinetic analysis.

This guide highlights the importance of a thorough pharmacokinetic evaluation for the advancement of this compound derivatives as potential drug candidates. The provided data and protocols serve as a valuable resource for researchers in designing and interpreting their preclinical studies.

References

Assessing the therapeutic index of 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Therapeutic Index of Pyrrolo-Pyridine Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative assessment of the therapeutic index and biological activities of various pyrrolo-pyridine analogs. Due to a lack of specific publicly available data on 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine analogs, this document summarizes findings from structurally related pyrrolo[3,4-c]pyridine, pyrrolo[2,3-b]pyridine, and pyrrolo[3,2-c]pyridine derivatives as a proxy. The presented data is intended to provide insights into the potential therapeutic profiles of this class of compounds.

Introduction

Pyrrolo-pyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. Analogs of this heterocyclic system have demonstrated a wide range of therapeutic potential, including anticancer, antiviral, and anti-inflammatory activities. A critical parameter in the development of any new therapeutic agent is its therapeutic index (TI), which is a quantitative measure of the safety of a drug. It is the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher therapeutic index is preferable as it indicates a wider margin between the doses that are therapeutic and those that are toxic. This guide provides a comparative overview of the in vitro efficacy and cytotoxicity of several pyrrolo-pyridine analogs, offering insights into their potential therapeutic indices.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of various pyrrolo-pyridine analogs against different cancer cell lines and kinases. The data is compiled from multiple studies and is presented to facilitate a comparative assessment of the potency and selectivity of these compounds.

Table 1: In Vitro Antiproliferative Activity of Pyrrolo[3,2-c]pyridine Analogs

CompoundCell LineCancer TypeIC50 (µM)Selectivity Index (vs. Normal Fibroblasts)Reference
1r Ovarian Cancer PanelOvarian0.15 - 1.783.21 - 38.13
Prostate Cancer PanelProstate0.15 - 1.783.21 - 38.13
Breast Cancer PanelBreast0.15 - 1.783.21 - 38.13
8c A375PMelanomaNot Specified7.50[1]
9b A375PMelanomaNot Specified454.90[1]
10t HeLaCervical0.12Not Specified[2]
SGC-7901Gastric0.15Not Specified[2]
MCF-7Breast0.21Not Specified[2]

Table 2: Kinase Inhibitory Activity of Pyrrolo-Pyridine Analogs

CompoundTarget KinaseIC50 (nM)Reference
1e (pyrrolo[3,2-c]pyridine) FMS60
1r (pyrrolo[3,2-c]pyridine) FMS30
4h (1H-pyrrolo[2,3-b]pyridine) FGFR17[3][4]
FGFR29[3][4]
FGFR325[3][4]
FGFR4712[3][4]

Table 3: Anti-HIV-1 Activity of a Pyrrolo[3,4-c]pyridine Analog

CompoundActivityEC50 (µM)In Vitro Therapeutic Index (TI)Reference
12j Anti-HIV-11.657.98[5]

Signaling Pathways and Experimental Workflows

The biological effects of pyrrolo-pyridine analogs are often attributed to their interaction with specific signaling pathways that are crucial for cell proliferation, survival, and differentiation. The following diagrams illustrate some of the key signaling pathways targeted by these compounds and the general workflows for assessing their therapeutic index.

Signaling_Pathways cluster_fgfr FGFR Signaling cluster_fms FMS Signaling cluster_tubulin Tubulin Polymerization FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation FMS FMS (CSF-1R) Survival Macrophage Proliferation & Survival FMS->Survival Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization CellCycleArrest G2/M Arrest & Apoptosis Microtubules->CellCycleArrest Pyrrolo-pyridine\nAnalogs Pyrrolo-pyridine Analogs Pyrrolo-pyridine\nAnalogs->FGFR Inhibit Pyrrolo-pyridine\nAnalogs->FMS Inhibit Pyrrolo-pyridine\nAnalogs->Tubulin Inhibit Polymerization

Caption: Targeted signaling pathways of pyrrolo-pyridine analogs.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cytotoxicity Cytotoxicity Assay (e.g., MTT on normal cells) TI Therapeutic Index (IC50 normal / IC50 cancer) Cytotoxicity->TI Efficacy Efficacy Assay (e.g., MTT on cancer cells) Efficacy->TI Xenograft Xenograft Model (Tumor Growth Inhibition) TI->Xenograft Toxicity Toxicity Studies (e.g., body weight, histology) TI->Toxicity TherapeuticWindow Therapeutic Window (Effective vs. Toxic Dose) Xenograft->TherapeuticWindow Toxicity->TherapeuticWindow Start Start Start->Cytotoxicity Start->Efficacy

Caption: General workflow for assessing the therapeutic index.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of standard protocols for key assays used to determine the therapeutic index.

MTT Assay for Cytotoxicity and Efficacy

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[1][4]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the pyrrolo-pyridine analogs and control compounds for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration. The therapeutic index is then calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells.

Kinase Inhibition Assay

These assays determine the ability of a compound to inhibit the activity of a specific kinase.

  • Principle: Kinase activity is measured by quantifying the amount of ATP consumed or the amount of phosphorylated substrate produced during the enzymatic reaction. A luminescence-based assay, for example, measures the amount of ATP remaining after the kinase reaction.[6]

  • Procedure (Luminescence-based):

    • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

    • Assay Plate Preparation: Add the diluted compounds to a 384-well plate.

    • Kinase Reaction: Add a mixture of the target kinase and its specific substrate to the wells.

    • Incubation: Incubate the plate to allow the kinase reaction to proceed.

    • ATP Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal.

    • Luminescence Measurement: Measure the luminescence intensity using a plate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control with no inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[2]

  • Principle: A fluorescent dye, such as propidium iodide (PI), stoichiometrically binds to DNA.[7] The fluorescence intensity of the stained cells is proportional to their DNA content, which allows for the discrimination of cell cycle phases.

  • Procedure:

    • Cell Treatment: Treat cells with the test compound for a specified duration.

    • Cell Harvesting: Harvest the cells and wash them with phosphate-buffered saline (PBS).

    • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membranes.

    • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: The DNA content is measured, and the percentage of cells in each phase of the cell cycle is quantified using specialized software. This can reveal if a compound induces cell cycle arrest at a particular phase.[2]

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of a compound in a living organism.[8][9]

  • Principle: Human tumor cells are implanted into immunocompromised mice. The effect of the test compound on tumor growth is then monitored over time.

  • Procedure:

    • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.

    • Tumor Growth: Allow the tumors to grow to a palpable size.

    • Treatment: Administer the test compound to the mice through a suitable route (e.g., oral gavage, intraperitoneal injection) according to a specific dosing schedule. A control group receives a vehicle.

    • Monitoring: Regularly measure the tumor volume and the body weight of the mice.

    • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

  • Data Analysis: Compare the tumor growth in the treated group to the control group to determine the percentage of tumor growth inhibition. Assess toxicity by monitoring body weight changes and performing histological analysis of major organs.

Conclusion

The available data on pyrrolo-pyridine analogs suggest that this class of compounds holds significant promise for the development of new therapeutic agents, particularly in the field of oncology. Several analogs have demonstrated potent in vitro activity against a range of cancer cell lines and specific kinases. Importantly, some of these compounds have shown a favorable selectivity index, indicating a potential for a good therapeutic window. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of the therapeutic index of novel this compound analogs and other related compounds, which is a critical step in their preclinical development. Further in vivo studies are necessary to validate these in vitro findings and to fully assess the therapeutic potential and safety profile of these promising molecules.

References

Off-Target Effects of 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine scaffold is a promising privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. However, ensuring the selectivity of these compounds is paramount to minimize off-target effects and potential toxicity. This guide provides a comparative analysis of the off-target profiles of derivatives based on the closely related pyrrolo[3,2-c]pyridine core, offering insights into their broader kinase selectivity. The data presented here is based on a published study that utilized a comprehensive kinase panel screening to evaluate a lead compound, providing a valuable reference for researchers working with this chemical series.

Kinase Selectivity Profile of a Pyrrolo[3,2-c]pyridine Derivative

A key study on a series of pyrrolo[3,2-c]pyridine derivatives identified compound 1r as a potent inhibitor of FMS kinase. To assess its selectivity, compound 1r was screened against a panel of 40 kinases at a concentration of 1 µM. The results demonstrate a high degree of selectivity for its intended target, FMS kinase, with significantly lower inhibition of other kinases.

Below is a summary of the kinase inhibition data for compound 1r .

Kinase TargetInhibition at 1 µM (%)Notes
FMS (CSF1R) 81 Primary Target
FLT3 (D835Y)42Off-Target
c-MET40Off-Target
ABL1<20Minimal Off-Target Activity
AKT1<20Minimal Off-Target Activity
ALK<20Minimal Off-Target Activity
AURKA<20Minimal Off-Target Activity
BRAF<20Minimal Off-Target Activity
CDK2<20Minimal Off-Target Activity
EGFR<20Minimal Off-Target Activity
ERBB2 (HER2)<20Minimal Off-Target Activity
FGFR1<20Minimal Off-Target Activity
IKKβ<20Minimal Off-Target Activity
JAK2<20Minimal Off-Target Activity
MEK1<20Minimal Off-Target Activity
p38α (MAPK14)<20Minimal Off-Target Activity
PDGFRα<20Minimal Off-Target Activity
PI3Kα<20Minimal Off-Target Activity
PLK1<20Minimal Off-Target Activity
RET<20Minimal Off-Target Activity
ROCK1<20Minimal Off-Target Activity
SRC<20Minimal Off-Target Activity
VEGFR2 (KDR)<20Minimal Off-Target Activity
... (and other kinases with <20% inhibition)<20Minimal Off-Target Activity

Note: The complete list of all 40 kinases and their respective inhibition percentages from the source study's supplementary data was not publicly available. The table represents the key findings mentioned in the main publication.

Visualization of Potential Off-Target Signaling

The following diagram illustrates a simplified hypothetical signaling network involving the primary target FMS kinase and two of the identified off-targets, c-MET and FLT3. Inhibition of these off-target kinases could lead to unintended biological consequences.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FMS FMS (CSF1R) PI3K PI3K/AKT Pathway FMS->PI3K RAS RAS/MEK/ERK Pathway FMS->RAS cMET c-MET cMET->PI3K cMET->RAS FLT3 FLT3 FLT3->PI3K STAT STAT Pathway FLT3->STAT Compound Pyrrolo[3,2-c]pyridine Derivative (e.g., 1r) Compound->FMS Strong Inhibition Compound->cMET Moderate Inhibition Compound->FLT3 Moderate Inhibition

Caption: Potential signaling pathway crosstalk due to off-target inhibition.

Experimental Protocols

The kinase inhibition data presented was generated using a radiometric kinase assay, a widely accepted method for quantifying enzyme activity.

HotSpot™ Kinase Assay Protocol (Reaction Biology Corp.)

This assay quantifies the transfer of the γ-phosphate from [γ-³³P]ATP to a specific peptide or protein substrate by the kinase.

Workflow:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection Buffer Prepare Reaction Buffer Substrate Prepare Substrate Solution Buffer->Substrate Kinase Prepare Kinase Solution Substrate->Kinase Mix Mix Kinase, Substrate, and Test Compound Kinase->Mix Incubate1 Incubate (20 min) Mix->Incubate1 Initiate Initiate with [γ-³³P]ATP Incubate1->Initiate Incubate2 Incubate (2 h) Initiate->Incubate2 Stop Stop Reaction (Transfer to Filter) Incubate2->Stop Wash Wash Filter to Remove Unbound ³³P Stop->Wash Scintillation Quantify Radioactivity Wash->Scintillation

Caption: Experimental workflow for the HotSpot™ kinase screening assay.

Detailed Steps:

  • Reaction Mixture Preparation: The kinase, a specific substrate, and the test compound (dissolved in DMSO) are combined in a reaction buffer containing necessary cofactors.

  • Pre-incubation: The mixture is incubated for 20 minutes at room temperature to allow for compound binding to the kinase.

  • Reaction Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP.

  • Reaction Incubation: The reaction is allowed to proceed for 2 hours at room temperature.

  • Reaction Termination and Detection: The reaction mixture is transferred to a P81 phosphocellulose filter. The filter binds the phosphorylated substrate, while unincorporated [γ-³³P]ATP is washed away.

  • Quantification: The amount of radioactivity remaining on the filter is measured using a scintillation counter. The percentage of inhibition is calculated by comparing the radioactivity in the presence of the test compound to that of a vehicle control (DMSO).

Comparison with Alternatives

While the presented data is for a specific pyrrolo[3,2-c]pyridine derivative, it provides a valuable framework for evaluating other compounds with the same or similar scaffolds. When comparing the off-target profiles of different this compound derivatives, researchers should consider the following:

  • Breadth of Screening: A broader kinase panel will provide a more comprehensive understanding of the compound's selectivity.

  • Assay Format: Different assay formats (e.g., radiometric, fluorescence-based, mass spectrometry-based) may have varying sensitivities and potential for artifacts. Consistent use of a single, well-validated platform is recommended for comparative studies.

  • ATP Concentration: Performing assays at physiological ATP concentrations (around 1 mM) can provide more biologically relevant data, as some inhibitors are competitive with ATP.

  • Cellular Assays: Following up on in vitro kinase assays with cell-based target engagement and phenotypic assays is crucial to confirm that the observed biochemical activity translates to a cellular context and to identify potential off-target effects that are not captured in enzymatic assays.

Safety Operating Guide

Essential Guide to the Safe Disposal of 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the proper disposal of 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine, catering to researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling pyridine-based chemical compounds.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A lab coat is mandatory to protect from skin contact.

  • Ventilation: Always handle this compound in a well-ventilated area or under a certified chemical fume hood.[1][2]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent chemical exposure and environmental contamination.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure proper ventilation.[1][2] Remove all sources of ignition as pyridine-based compounds are often flammable.[3][4][5][6]

  • Containment: For liquid spills, use an inert absorbent material such as sand, earth, or vermiculite to contain the substance.[1][3][5]

  • Collection: Carefully collect the absorbed material into a sealable, airtight, and compatible waste container.[1][2]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: The collected waste must be treated as hazardous and disposed of according to the procedures outlined below.

Long-Term Storage of Waste

Proper storage of this compound waste is critical to ensure safety pending disposal.

  • Container: Use a tightly closed, properly labeled container.[1][2][6] The label should clearly identify the contents as hazardous waste.

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1][2]

  • Incompatibilities: Store separately from incompatible materials such as strong oxidizing agents, acids (especially nitric acid), and bases.[1][2]

Disposal Procedures

The disposal of this compound must comply with local, regional, and national regulations.

  • Licensed Waste Carrier: Ensure that the disposal is handled by a licensed and qualified hazardous waste disposal service.[1]

  • Incineration: Controlled incineration with scrubbing to remove nitrogen oxides is the recommended disposal method for pyridine-based compounds.[3][5]

  • Landfill: Landfill disposal is generally not recommended for these types of compounds.[3][5]

Summary of Hazard Information

The following table summarizes the key hazard information based on data for pyridine and its derivatives.

Hazard ClassificationDescriptionPrecautionary Statements
Flammability Highly flammable liquid and vapor.[4][6]Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[4][6]
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[4][6][7]Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product.[4]
Skin Corrosion/Irritation Causes skin irritation.[4][7]Wear protective gloves. If on skin, wash with plenty of water.[4][6]
Serious Eye Damage/Irritation Causes serious eye irritation.[4][7]Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[4][7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound assess_waste Assess Waste: Pure Compound or Contaminated Material? start->assess_waste spill_cleanup Spill Cleanup Material assess_waste->spill_cleanup Contaminated unused_product Unused/Expired Product assess_waste->unused_product Pure containerize Securely containerize in a labeled, compatible container. spill_cleanup->containerize unused_product->containerize storage Store in a cool, dry, well-ventilated area away from incompatibles. containerize->storage contact_vendor Contact Licensed Hazardous Waste Disposal Vendor storage->contact_vendor transport Arrange for pickup and transport by the licensed vendor. contact_vendor->transport end End: Proper Disposal Complete transport->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine. The following procedures are based on the known hazards of structurally similar compounds and are intended to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Summary: Based on data from analogous compounds, this compound is anticipated to cause skin and eye irritation and may lead to respiratory irritation.[1][2][3] It is essential to handle this compound with appropriate personal protective equipment in a controlled laboratory environment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting Safety glasses with side shields or chemical splash goggles.[1][4]Nitrile gloves (or other chemically resistant gloves).[1][4]Laboratory coat.Use in a certified chemical fume hood.[5][6]
Solution Preparation and Transfers Chemical splash goggles.[1][4]Nitrile gloves (or other chemically resistant gloves).[1][4]Laboratory coat.Use in a certified chemical fume hood.[5][6]
Running Reactions Chemical splash goggles or a face shield.[1][4]Nitrile gloves (double gloving recommended).[7]Chemically resistant laboratory coat or apron.[1]Use in a certified chemical fume hood.[5][6]
Spill Cleanup Chemical splash goggles and a face shield.[4]Heavy-duty, chemically resistant gloves.[1]Chemically resistant coveralls or suit.[8]Air-purifying respirator with appropriate cartridges.[8]

Operational Plan: Handling Procedures

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][5][6]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

2. Safe Handling Practices:

  • Avoid direct contact with the skin, eyes, and clothing.[9]

  • Do not breathe dust or vapors.[1][2]

  • Wash hands thoroughly with soap and water after handling.[1][10]

  • Remove and wash contaminated clothing before reuse.[1][10]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[10][11]

3. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][10]

  • Keep away from incompatible materials such as strong oxidizing agents.[10]

Disposal Plan

1. Waste Characterization:

  • All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

2. Waste Collection and Disposal:

  • Collect waste in clearly labeled, sealed containers.

  • Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations.[1] Do not dispose of it down the drain.[9][12]

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup prep_weigh Weigh Compound prep_setup->prep_weigh handle_dissolve Dissolve/React Compound prep_weigh->handle_dissolve handle_transfer Transfer Solution handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Glassware handle_transfer->cleanup_decontaminate cleanup_waste Collect Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Caption: Standard operating procedure for handling and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine
Reactant of Route 2
2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.